molecular formula C6H11NO B1265566 2-Ethyl-2-hydroxybutanenitrile CAS No. 34451-66-6

2-Ethyl-2-hydroxybutanenitrile

Cat. No.: B1265566
CAS No.: 34451-66-6
M. Wt: 113.16 g/mol
InChI Key: QWJRZIUNOYNJIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Ethyl-2-hydroxybutanenitrile is a useful research compound. Its molecular formula is C6H11NO and its molecular weight is 113.16 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-ethyl-2-hydroxybutanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO/c1-3-6(8,4-2)5-7/h8H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWJRZIUNOYNJIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)(C#N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10188025
Record name Butyronitrile, 2-ethyl-2-hydroxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10188025
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

113.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34451-66-6
Record name 2-Ethyl-2-hydroxybutanenitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=34451-66-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Butyronitrile, 2-ethyl-2-hydroxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034451666
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Butyronitrile, 2-ethyl-2-hydroxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10188025
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-ethyl-2-hydroxybutyronitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.047.292
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-Ethyl-2-hydroxybutanenitrile
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q2Q4G4LA34
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2-Ethyl-2-hydroxybutanenitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the chemical and physical properties of 2-Ethyl-2-hydroxybutanenitrile, a significant intermediate in organic synthesis. The information is presented to support research and development activities in the chemical and pharmaceutical industries.

Chemical Identity and Structure

This compound, also known as 3-pentanone (B124093) cyanohydrin, is an organic compound featuring both a hydroxyl and a nitrile functional group.[1][2] Its chemical structure contributes to its unique reactivity and utility as a precursor in the synthesis of more complex molecules.[1]

  • IUPAC Name: this compound[3]

  • CAS Number: 34451-66-6[2][4]

  • Molecular Formula: C₆H₁₁NO[1][4]

  • Canonical SMILES: CCC(CC)(C#N)O[3][4]

  • InChI: InChI=1S/C6H11NO/c1-3-6(8,4-2)5-7/h8H,3-4H2,1-2H3[2][3]

Physicochemical Properties

The physical characteristics of this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in various chemical reactions. The presence of the hydroxyl group allows for hydrogen bonding, which influences its boiling point and solubility.[2] It is described as a colorless to pale yellow liquid.[2]

PropertyValueSource(s)
Molecular Weight 113.16 g/mol [1][3]
Density 0.954 g/cm³[4][5]
Boiling Point 214.4 °C at 760 mmHg[4][5]
Flash Point 83.5 °C[4][5]
Vapor Pressure 0.0343 mmHg at 25°C[4]
Water Solubility Moderately soluble[2]
logP 1.06108[5]
Refractive Index 1.44[6]
Hydrogen Bond Donor Count 1[4]
Hydrogen Bond Acceptor Count 2[4]
Rotatable Bond Count 2[4]

Chemical Reactivity and Synthesis

This compound is a cyanohydrin, typically synthesized via the nucleophilic addition of hydrogen cyanide to 3-pentanone.[1] Its bifunctional nature, containing both a hydroxyl and a nitrile group, makes it a versatile intermediate for a variety of chemical transformations.[1]

Key Chemical Reactions:

  • Oxidation: The hydroxyl group can be oxidized to a ketone, or the entire molecule can be oxidized to form carboxylic acids. Common oxidizing agents for such transformations include potassium permanganate (B83412) (KMnO₄) and chromium trioxide (CrO₃).[1]

  • Reduction: The nitrile group can be reduced to a primary amine using reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.[1]

  • Substitution: The hydroxyl group can be substituted with other functional groups. For instance, treatment with thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can replace the hydroxyl group with a chlorine or bromine atom, respectively.[1]

  • Hydrolysis: The nitrile group can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid or a carboxamide.

The following diagram illustrates the logical workflow for the synthesis and characterization of this compound.

G Workflow for Synthesis and Characterization of this compound A Starting Material: 3-Pentanone C Synthesis: Nucleophilic Addition A->C B Reagent: Hydrogen Cyanide (or NaCN/KCN + Acid) B->C D Product: This compound C->D Yield E Purification: Distillation/Chromatography D->E F Structural Characterization E->F G Physicochemical Property Analysis E->G H Reactivity Studies E->H I Spectroscopy: NMR, IR, MS F->I J Physical Constants: Boiling Point, Density, etc. G->J K Chemical Transformations: Oxidation, Reduction, etc. H->K G Experimental Workflow for the Synthesis of this compound start Start step1 Dissolve 3-Pentanone in solvent in a cooled flask start->step1 step3 Add NaCN solution dropwise to the ketone step1->step3 step2 Prepare aqueous solution of NaCN step2->step3 step4 Slowly add weak acid to the reaction mixture step3->step4 step5 Monitor reaction by TLC or GC step4->step5 step6 Neutralize and perform aqueous work-up step5->step6 step7 Extract with organic solvent step6->step7 step8 Dry and concentrate the organic phase step7->step8 step9 Purify by vacuum distillation step8->step9 end End: Pure Product step9->end

References

An In-depth Technical Guide to 2-Ethyl-2-hydroxybutanenitrile (CAS: 34451-66-6)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Ethyl-2-hydroxybutanenitrile, a versatile cyanohydrin intermediate. The document details its chemical and physical properties, safety information, synthesis, and key chemical transformations. Detailed experimental methodologies are provided for its synthesis and subsequent reactions, including hydrolysis, reduction, and oxidation. This guide is intended to be a valuable resource for researchers and professionals in organic synthesis, medicinal chemistry, and drug development, offering in-depth technical information on this valuable chemical building block.

Chemical Identity and Properties

This compound, also known as 3-pentanone (B124093) cyanohydrin or diethyl ketone cyanohydrin, is an organic compound characterized by the presence of both a hydroxyl and a nitrile functional group attached to the same carbon atom.[1][2] Its structure makes it a useful intermediate in the synthesis of a variety of more complex molecules.[1]

Chemical Structure and Identifiers
  • IUPAC Name: this compound

  • CAS Number: 34451-66-6[2]

  • Molecular Formula: C₆H₁₁NO[2]

  • Molecular Weight: 113.16 g/mol [3]

  • Synonyms: 3-Pentanone cyanohydrin, Diethyl ketone cyanohydrin, 2-Ethyl-2-hydroxybutyronitrile[2][3]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueReference(s)
Appearance Colorless to pale yellow liquid[2]
Boiling Point 214.4 °C at 760 mmHg[2]
Flash Point 83.5 °C[2]
Density 0.954 g/cm³[2]
Vapor Pressure 0.0343 mmHg at 25°C[2]
Solubility Moderately soluble in water, soluble in organic solvents[2]
Hydrogen Bond Donor Count 1[2]
Hydrogen Bond Acceptor Count 2[2]
Rotatable Bond Count 2[2]

Safety and Handling

This compound is classified as a toxic compound and should be handled with appropriate safety precautions in a well-ventilated fume hood.[3]

Hazard Identification
  • GHS Hazard Statements: H301 (Toxic if swallowed), H311 (Toxic in contact with skin), H318 (Causes serious eye damage), H331 (Toxic if inhaled), H410 (Very toxic to aquatic life with long lasting effects).[3]

  • Signal Word: Danger[3]

It is crucial to consult the Safety Data Sheet (SDS) for comprehensive safety and handling information before working with this compound.

Synthesis of this compound

The primary method for the synthesis of this compound is the nucleophilic addition of a cyanide anion to the carbonyl carbon of 3-pentanone.[1][4] This reaction is a classic example of cyanohydrin formation.[4]

Reaction Mechanism

The reaction proceeds via a nucleophilic attack of the cyanide ion on the electrophilic carbonyl carbon of 3-pentanone, followed by protonation of the resulting alkoxide intermediate.[5]

G cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product 3-Pentanone 3-Pentanone Alkoxide Tetrahedral Alkoxide 3-Pentanone->Alkoxide Nucleophilic Attack Cyanide Cyanide (CN⁻) Cyanohydrin This compound Alkoxide->Cyanohydrin Protonation (from HCN or H₂O)

Caption: Mechanism of Cyanohydrin Formation.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from established procedures for cyanohydrin synthesis.

Materials:

  • 3-Pentanone

  • Sodium cyanide (NaCN) or Potassium cyanide (KCN)

  • Sulfuric acid (H₂SO₄) or Hydrochloric acid (HCl)

  • Diethyl ether or Dichloromethane (B109758) (for extraction)

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate (for drying)

  • Ice bath

Procedure:

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve sodium cyanide in water and add 3-pentanone.

  • Cool the mixture to 0-5 °C in an ice-salt bath.

  • Slowly add a pre-cooled solution of sulfuric acid or hydrochloric acid to the stirred mixture over 2-3 hours, ensuring the temperature is maintained between 0 and 10 °C.

  • After the addition is complete, continue stirring for an additional 30 minutes at the same temperature.

  • Transfer the reaction mixture to a separatory funnel and extract the aqueous layer with diethyl ether or dichloromethane (3 x volume of the aqueous layer).

  • Combine the organic extracts and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Filter off the drying agent and remove the solvent by rotary evaporation.

  • The crude product can be purified by vacuum distillation.

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine 3-Pentanone, NaCN, and H₂O in flask B Cool to 0-5 °C A->B C Slowly add pre-cooled acid B->C D Stir for 30 min at 0-10 °C C->D E Extract with organic solvent D->E F Dry organic layer E->F G Remove solvent F->G H Vacuum distill G->H G cluster_products Potential Synthetic Transformations A This compound B 2-Ethyl-2-hydroxybutanoic Acid A->B Hydrolysis (H₃O⁺, Δ) C 2-Amino-2-ethylbutan-1-ol A->C Reduction (1. LiAlH₄ 2. H₂O) D Corresponding Carboxylic Acid A->D Oxidation ([O])

References

An In-depth Technical Guide to the Molecular Structure and Formula of 2-Ethyl-2-hydroxybutanenitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, formula, and properties of 2-Ethyl-2-hydroxybutanenitrile. It includes a summary of its physicochemical properties, a detailed experimental protocol for its synthesis, and an analysis of its spectroscopic data. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and organic synthesis.

Molecular Structure and Properties

This compound, also known as 3-pentanone (B124093) cyanohydrin, is an organic compound with the molecular formula C₆H₁₁NO.[1][2] It is classified as a cyanohydrin, a functional group containing a hydroxyl (-OH) and a cyano (-CN) group attached to the same carbon atom.[3] This structure imparts unique reactivity, making it a valuable intermediate in organic synthesis.

The molecule possesses a tertiary alcohol and a nitrile group on a butane (B89635) backbone, with two ethyl substituents at the second carbon position.[3] The presence of the polar hydroxyl and nitrile groups allows for hydrogen bonding, influencing its physical properties such as boiling point and solubility.[3]

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₆H₁₁NO[1][2]
Molecular Weight 113.16 g/mol [1]
IUPAC Name This compound[1]
CAS Number 34451-66-6[1]
Density 0.954 g/cm³[2]
Boiling Point 214.4 °C at 760 mmHg[2]
Flash Point 83.5 °C[2]
Vapor Pressure 0.0343 mmHg at 25 °C[2]
XLogP3 1[2]
Hydrogen Bond Donor Count 1[2]
Hydrogen Bond Acceptor Count 2[2]
Rotatable Bond Count 2[2]
Exact Mass 113.084063974 Da[1][2]
Monoisotopic Mass 113.084063974 Da[1]
Topological Polar Surface Area 44 Ų[1]

Synthesis of this compound

The primary method for the synthesis of this compound is the nucleophilic addition of a cyanide ion to the carbonyl group of 3-pentanone (diethyl ketone). This reaction, known as a cyanohydrin formation, is typically carried out in the presence of an acid or a base catalyst.[3][4]

The general reaction scheme is as follows:

G reactant1 3-Pentanone product This compound reactant1->product + HCN reactant2 Hydrogen Cyanide G cluster_synthesis Synthesis cluster_characterization Characterization start Start Materials: 3-Pentanone, NaCN, Acid reaction Cyanohydrin Formation (0-10 °C) start->reaction workup Aqueous Workup & Extraction reaction->workup purification Vacuum Distillation workup->purification product Pure this compound purification->product nmr NMR Spectroscopy (¹H, ¹³C) product->nmr ir IR Spectroscopy product->ir ms Mass Spectrometry product->ms analysis Structure Confirmation nmr->analysis ir->analysis ms->analysis

References

An In-depth Guide to the IUPAC Nomenclature of 2-Ethyl-2-hydroxybutanenitrile

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The systematic naming of organic compounds is a cornerstone of chemistry, ensuring unambiguous communication of molecular structures. The International Union of Pure and Applied Chemistry (IUPAC) provides a set of rules for this purpose. This document provides a detailed technical breakdown of the IUPAC name for the chemical compound known as 2-Ethyl-2-hydroxybutanenitrile, elucidating the rules and principles that govern its nomenclature. This guide is intended for researchers, scientists, and professionals in the field of drug development who require a precise understanding of chemical terminology.

Structural Analysis and Functional Group Identification

The name "this compound" describes a molecule with a central carbon chain and several attached functional groups.

  • Butanenitrile: This indicates the parent structure is a four-carbon chain (derived from butane) and contains a nitrile functional group (-C≡N).

  • 2-Ethyl: An ethyl group (-CH₂CH₃) is attached as a substituent.

  • 2-Hydroxy: A hydroxyl group (-OH), characteristic of alcohols, is also attached as a substituent.

  • Locants ("2-"): Both the ethyl and hydroxyl groups are located on the second carbon of the main chain.

Application of IUPAC Nomenclature Rules

The systematic name is derived by following a hierarchical set of IUPAC rules.

When a molecule contains multiple functional groups, one is designated as the "principal" group, which determines the suffix of the compound's name.[1][2] The priority of functional groups is established by IUPAC and is based on factors like the oxidation state of the carbon atom.[3]

Table 1: Functional Group Priority

PriorityFunctional Group ClassFormulaSuffix (as Principal Group)Prefix (as Substituent)
HigherNitrile -C≡N-nitrilecyano-
LowerAlcohol -OH-olhydroxy-

According to the established priority order, the nitrile group (-C≡N) has higher precedence than the hydroxyl group (-OH).[1][4][5][6] Therefore, the compound is named as a nitrile, and the hydroxyl group is treated as a substituent.

  • Selection of the Parent Chain: The longest continuous carbon chain that includes the carbon atom of the principal functional group (the nitrile) is chosen as the parent chain.[2][7] In this case, the chain consists of four carbon atoms, including the nitrile carbon. Thus, the parent alkane name is "butane".

  • Parent Name Derivation: For acyclic nitriles, the suffix "-nitrile" is appended to the name of the parent alkane.[7][8] The "e" from the alkane name is retained.

    • Parent Alkane: Butane

    • Parent Name: Butanenitrile

  • Numbering the Chain: The carbon chain is numbered starting from the carbon atom of the nitrile group, which is assigned as position 1 (C1).[8] This rule is implicit for terminal groups like nitriles when they are the principal group.

With the parent chain established and numbered, the remaining groups are named as substituents using prefixes.

  • Hydroxyl Group: The -OH group at position C2 is named using the prefix "hydroxy-".[4][6][9]

  • Ethyl Group: The -CH₂CH₃ group at position C2 is named as "ethyl-".

The final name is constructed by arranging the substituent names alphabetically, preceded by their locant numbers, and followed by the parent name.

  • Alphabetize Substituents: "Ethyl" comes before "hydroxy" alphabetically.

  • Add Locants: Both substituents are on carbon 2.

  • Combine Components: 2-Ethyl-2-hydroxy + butanenitrile

The final, correct IUPAC name is This compound .

Logical Diagram of Nomenclature Process

The decision-making process for naming this compound can be visualized as a workflow.

IUPAC_Naming_Workflow A Start: this compound B Identify Functional Groups: - Nitrile (-C≡N) - Hydroxyl (-OH) - Ethyl (-CH2CH3) A->B C Determine Principal Group (Nitrile > Hydroxyl) B->C D Select Parent Chain (Longest chain including C of -C≡N) C->D Nitrile is principal E Name Parent Chain: Butane + '-nitrile' -> Butanenitrile D->E F Number the Chain (C of -C≡N is C1) E->F G Identify & Name Substituents: - C2: Hydroxyl -> 'hydroxy' - C2: Ethyl -> 'ethyl' F->G H Alphabetize Substituents: 'ethyl' before 'hydroxy' G->H I Assemble Final Name: [Locant]-[Substituent]...[Parent] H->I J Final IUPAC Name: This compound I->J

Caption: Workflow for deriving the IUPAC name of this compound.

Note: As this topic concerns chemical nomenclature, a static set of rules, the generation of experimental protocols and signaling pathways is not applicable.

References

An In-depth Technical Guide to 2-Ethyl-2-hydroxybutanenitrile (3-Pentanone Cyanohydrin)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Ethyl-2-hydroxybutanenitrile, a versatile chemical intermediate. The document details its chemical identity, physicochemical properties, synthesis, and key chemical transformations. Detailed experimental protocols and visualizations are included to support laboratory applications and further research.

Chemical Identity and Synonyms

This compound, also widely known as 3-Pentanone cyanohydrin, is an organic compound characterized by a nitrile and a hydroxyl group attached to the same carbon atom.[1] This structure makes it a member of the cyanohydrin family of compounds. Its versatile nature as a synthetic building block stems from the reactivity of both its nitrile and hydroxyl functionalities.

Below is a comprehensive list of its synonyms and chemical identifiers for clear identification and cross-referencing in research and procurement.

Identifier Type Identifier
IUPAC Name This compound[2]
Synonyms 3-Pentanone cyanohydrin, 2-Ethyl-2-hydroxybutyronitrile, Diethyl ketone cyanohydrin, Butanenitrile, 2-ethyl-2-hydroxy-[2][3][4]
CAS Number 34451-66-6[2]
Molecular Formula C₆H₁₁NO[2]
Molecular Weight 113.16 g/mol [2]
InChI Key QWJRZIUNOYNJIQ-UHFFFAOYSA-N[2]
Canonical SMILES CCC(CC)(C#N)O[2]
European Community (EC) Number 252-037-9[2]
PubChem CID 36832[2]

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound, providing essential data for experimental design and safety considerations.

Property Value
Appearance Colorless to pale yellow liquid
Boiling Point 214.4 °C at 760 mmHg[5]
Density 0.954 g/cm³[5]
Flash Point 83.5 °C[5]
Vapor Pressure 0.0343 mmHg at 25°C
Refractive Index 1.440[5]
pKa (Predicted) 11.45 ± 0.29[4]
LogP (Predicted) 1.06108[5]

Synthesis of this compound

The primary method for synthesizing this compound is through the nucleophilic addition of a cyanide ion to the carbonyl carbon of 3-pentanone. This reaction, a classic example of cyanohydrin formation, is typically performed using an alkali metal cyanide salt and an acid, or by using hydrogen cyanide with a base catalyst.[6][7]

G cluster_reactants Reactants cluster_process Reaction cluster_products Products 3-Pentanone 3-Pentanone Reaction_Vessel Reaction Vessel (Controlled Temperature) 3-Pentanone->Reaction_Vessel Sodium_Cyanide Sodium Cyanide (NaCN) Sodium_Cyanide->Reaction_Vessel Acid Acid (e.g., H2SO4) Acid->Reaction_Vessel Product This compound Reaction_Vessel->Product Salt Sodium Salt (e.g., Na2SO4) Reaction_Vessel->Salt G cluster_hydrolysis Hydrolysis cluster_reduction Reduction Start This compound Acid_Hydrolysis Acidic Hydrolysis (e.g., H3O+, heat) Start->Acid_Hydrolysis Reacts with Reduction_LAH Reduction (e.g., LiAlH4) Start->Reduction_LAH Reacts with Product_Acid 2-Ethyl-2-hydroxybutanoic acid Acid_Hydrolysis->Product_Acid Yields Product_Amine 1-Amino-2-ethyl-2-butanol Reduction_LAH->Product_Amine Yields

References

An In-depth Technical Guide to the Physical Properties of 2-Ethyl-2-hydroxybutanenitrile

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed overview of the physical properties, specifically the boiling point and density, of 2-Ethyl-2-hydroxybutanenitrile. It is intended for researchers, scientists, and professionals in the field of drug development who require precise data and experimental methodologies.

Physical Properties of this compound

This compound, also known as 3-Pentanone cyanohydrin, is an organic compound with the molecular formula C6H11NO.[1][2][3] It is characterized by the presence of both a nitrile (-CN) and a hydroxyl (-OH) functional group attached to a branched butane (B89635) backbone.[4] This structure, particularly the hydroxyl group, allows for hydrogen bonding, which influences its physical properties like boiling point and solubility.[4] It typically appears as a colorless to pale yellow liquid.[4]

Quantitative Data

The following table summarizes the key physical properties of this compound.

Physical PropertyValueReference
Boiling Point 214.4°C at 760 mmHg[1][2][5]
Density 0.954 g/cm³[1][2][5]

Experimental Protocols

Detailed experimental protocols for the determination of the physical properties of this compound are outlined below. These are generalized methods applicable to liquid nitriles.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For nitriles, which can have relatively high boiling points, the Thiele tube method is a suitable micro-scale technique.[6][7][8]

Apparatus:

  • Thiele tube

  • Mineral oil

  • Thermometer (0-250°C range)

  • Small test tube (e.g., Durham tube)

  • Capillary tube (sealed at one end)

  • Rubber band or wire for attachment

  • Bunsen burner or heating mantle

Procedure:

  • Sample Preparation: Fill the small test tube to about half-full with this compound.

  • Capillary Insertion: Place the capillary tube into the test tube with the open end downwards.

  • Assembly: Attach the test tube to the thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.

  • Heating: Insert the assembly into the Thiele tube containing mineral oil, making sure the sample is immersed in the oil.

  • Observation: Gently heat the side arm of the Thiele tube. As the temperature rises, a stream of bubbles will emerge from the capillary tube.

  • Boiling Point Determination: Continue heating until a steady stream of bubbles is observed. Turn off the heat and allow the apparatus to cool slowly. The boiling point is the temperature at which the bubbling stops and the liquid just begins to be drawn back into the capillary tube.[8]

  • Record: Note the temperature on the thermometer at this point. This is the observed boiling point.

Determination of Density

The density of a liquid is its mass per unit volume. It is a fundamental physical property that can be determined using a pycnometer or, more simply, by measuring the mass of a known volume.

Apparatus:

  • Analytical balance (accurate to ±0.001 g)

  • Volumetric flask or graduated cylinder (e.g., 10 mL)

  • Pipette

  • Thermometer

Procedure:

  • Mass of Empty Container: Accurately weigh a clean, dry volumetric flask or graduated cylinder on the analytical balance. Record this mass.

  • Volume of Liquid: Carefully transfer a known volume (e.g., 10.00 mL) of this compound into the weighed container using a pipette for accuracy.

  • Mass of Container and Liquid: Weigh the container with the liquid and record the mass.

  • Temperature: Measure and record the temperature of the liquid, as density is temperature-dependent.

  • Calculation:

    • Mass of liquid = (Mass of container + liquid) - (Mass of empty container)

    • Density = Mass of liquid / Volume of liquid

  • Repeat: Perform the measurement multiple times and calculate the average density to ensure accuracy.

Visualizations

The following diagram illustrates the logical workflow for the experimental determination of the boiling point and density of this compound.

experimental_workflow cluster_boiling_point Boiling Point Determination cluster_density Density Determination bp_start Start bp_prep Prepare Sample and Capillary Tube bp_start->bp_prep bp_assemble Assemble Thiele Tube Apparatus bp_prep->bp_assemble bp_heat Heat Apparatus Gently bp_assemble->bp_heat bp_observe Observe Bubble Stream bp_heat->bp_observe bp_cool Cool and Record Temperature bp_observe->bp_cool bp_end End bp_cool->bp_end d_start Start d_weigh_empty Weigh Empty Volumetric Container d_start->d_weigh_empty d_add_liquid Add Known Volume of Liquid d_weigh_empty->d_add_liquid d_weigh_full Weigh Container with Liquid d_add_liquid->d_weigh_full d_calculate Calculate Density d_weigh_full->d_calculate d_end End d_calculate->d_end

Caption: Experimental Workflow for Physical Property Determination.

References

Solubility characteristics of 2-Ethyl-2-hydroxybutanenitrile in water and organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2-Ethyl-2-hydroxybutanenitrile, a key intermediate in various chemical syntheses. Due to the limited availability of direct quantitative solubility data for this compound in publicly accessible literature, this guide leverages data from structurally analogous cyanohydrins, namely acetone (B3395972) cyanohydrin (2-hydroxy-2-methylpropanenitrile) and 2-hydroxy-2-methylbutanenitrile, to provide a robust predictive assessment.

Introduction to this compound

This compound, also known as 3-pentanone (B124093) cyanohydrin, is an organic compound featuring both a hydroxyl and a nitrile functional group attached to the same carbon atom. Its structure, possessing both a polar hydroxyl group capable of hydrogen bonding and a moderately polar nitrile group, alongside a C6 hydrocarbon backbone, dictates its solubility behavior. The presence of these functional groups allows for interactions with a range of solvents, from polar protic to aprotic organic solvents.

Physicochemical Properties:

PropertyValueReference
Molecular FormulaC6H11NO[1]
Molecular Weight113.16 g/mol [1]
LogP~1[2][3]
DescriptionColorless to pale yellow liquid[4]

The octanol-water partition coefficient (LogP) of approximately 1 suggests a slight preference for lipophilic environments over aqueous media, which aligns with qualitative observations of its solubility.

Solubility Characteristics

General descriptions indicate that this compound exhibits "moderate solubility in water" and is "soluble in organic solvents"[4]. To provide a more quantitative understanding, the following sections present data from closely related cyanohydrins.

Aqueous Solubility

Table 1: Aqueous Solubility of Analogous Cyanohydrins

CompoundMolecular FormulaWater SolubilityReference
Acetone cyanohydrinC4H7NOMiscible / Very Soluble[5][6][7][10]
2-Hydroxy-2-methylbutanenitrileC5H9NO25.1 g/L (Predicted)[8][9]
This compound C6H11NO Moderate (Estimated) [4]
Solubility in Organic Solvents

This compound is generally described as being soluble in organic solvents[4]. Data for acetone cyanohydrin indicates it is soluble in common organic solvents such as ethanol (B145695), ether, acetone, benzene, and chloroform, but insoluble in petroleum ether and carbon disulfide[6][10][11]. It is expected that this compound would exhibit a similar solubility pattern, with good solubility in polar and moderately polar organic solvents.

Table 2: Qualitative Solubility of Acetone Cyanohydrin in Organic Solvents

SolventSolubilityReference
EthanolVery Soluble[6][10]
Diethyl EtherVery Soluble[6][10]
AcetoneSoluble[10]
BenzeneSoluble[10]
ChloroformSoluble[10]
Petroleum EtherInsoluble / Slightly Soluble[6][11]
Carbon DisulfideInsoluble[11]

Based on this, this compound is predicted to be miscible with or highly soluble in polar protic solvents like ethanol and polar aprotic solvents like acetone. Its solubility in nonpolar solvents is likely to be lower.

Experimental Protocols for Solubility Determination

The "gold standard" for determining the thermodynamic solubility of a compound is the shake-flask method . This method involves equilibrating an excess of the solid or liquid solute with the solvent of interest over a defined period, followed by the quantification of the dissolved solute in a saturated solution.

Shake-Flask Method

Objective: To determine the equilibrium solubility of this compound in a given solvent at a specific temperature.

Materials:

  • This compound (high purity)

  • Solvent of interest (e.g., water, ethanol, acetone)

  • Scintillation vials or flasks with screw caps

  • Orbital shaker or magnetic stirrer with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE or PVDF)

  • Analytical balance

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

Procedure:

  • Preparation: Add an excess amount of this compound to a vial containing a known volume of the solvent. The excess solute should be clearly visible to ensure that a saturated solution is achieved.

  • Equilibration: Seal the vials and place them in an orbital shaker or on a stir plate in a temperature-controlled environment (e.g., 25 °C). Agitate the samples for a sufficient period to reach equilibrium, typically 24 to 48 hours.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solute to settle. Alternatively, centrifuge the samples to pellet the undissolved solute.

  • Sample Collection: Carefully withdraw an aliquot of the supernatant (the clear, saturated solution) using a syringe.

  • Filtration: Immediately filter the aliquot through a syringe filter into a clean vial to remove any remaining undissolved microparticles.

  • Dilution: Accurately dilute the filtered saturated solution with the appropriate solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification: Analyze the diluted sample using a validated HPLC or UV-Vis spectroscopy method to determine the concentration of this compound.

Analytical Quantification

HPLC Method:

  • Column: A reverse-phase C18 column is typically suitable.

  • Mobile Phase: A mixture of water and a polar organic solvent like acetonitrile (B52724) or methanol. The exact ratio should be optimized for good peak shape and retention time.

  • Detection: UV detection at a wavelength where the compound has significant absorbance.

  • Quantification: A calibration curve is constructed by preparing a series of standard solutions of known concentrations of this compound. The concentration of the unknown sample is determined by comparing its peak area to the calibration curve.

UV-Vis Spectroscopy Method:

  • Wavelength Selection: The wavelength of maximum absorbance (λmax) for this compound is determined by scanning a solution of the compound across a range of UV-Vis wavelengths.

  • Quantification: A calibration curve is generated by measuring the absorbance of a series of standard solutions of known concentrations at the λmax. The concentration of the unknown sample is then calculated using the Beer-Lambert law.

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the shake-flask method for determining solubility.

Solubility_Workflow start Start: Prepare Materials add_excess Add Excess Solute to Solvent start->add_excess equilibrate Equilibrate for 24-48h (Shaking at Constant Temp.) add_excess->equilibrate phase_separation Phase Separation (Settle or Centrifuge) equilibrate->phase_separation sample_supernatant Sample Supernatant phase_separation->sample_supernatant filter Filter through 0.22 µm Syringe Filter sample_supernatant->filter dilute Dilute Saturated Solution filter->dilute quantify Quantify Concentration (HPLC or UV-Vis) dilute->quantify calculate Calculate Solubility quantify->calculate end End: Report Solubility Data calculate->end

Caption: Workflow for Solubility Determination via the Shake-Flask Method.

Conclusion

While direct quantitative solubility data for this compound remains elusive in the public domain, a strong predictive understanding can be established based on its physicochemical properties and the known solubility of its structural analogs. The compound is expected to have moderate solubility in water and good solubility in a range of common organic solvents. For precise quantitative data, the detailed experimental protocols provided in this guide, centered around the robust shake-flask method, are recommended. This information is critical for professionals in research and drug development for applications such as reaction solvent selection, purification process design, and formulation development.

References

Unveiling the Biological Potential of 2-Ethyl-2-hydroxybutanenitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Ethyl-2-hydroxybutanenitrile, a cyanohydrin derivative, is a molecule of growing interest in the fields of medicinal chemistry and drug development. This technical guide provides a comprehensive overview of its known biological activities, supported by available quantitative data, detailed experimental methodologies for its study, and a toxicological profile. The document explores its potential as an antimicrobial and cytotoxic agent, its interaction with metabolic enzymes, and the proposed mechanisms underlying its biological effects. This guide is intended to serve as a foundational resource for researchers investigating the therapeutic and toxicological properties of this compound and related aliphatic nitriles.

Introduction

This compound (CAS No: 34451-66-6) is an organic compound featuring a nitrile and a hydroxyl functional group attached to the same carbon atom.[1] This structure, characteristic of a cyanohydrin, imparts specific chemical reactivity that is believed to be the basis of its biological activities.[1] Preliminary studies have suggested that this compound exhibits a range of biological effects, including antimicrobial and cytotoxic properties.[1] Furthermore, like other aliphatic nitriles, its toxicological profile is of significant interest.[2] This document aims to consolidate the current understanding of the biological activities of this compound, providing a technical resource for the scientific community.

Synthesis of this compound

The synthesis of this compound typically follows the well-established cyanohydrin reaction, involving the nucleophilic addition of a cyanide anion to a ketone. A representative protocol for the synthesis of a similar cyanohydrin is provided below.

Representative Experimental Protocol: Synthesis of a Cyanohydrin

Materials:

  • Ketone (e.g., 3-pentanone (B124093) for the synthesis of this compound)

  • Sodium cyanide (NaCN) or Potassium cyanide (KCN)

  • An acid (e.g., sulfuric acid or hydrochloric acid)

  • An appropriate solvent (e.g., water, ethanol)

  • Diethyl ether or other suitable organic solvent for extraction

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate for drying

Procedure:

  • The ketone is dissolved in a suitable solvent in a reaction vessel equipped with a stirrer and cooled in an ice bath.

  • A solution of sodium cyanide or potassium cyanide in water is prepared and slowly added to the ketone solution while maintaining a low temperature.

  • An acid is then added dropwise to the reaction mixture to generate hydrocyanic acid (HCN) in situ, which then reacts with the ketone. The pH is typically maintained in a slightly acidic to neutral range.

  • The reaction is stirred for several hours at a controlled low temperature. The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion, the reaction mixture is neutralized.

  • The aqueous layer is extracted multiple times with an organic solvent like diethyl ether.

  • The combined organic extracts are washed with brine and dried over an anhydrous drying agent (e.g., magnesium sulfate).

  • The drying agent is removed by filtration, and the solvent is evaporated under reduced pressure to yield the crude cyanohydrin product.

  • The product can be further purified by distillation under reduced pressure.

Note: This is a general procedure and the specific conditions (temperature, reaction time, concentrations) need to be optimized for the synthesis of this compound. Extreme caution must be exercised when handling cyanide salts and hydrocyanic acid due to their high toxicity. All procedures should be performed in a well-ventilated fume hood with appropriate personal protective equipment.[3]

Potential Biological Activities

Preliminary in vitro studies have indicated that this compound possesses antimicrobial and cytotoxic activities. Furthermore, its chemical structure suggests potential interactions with metabolic enzyme systems.

Antimicrobial Activity

Initial research suggests that this compound may have antimicrobial effects against certain bacterial strains.[1] One study indicated a significant reduction in the growth of Staphylococcus aureus at concentrations above 100 µg/mL.[1] The proposed mechanism for its antimicrobial action involves the disruption of the bacterial cell membrane integrity, leading to cell death.[1]

Cytotoxic Activity

In vitro studies have demonstrated the dose-dependent cytotoxic effects of this compound on cancer cell lines.[1] An IC50 value of approximately 50 µM was reported for the MCF-7 breast cancer cell line, indicating moderate potency.[1] This cytotoxic activity suggests that the compound may interfere with essential cellular processes, making it a candidate for further investigation in cancer research.[1]

Enzyme Inhibition

This compound has been investigated for its potential to inhibit specific enzymes. Of particular note is its potential to inhibit cytochrome P450 (CYP450) enzymes, which are crucial for the metabolism of a wide range of xenobiotics, including drugs.[1] Inhibition of CYP450 enzymes can lead to significant drug-drug interactions and alter the pharmacokinetic profile of co-administered therapeutic agents.

Quantitative Data Summary

The following tables summarize the available quantitative data on the biological activities of this compound.

Table 1: Cytotoxicity Data

Cell LineAssay TypeEndpointValueReference
MCF-7 (Human Breast Adenocarcinoma)Not specifiedIC50~50 µM[1]

Table 2: Antimicrobial Activity Data

OrganismAssay TypeEndpointValueReference
Staphylococcus aureusNot specifiedMIC>100 µg/mL[1]

Table 3: Acute Toxicity Data

SpeciesRoute of AdministrationEndpointValueReference
MouseIntraperitonealLD501 mg/kgNot explicitly cited, but available in toxicological databases.

Experimental Protocols for Biological Activity Assessment

The following are representative protocols for assessing the biological activities of this compound.

Cytotoxicity Assay (MTT Assay)

Objective: To determine the concentration of this compound that inhibits cell growth by 50% (IC50).

Materials:

  • MCF-7 cells (or other cancer cell lines)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed MCF-7 cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of this compound in complete growth medium.

  • Remove the existing medium from the wells and add 100 µL of the various concentrations of the test compound to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound, e.g., DMSO) and a blank (medium only).

  • Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.

Antimicrobial Susceptibility Test (Broth Microdilution Method for MIC Determination)

Objective: To determine the minimum inhibitory concentration (MIC) of this compound required to inhibit the growth of a specific bacterium.

Materials:

  • Staphylococcus aureus (or other bacterial strains)

  • Mueller-Hinton Broth (MHB)

  • This compound

  • 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland standard

  • Spectrophotometer

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent.

  • Perform serial two-fold dilutions of the compound in MHB in a 96-well microtiter plate.

  • Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Add the standardized bacterial suspension to each well containing the diluted compound. Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

  • Incubate the plate at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

Cytochrome P450 Inhibition Assay

Objective: To determine the inhibitory potential of this compound on the activity of specific CYP450 isoforms.

Materials:

  • Human liver microsomes or recombinant CYP450 enzymes

  • Specific probe substrates for each CYP450 isoform (e.g., phenacetin (B1679774) for CYP1A2, diclofenac (B195802) for CYP2C9)

  • NADPH regenerating system

  • This compound

  • Incubation buffer (e.g., potassium phosphate (B84403) buffer)

  • LC-MS/MS system for metabolite quantification

Procedure:

  • Prepare a series of concentrations of this compound.

  • In a reaction mixture, combine human liver microsomes or recombinant enzymes, the probe substrate, and the test compound at various concentrations in the incubation buffer.

  • Pre-incubate the mixture at 37°C for a short period.

  • Initiate the reaction by adding the NADPH regenerating system.

  • Incubate the reaction for a specific time at 37°C.

  • Terminate the reaction by adding a quenching solution (e.g., acetonitrile).

  • Analyze the formation of the specific metabolite of the probe substrate using a validated LC-MS/MS method.

  • Calculate the percentage of inhibition of the CYP450 enzyme activity at each concentration of the test compound compared to a vehicle control.

  • Determine the IC50 value by plotting the percentage of inhibition against the concentration of this compound.

Mechanism of Action and Signaling Pathways

The precise molecular mechanisms and signaling pathways through which this compound exerts its biological effects are not yet fully elucidated. However, based on its chemical structure and the known toxicology of related compounds, a general mechanism can be proposed.

The biological activity is likely attributable to the presence of the hydroxyl and nitrile functional groups, which can participate in hydrogen bonding and nucleophilic reactions with biological macromolecules such as enzymes and receptors.[1]

The toxicity of aliphatic nitriles is often linked to the metabolic release of cyanide.[2] This process is typically mediated by cytochrome P450 enzymes, which hydroxylate the carbon atom alpha to the nitrile group, forming an unstable cyanohydrin that can then release cyanide.[2] Cyanide is a potent inhibitor of cellular respiration, specifically targeting cytochrome c oxidase (Complex IV) in the mitochondrial electron transport chain.[2] Inhibition of this enzyme disrupts the production of ATP, leading to cellular energy depletion and ultimately cell death. This proposed mechanism could contribute to the observed cytotoxicity of this compound.

Proposed_Mechanism_of_Toxicity cluster_Metabolism Metabolic Activation cluster_Cellular_Effect Cellular Effect Compound This compound CYP450 Cytochrome P450 Compound->CYP450 Oxidation Cyanide Cyanide (CN-) CYP450->Cyanide Metabolic Release Cytochrome_c_oxidase Cytochrome c Oxidase (Complex IV) Cyanide->Cytochrome_c_oxidase Inhibition Mitochondrion Mitochondrion ETC Electron Transport Chain Mitochondrion->ETC ATP_Production ATP Production Cytochrome_c_oxidase->ATP_Production ETC->Cytochrome_c_oxidase Cell_Death Cell Death (Apoptosis/Necrosis) ATP_Production->Cell_Death Depletion leads to Cytotoxicity_Workflow cluster_Preparation Preparation cluster_Assay Assay cluster_Analysis Data Analysis Cell_Culture Cell Culture (e.g., MCF-7) Seeding Cell Seeding in 96-well Plate Cell_Culture->Seeding Compound_Prep Compound Preparation (Serial Dilutions) Treatment Compound Treatment Compound_Prep->Treatment Seeding->Treatment Incubation Incubation (48-72h) Treatment->Incubation MTT_Addition MTT Reagent Addition Incubation->MTT_Addition Formazan_Solubilization Formazan Solubilization (DMSO) MTT_Addition->Formazan_Solubilization Absorbance_Reading Absorbance Reading (570 nm) Formazan_Solubilization->Absorbance_Reading Data_Processing Data Processing (% Viability Calculation) Absorbance_Reading->Data_Processing IC50_Determination IC50 Determination Data_Processing->IC50_Determination

References

An In-depth Technical Guide to the Mechanism of Action of 2-Ethyl-2-hydroxybutanenitrile in Chemical Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Ethyl-2-hydroxybutanenitrile, a cyanohydrin of significant interest in organic synthesis. The document details its core mechanism of action, formation, and subsequent chemical transformations. Key sections are dedicated to its synthesis, with available quantitative data, and its primary reactions, including oxidation and reduction. While specific experimental data for this compound is limited in published literature, this guide compiles available information and provides protocols for analogous compounds to serve as a practical reference. Spectroscopic data for characterization is also presented. This guide is intended for researchers, scientists, and drug development professionals utilizing cyanohydrins as versatile intermediates in the synthesis of fine chemicals and pharmacologically active molecules.

Introduction

This compound, also known as 3-pentanone (B124093) cyanohydrin, is an organic compound featuring a nitrile and a hydroxyl group attached to the same carbon atom.[1] Its molecular formula is C₆H₁₁NO.[1][2] This structure makes it a valuable intermediate in organic synthesis, as the two functional groups can be selectively transformed into a variety of other moieties, such as carboxylic acids, amines, and amino alcohols, which are common in pharmaceuticals and agrochemicals.[3][4] Understanding the mechanism of its formation and its reactivity is crucial for its effective application in multi-step syntheses.

Core Mechanism of Action: Cyanohydrin Formation

The primary mechanism associated with this compound is its formation via a nucleophilic addition reaction, specifically a cyanohydrin reaction.[4] This reaction involves the attack of a nucleophilic cyanide anion (CN⁻) on the electrophilic carbonyl carbon of 3-pentanone.

The reaction is typically base-catalyzed to increase the concentration of the cyanide nucleophile.[5] The general mechanism proceeds in two main steps:

  • Nucleophilic Attack: The cyanide ion attacks the partially positive carbonyl carbon of 3-pentanone, breaking the pi bond of the carbonyl group and forming a tetrahedral alkoxide intermediate.

  • Protonation: The negatively charged oxygen of the alkoxide intermediate is then protonated by a proton source, such as hydrogen cyanide (HCN) or water, to yield the final this compound product.

This reaction is reversible, and the equilibrium position is influenced by steric and electronic factors of the parent ketone.

Cyanohydrin Formation cluster_step1 Step 1: Nucleophilic Attack cluster_step2 Step 2: Protonation ketone 3-Pentanone intermediate Tetrahedral Alkoxide Intermediate ketone->intermediate cyanide CN⁻ cyanide->intermediate hcn HCN product This compound hcn->product intermediate->product

Caption: General mechanism for the formation of this compound.

Physicochemical and Spectroscopic Data

A summary of the known physical and chemical properties of this compound is provided below.

PropertyValue
Molecular Formula C₆H₁₁NO
Molecular Weight 113.16 g/mol
CAS Number 34451-66-6
Density 0.954 g/cm³
Boiling Point 214.4 °C at 760 mmHg
Flash Point 83.5 °C
Synonyms 3-Pentanone cyanohydrin, Diethyl ketone cyanohydrin

Note: Some physical properties are predicted values.

Spectroscopic Characterization

Predicted ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the two equivalent ethyl groups and the hydroxyl proton. The ethyl groups would exhibit a triplet for the methyl protons and a quartet for the methylene (B1212753) protons. The hydroxyl proton signal would be a singlet, and its chemical shift could vary depending on the solvent and concentration.

Predicted ¹³C NMR: The carbon NMR spectrum is predicted to show distinct signals for the nitrile carbon, the quaternary carbon bearing the hydroxyl and nitrile groups, and the two carbons of the ethyl groups.

Chemical Reactions and Transformations

This compound is a versatile synthetic intermediate due to the reactivity of its nitrile and hydroxyl groups.

Hydrolysis to α-Hydroxy Carboxylic Acid

The nitrile group can be hydrolyzed under acidic or basic conditions to yield the corresponding α-hydroxy carboxylic acid, 2-ethyl-2-hydroxybutanoic acid. This transformation is a common application of cyanohydrins in the synthesis of biologically relevant molecules.[4]

Hydrolysis Reaction start This compound product 2-Ethyl-2-hydroxybutanoic acid start->product Hydrolysis reagents H₃O⁺ or OH⁻, H₂O

Caption: Hydrolysis of this compound.

Reduction to β-Amino Alcohol

The nitrile group can be reduced to a primary amine using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. This reaction produces 1-amino-2-ethyl-2-butanol, a β-amino alcohol, which is a valuable building block in pharmaceutical synthesis.

Reduction Reaction start This compound product 1-Amino-2-ethyl-2-butanol start->product Reduction reagents 1. LiAlH₄, Et₂O 2. H₂O

Caption: Reduction of this compound.

Experimental Protocols

Detailed experimental protocols for the synthesis and reactions of this compound are scarce. The following protocols are based on known procedures for similar cyanohydrins and should be adapted and optimized for the specific substrate.

Synthesis of this compound

Method A: Using Trimethylsilyl Cyanide (TMSCN)

This method is generally preferred for safety and yield.

  • Reaction: 3-Pentanone + Trimethylsilyl cyanide → 2-Ethyl-2-(trimethylsilyloxy)butanenitrile → this compound

  • Reagents: 3-Pentanone, Trimethylsilyl cyanide (TMSCN), a catalytic amount of a Lewis acid (e.g., ZnI₂).

  • Procedure (Adapted):

    • To a stirred solution of 3-pentanone in a dry, inert solvent (e.g., dichloromethane) under an inert atmosphere, add a catalytic amount of the Lewis acid.

    • Cool the mixture to 0 °C.

    • Slowly add TMSCN dropwise, maintaining the temperature at 0 °C.

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or GC).

    • Quench the reaction by adding a dilute aqueous acid (e.g., 1M HCl) and stir vigorously to hydrolyze the silyl (B83357) ether.

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by vacuum distillation.

  • Reported Yield: A yield of 64% has been reported for a similar reaction.

Method B: Using Sodium Cyanide

Caution: This reaction generates highly toxic hydrogen cyanide gas and must be performed by trained personnel in a well-ventilated fume hood with appropriate safety precautions.

  • Reaction: 3-Pentanone + NaCN + H⁺ → this compound

  • Reagents: 3-Pentanone, Sodium Cyanide (NaCN), an acid (e.g., acetic acid or a mineral acid).

  • Procedure (Adapted):

    • Dissolve NaCN in water and cool the solution in an ice bath.

    • In a separate flask, dissolve 3-pentanone in a suitable solvent (e.g., ethanol).

    • Slowly add the 3-pentanone solution to the cooled NaCN solution with vigorous stirring.

    • Carefully add the acid dropwise to the reaction mixture, maintaining a low temperature.

    • Stir the reaction for several hours at low temperature or overnight at room temperature.

    • Extract the product with an organic solvent (e.g., diethyl ether).

    • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

    • Purify by vacuum distillation.

  • Reported Yield: A low yield of 3% has been reported under specific conditions, highlighting the preference for the TMSCN method.

Hydrolysis to 2-Ethyl-2-hydroxybutanoic Acid (General Protocol)
  • Procedure:

    • Reflux this compound with an excess of concentrated hydrochloric acid for several hours.

    • Cool the reaction mixture and extract the product with an organic solvent.

    • Dry the organic layer and remove the solvent to obtain the crude carboxylic acid, which can be purified by recrystallization or distillation.

Reduction to 1-Amino-2-ethyl-2-butanol (General Protocol)
  • Procedure:

    • In a dry flask under an inert atmosphere, prepare a suspension of LiAlH₄ in anhydrous diethyl ether or THF.

    • Cool the suspension in an ice bath.

    • Slowly add a solution of this compound in the same dry solvent to the LiAlH₄ suspension.

    • After the addition is complete, allow the reaction to stir at room temperature or gently reflux until the reaction is complete.

    • Carefully quench the excess LiAlH₄ by the sequential addition of water, followed by a sodium hydroxide (B78521) solution.

    • Filter the resulting salts and wash them with ether.

    • Dry the combined organic filtrates and remove the solvent to yield the amino alcohol.

Role in Drug Development and Signaling Pathways

Currently, there is no specific information available in the scientific literature detailing the direct involvement of this compound in any biological signaling pathways or its use as a pharmacologically active agent itself. Its primary role in the context of drug development is as a versatile chemical intermediate.[3] The α-hydroxy acid and β-amino alcohol moieties that can be synthesized from it are common structural motifs in a wide range of pharmaceuticals. Therefore, its utility lies in providing a synthetic route to more complex molecules that may have biological activity.

Conclusion

This compound serves as a valuable intermediate in organic synthesis, with its mechanism of formation and subsequent reactions being of key interest to researchers. While detailed experimental data for this specific molecule is not abundant, the principles of cyanohydrin chemistry provide a solid framework for its application. The protocols and data presented in this guide, compiled from available literature and analogous systems, offer a foundation for the use of this compound in the synthesis of more complex target molecules in the pharmaceutical and chemical industries. Further research into the specific reaction kinetics and optimization for this compound would be beneficial for its wider application.

References

An In-depth Technical Guide to the Fundamental Reactivity of Hydroxyl and Nitrile Groups in 2-Ethyl-2-hydroxybutanenitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the fundamental reactivity of 2-Ethyl-2-hydroxybutanenitrile, a bifunctional molecule with significant potential in organic synthesis and drug development. The core of this document focuses on the distinct and synergistic reactivity of the hydroxyl and nitrile functional groups, which are pivotal to its utility as a chemical intermediate. This guide will delve into the synthesis of this compound, followed by a detailed exploration of the characteristic reactions of its hydroxyl and nitrile moieties, including hydrolysis, reduction, and substitution. Experimental protocols, quantitative data, and reaction pathways are presented to provide a thorough understanding of this versatile compound.

Introduction

This compound, also known as 3-pentanone (B124093) cyanohydrin, is an organic compound featuring both a hydroxyl (-OH) and a nitrile (-C≡N) group attached to the same carbon atom.[1][2] This unique structural arrangement classifies it as a cyanohydrin.[1] The presence of these two functional groups imparts a rich and varied chemical reactivity, making it a valuable building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.[3] The ethyl groups on the quaternary carbon introduce steric hindrance that can influence the accessibility and reactivity of the functional groups.[4] This guide will systematically explore the synthesis and the intrinsic reactivity of the hydroxyl and nitrile groups in this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueReference(s)
Molecular Formula C₆H₁₁NO[2][5]
Molecular Weight 113.16 g/mol [2][5]
CAS Number 34451-66-6[2][5]
Appearance Colorless to pale yellow liquid[6]
Boiling Point 214.4 °C at 760 mmHg[5][7]
Density 0.954 g/cm³[5][7]
Flash Point 83.5 °C[5][7]
Solubility Moderately soluble in water, soluble in organic solvents[6]

Synthesis of this compound

The primary synthetic route to this compound is the nucleophilic addition of a cyanide anion to the carbonyl carbon of 3-pentanone.[1] This reaction is a classic example of cyanohydrin formation.[1]

Reaction Pathway

The synthesis involves the reaction of 3-pentanone with a cyanide source, typically sodium cyanide (NaCN) or potassium cyanide (KCN), in the presence of an acid or a bisulfite adduct to generate hydrocyanic acid (HCN) in situ.[4]

G 3-Pentanone 3-Pentanone Intermediate_Alkoxide Tetrahedral Alkoxide Intermediate 3-Pentanone->Intermediate_Alkoxide Nucleophilic Attack Cyanide (CN-) Cyanide (CN-) Cyanide (CN-)->Intermediate_Alkoxide Product This compound Intermediate_Alkoxide->Product Protonation HCN HCN HCN->Product

Figure 1: Synthesis of this compound.
Experimental Protocol (Adapted)

The following is an adapted experimental protocol for the synthesis of a cyanohydrin, which can be applied to this compound.

Materials:

  • 3-Pentanone

  • Sodium Cyanide (NaCN)

  • Sodium Bisulfite (NaHSO₃)

  • Water

  • Diethyl ether

  • Magnesium sulfate (B86663) (MgSO₄)

  • Concentrated Hydrochloric Acid (HCl)

Procedure:

  • A solution of sodium bisulfite in water is prepared in a three-necked round-bottom flask equipped with a mechanical stirrer and a thermometer, and the flask is cooled in an ice-salt bath.

  • 3-Pentanone is added to the stirred sodium bisulfite solution.

  • A solution of sodium cyanide in water is then added portion-wise to the reaction mixture, maintaining a low temperature.

  • The mixture is stirred for several hours at low temperature.

  • The reaction mixture is then extracted with diethyl ether.

  • The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The pH of the residue is adjusted to ~5 with a few drops of concentrated HCl.

  • The crude product is purified by vacuum distillation to yield this compound.

Expected Yield: While specific yields for this reaction are not widely reported, cyanohydrin formation from ketones generally proceeds in moderate to good yields, typically in the range of 60-80%.

Reactivity of the Nitrile Group

The nitrile group in this compound is a versatile functional handle that can undergo several important transformations, most notably hydrolysis to a carboxylic acid and reduction to a primary amine.

Hydrolysis to 2-Ethyl-2-hydroxybutanoic Acid

The nitrile group can be hydrolyzed under either acidic or basic conditions to yield the corresponding carboxylic acid, 2-ethyl-2-hydroxybutanoic acid.

G Start This compound Acid Acidic Hydrolysis (e.g., H₂SO₄, HCl, heat) Start->Acid Base Basic Hydrolysis (e.g., NaOH, heat) Start->Base Carboxylic_Acid 2-Ethyl-2-hydroxybutanoic acid Acid->Carboxylic_Acid Carboxylate_Salt Carboxylate Salt Base->Carboxylate_Salt Acid_Workup Acid Workup Carboxylate_Salt->Acid_Workup Acid_Workup->Carboxylic_Acid

Figure 2: Hydrolysis of the nitrile group.

Materials:

  • This compound

  • Concentrated Sulfuric Acid or Hydrochloric Acid

  • Water

Procedure:

  • This compound is mixed with an excess of aqueous acid (e.g., 50% H₂SO₄).

  • The mixture is heated under reflux for several hours until the reaction is complete (monitored by TLC or GC).

  • The reaction mixture is cooled and extracted with a suitable organic solvent (e.g., diethyl ether).

  • The organic extracts are combined, washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated.

  • The crude 2-ethyl-2-hydroxybutanoic acid can be purified by recrystallization or distillation.

Quantitative Data:

ProductMolecular FormulaMolecular WeightSpectroscopic Data
2-Ethyl-2-hydroxybutanoic acidC₆H₁₂O₃132.16 g/mol ¹H NMR (500 MHz, D₂O, pH 7.0) : δ 0.87 (t, 6H), 1.63-1.83 (m, 4H).[4] IR (ATR) : Broad O-H stretch (~3400 cm⁻¹), C=O stretch (~1715 cm⁻¹).[8]
Reduction to 2-Amino-2-ethylbutan-1-ol

The nitrile group can be reduced to a primary amine using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.[9] This reaction provides a route to β-amino alcohols.

G Start This compound Reducing_Agent Reduction (e.g., LiAlH₄ in THF, then H₂O workup) Start->Reducing_Agent Amine 2-Amino-2-ethylbutan-1-ol Reducing_Agent->Amine

Figure 3: Reduction of the nitrile group.

Materials:

  • This compound

  • Lithium Aluminum Hydride (LiAlH₄)

  • Anhydrous Tetrahydrofuran (THF)

  • Water

  • Sodium Hydroxide (B78521) solution

Procedure:

  • A solution of this compound in anhydrous THF is added dropwise to a stirred suspension of LiAlH₄ in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon) at 0 °C.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for several hours.

  • The reaction is cooled to 0 °C and quenched by the sequential and careful addition of water, followed by a sodium hydroxide solution, and then more water.

  • The resulting precipitate is filtered off, and the filtrate is dried over a suitable drying agent.

  • The solvent is removed under reduced pressure to yield the crude 2-amino-2-ethylbutan-1-ol, which can be purified by distillation.

Quantitative Data:

ProductMolecular FormulaMolecular WeightSpectroscopic Data
2-Amino-2-ethylbutan-1-olC₆H₁₅NO117.19 g/mol IR (Vapor Phase) : Broad O-H and N-H stretches (~3300-3400 cm⁻¹).[4] (Predicted ¹H and ¹³C NMR data are available in public databases).

Reactivity of the Hydroxyl Group

The tertiary hydroxyl group in this compound is less reactive than a primary or secondary alcohol due to steric hindrance. However, it can undergo certain reactions, such as substitution.

Substitution Reactions

The hydroxyl group can be substituted by a halogen using reagents like thionyl chloride (SOCl₂) or phosphorus halides (e.g., PBr₃), although the reaction may require forcing conditions due to the tertiary nature of the alcohol.

G Start This compound Reagent Substitution Reagent (e.g., SOCl₂, PBr₃) Start->Reagent Product 2-Ethyl-2-halobutanenitrile Reagent->Product

Figure 4: Substitution of the hydroxyl group.

Conclusion

This compound is a functionally rich molecule whose hydroxyl and nitrile groups offer a wide array of synthetic possibilities. The nitrile group can be readily transformed into a carboxylic acid or a primary amine, providing access to α-hydroxy acids and β-amino alcohols, respectively. The tertiary hydroxyl group, while sterically hindered, can participate in substitution reactions. The interplay of these two functional groups makes this compound a valuable intermediate for the synthesis of diverse and complex target molecules in the fields of medicinal chemistry and materials science. This guide provides the fundamental knowledge and practical protocols to effectively utilize the reactivity of this compound in a research and development setting.

References

An In-depth Technical Guide to 2-Ethyl-2-hydroxybutanenitrile: Discovery, Synthesis, and Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Ethyl-2-hydroxybutanenitrile (CAS No. 34451-66-6), a cyanohydrin of significant interest as a versatile intermediate in organic synthesis. The document details its chemical and physical properties, historical context, and detailed experimental protocols for its synthesis. Particular emphasis is placed on providing structured data and visual representations of synthetic pathways to aid researchers and professionals in drug development and chemical synthesis.

Introduction

This compound, also known as diethyl ketone cyanohydrin or 3-pentanone (B124093) cyanohydrin, is an organic compound featuring a nitrile and a hydroxyl group attached to the same carbon atom.[1][2][3] Its structure makes it a valuable precursor for the synthesis of various functional groups, including α-hydroxy acids, α-amino acids, and β-amino alcohols, which are important pharmacophores in medicinal chemistry.[1][4] This guide serves as a detailed resource on the discovery, synthesis, and key characteristics of this compound.

History and Discovery

While the specific historical record of the first synthesis of this compound is not well-documented in readily available literature, its creation is a direct application of the well-established cyanohydrin reaction. This reaction, involving the addition of a cyanide anion to a ketone or aldehyde, has been a fundamental transformation in organic chemistry for over a century. The synthesis of cyanohydrins from ketones using alkali cyanides and acetic acid was first reported by Urech in 1872, a method now known as the Urech cyanohydrin method.

The synthesis of the related α-amino acid, 2-amino-2-ethylbutanoic acid, is described in "Organic Syntheses, Collective Volume 3," published in 1955, which utilizes the corresponding cyanohydrin as an intermediate. This indicates that this compound was a known compound and used in organic synthesis by the mid-20th century.

Physicochemical Properties

This compound is typically a colorless to pale yellow liquid.[3] It exhibits moderate solubility in water, which is attributable to the presence of the hydroxyl group capable of hydrogen bonding.[3] It is also soluble in common organic solvents.[3] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₆H₁₁NO[2]
Molecular Weight 113.16 g/mol [2]
CAS Number 34451-66-6[2]
Appearance Colorless to pale yellow liquid[3]
Boiling Point 214.4 °C at 760 mmHg[5]
Density 0.954 g/cm³[5]
Flash Point 83.5 °C[5]
Refractive Index 1.44[1]
Vapor Pressure 0.0343 mmHg at 25 °C[5]
LogP 1.06108[1]

Synthesis of this compound

The primary method for synthesizing this compound is the nucleophilic addition of a cyanide anion to the carbonyl carbon of 3-pentanone (diethyl ketone). The general reaction scheme is depicted below.

G ketone 3-Pentanone (Diethyl Ketone) product This compound ketone->product + NaCN/KCN, H+ cyanide HCN

Figure 1: General synthesis of this compound.

Experimental Protocol: Strecker Synthesis Approach

The following protocol is adapted from the principles of the Strecker synthesis of α-amino acids, for which the formation of the cyanohydrin is the initial step. This procedure should be performed in a well-ventilated fume hood with appropriate personal protective equipment, as it involves highly toxic cyanides.

Materials and Equipment:

  • 3-Pentanone (Diethyl ketone)

  • Sodium cyanide (NaCN) or Potassium cyanide (KCN)

  • A weak acid (e.g., acetic acid) or a mineral acid (e.g., HCl) for in-situ HCN generation

  • Diethyl ether

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Dropping funnel

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, place a solution of sodium cyanide in water. Cool the flask in an ice bath to 0-5 °C.

  • Addition of Ketone: Slowly add 3-pentanone to the stirred cyanide solution. Maintain the temperature below 10 °C during the addition.

  • Acidification: After the addition of the ketone is complete, slowly add a solution of a weak acid (e.g., acetic acid) or a mineral acid from the dropping funnel. This in-situ generation of HCN will drive the formation of the cyanohydrin. Continue stirring in the ice bath for 2-3 hours.

  • Workup: Transfer the reaction mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Drying and Concentration: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.

  • Purification (Optional): The crude product can be purified by vacuum distillation.

The workflow for the synthesis and workup is illustrated in the following diagram.

G cluster_synthesis Synthesis cluster_workup Workup & Purification start Dissolve NaCN in H2O in a flask add_ketone Add 3-Pentanone (0-5 °C) start->add_ketone add_acid Slowly add acid (maintain <10 °C) add_ketone->add_acid stir Stir for 2-3 hours in ice bath add_acid->stir extract Extract with Diethyl Ether stir->extract dry Dry organic phase (MgSO4) extract->dry filter Filter dry->filter evaporate Evaporate solvent (Rotary Evaporator) filter->evaporate distill Vacuum Distillation (Optional) evaporate->distill product Pure this compound distill->product

Figure 2: Workflow for the synthesis of this compound.

Spectroscopic Data

Detailed experimental spectroscopic data for this compound is not widely published. However, predicted spectral data can be a useful guide for characterization.

Predicted ¹H NMR:

  • The spectrum is expected to show signals for the two ethyl groups and the hydroxyl proton. The methylene (B1212753) protons of the ethyl groups would likely appear as quartets, and the methyl protons as triplets. The hydroxyl proton signal would be a broad singlet, and its chemical shift would be dependent on the solvent and concentration.

Predicted ¹³C NMR:

  • The spectrum would show distinct signals for the quaternary carbon bearing the hydroxyl and nitrile groups, the nitrile carbon, and the methylene and methyl carbons of the two equivalent ethyl groups.

Infrared (IR) Spectroscopy:

  • A strong, sharp absorption band characteristic of the nitrile group (C≡N) stretching vibration is expected in the region of 2220-2260 cm⁻¹.

  • A broad absorption band corresponding to the hydroxyl group (O-H) stretching vibration would be present in the region of 3200-3600 cm⁻¹.

Applications in Drug Development and Organic Synthesis

This compound is a valuable intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.[4] Its bifunctional nature allows for a variety of subsequent transformations:

  • Hydrolysis of the nitrile group: This can lead to the formation of α-hydroxy-α-ethylbutyric acid or its corresponding amide.

  • Reduction of the nitrile group: This transformation yields 2-amino-1-ethyl-1-hydroxymethyl-propylamine, a β-amino alcohol.

  • Conversion to α-amino acids: Through the Strecker synthesis pathway, this cyanohydrin is a direct precursor to 2-amino-2-ethylbutanoic acid, a non-proteinogenic amino acid.

The following diagram illustrates the key synthetic transformations of this compound.

G cluster_products Synthetic Transformations start This compound amino_acid 2-Amino-2-ethylbutanoic acid start->amino_acid 1. NH3 2. H3O+ hydroxy_acid 2-Ethyl-2-hydroxybutanoic acid start->hydroxy_acid H3O+, Δ amino_alcohol 2-Aminomethyl-2-ethylbutanol start->amino_alcohol LiAlH4

Figure 3: Key synthetic transformations of this compound.

Safety Information

This compound is a toxic compound and should be handled with extreme care. It is toxic if swallowed, in contact with skin, or if inhaled. It can also cause serious eye damage. As a cyanohydrin, it can decompose to release hydrogen cyanide, a highly toxic gas. All handling should be performed in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment, including gloves, lab coat, and safety goggles. An emergency plan for cyanide exposure should be in place.

Conclusion

This compound is a foundational building block in organic synthesis with significant potential for the preparation of compounds relevant to the pharmaceutical and agrochemical industries. While its specific discovery is not prominently documented, its synthesis relies on the well-established cyanohydrin reaction. This guide has provided a detailed overview of its properties, a practical experimental protocol for its synthesis, and an outline of its synthetic utility, serving as a valuable resource for researchers and professionals in the field. Further research into obtaining and publishing detailed experimental spectroscopic data would be a valuable contribution to the chemical community.

References

Initial Exploratory Studies of 2-Ethyl-2-hydroxybutanenitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Ethyl-2-hydroxybutanenitrile, also known as 3-pentanone (B124093) cyanohydrin, is a small organic molecule with the chemical formula C₆H₁₁NO. As a cyanohydrin, it possesses both a hydroxyl (-OH) and a nitrile (-C≡N) functional group attached to the same carbon atom. This bifunctionality makes it a versatile intermediate in organic synthesis, with potential applications in the development of pharmaceuticals and agrochemicals.[1] Preliminary studies have suggested that this compound exhibits biological activity, including antimicrobial and cytotoxic properties, warranting further investigation into its potential as a lead compound in drug discovery programs.[1]

This technical guide provides a summary of the initial exploratory studies involving this compound, presenting available quantitative data, detailed experimental protocols for key assays, and a discussion of its potential mechanisms of action.

Chemical and Physical Properties

A comprehensive understanding of the physicochemical properties of a compound is fundamental for its application in drug development.

PropertyValue
CAS Number 34451-66-6
Molecular Formula C₆H₁₁NO
Molecular Weight 113.16 g/mol
Boiling Point 214.4 °C at 760 mmHg
Density 0.954 g/cm³
Flash Point 83.5 °C
LogP 1.06108
Hydrogen Bond Donor Count 1
Hydrogen Bond Acceptor Count 2

Summary of Biological Activity

Initial in vitro and in vivo studies have provided preliminary insights into the biological effects of this compound. The following table summarizes the key quantitative findings from these exploratory investigations.

Assay TypeTest SystemEndpointResult
Cytotoxicity MCF-7 (Human Breast Cancer Cells)IC₅₀~50 µM
Antimicrobial Activity Staphylococcus aureusMIC>100 µg/mL
Acute Toxicity Mouse (Intraperitoneal)LD₅₀1 mg/kg

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of initial findings. The following sections describe the protocols for the key experiments cited.

Synthesis of this compound

The synthesis of this compound is typically achieved through the nucleophilic addition of a cyanide ion to 3-pentanone.

Materials:

  • 3-Pentanone

  • Sodium cyanide (NaCN) or Potassium cyanide (KCN)

  • Sulfuric acid (H₂SO₄) or another suitable acid

  • Diethyl ether

  • Anhydrous magnesium sulfate

  • Ice bath

  • Round-bottom flask

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • In a round-bottom flask equipped with a stirrer and dropping funnel, a solution of sodium cyanide in water is prepared and cooled in an ice bath.

  • 3-Pentanone is added to the cyanide solution.

  • Dilute sulfuric acid is added dropwise to the stirred mixture while maintaining the temperature below 10°C. This in-situ generation of hydrogen cyanide is a safer alternative to handling liquid HCN directly.

  • After the addition is complete, the reaction mixture is stirred for an additional hour at room temperature.

  • The organic layer is separated, and the aqueous layer is extracted three times with diethyl ether.

  • The combined organic layers are dried over anhydrous magnesium sulfate.

  • The solvent is removed by rotary evaporation, and the resulting crude product is purified by vacuum distillation to yield this compound.

Synthesis_Workflow reagents 3-Pentanone + NaCN (aq) reaction_vessel Reaction Vessel (Ice Bath) reagents->reaction_vessel acid_addition Slow Addition of H₂SO₄ reaction_vessel->acid_addition <10°C stirring Stirring at Room Temp. acid_addition->stirring extraction Solvent Extraction (Diethyl Ether) stirring->extraction drying Drying (MgSO₄) extraction->drying purification Vacuum Distillation drying->purification product This compound purification->product

Caption: General workflow for the synthesis of this compound.
In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

Materials:

  • MCF-7 human breast cancer cell line

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • This compound

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

  • Humidified incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • MCF-7 cells are seeded into 96-well plates at a density of 5,000 cells per well and incubated for 24 hours to allow for cell attachment.

  • The culture medium is replaced with fresh medium containing various concentrations of this compound (e.g., from 0.1 to 100 µM). A control group with no compound is also included.

  • The plates are incubated for 48 hours.

  • After the incubation period, 20 µL of MTT solution is added to each well, and the plates are incubated for another 4 hours.

  • The medium is then removed, and 150 µL of DMSO is added to each well to dissolve the formazan (B1609692) crystals.

  • The absorbance is measured at 570 nm using a microplate reader.

  • The percentage of cell viability is calculated relative to the control group, and the IC₅₀ value is determined by plotting cell viability against the compound concentration.

MTT_Assay_Workflow cell_seeding Seed MCF-7 cells in 96-well plate incubation1 Incubate for 24h cell_seeding->incubation1 compound_treatment Treat with this compound incubation1->compound_treatment incubation2 Incubate for 48h compound_treatment->incubation2 mtt_addition Add MTT solution incubation2->mtt_addition incubation3 Incubate for 4h mtt_addition->incubation3 dissolution Dissolve formazan with DMSO incubation3->dissolution absorbance_reading Read absorbance at 570 nm dissolution->absorbance_reading data_analysis Calculate IC₅₀ absorbance_reading->data_analysis

Caption: Workflow for the in vitro cytotoxicity MTT assay.
Antimicrobial Susceptibility Testing (Agar Disc Diffusion Method)

This method is used to assess the antimicrobial activity of a compound against a specific microorganism.

Materials:

  • Staphylococcus aureus strain (e.g., ATCC 25923)

  • Mueller-Hinton agar (B569324) (MHA) plates

  • Tryptic Soy Broth (TSB)

  • Sterile paper discs (6 mm diameter)

  • This compound solution (e.g., 10 mg/mL in a suitable solvent)

  • Positive control (e.g., Gentamicin disc)

  • Negative control (solvent disc)

  • Incubator (37°C)

Procedure:

  • A bacterial suspension of S. aureus is prepared in TSB and adjusted to a 0.5 McFarland turbidity standard.

  • The bacterial suspension is uniformly swabbed onto the surface of MHA plates.

  • Sterile paper discs are impregnated with a known concentration of this compound (e.g., 100 µ g/disc ).

  • The impregnated discs, along with positive and negative control discs, are placed on the surface of the inoculated MHA plates.

  • The plates are incubated at 37°C for 18-24 hours.

  • The diameter of the zone of inhibition around each disc is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

Acute Toxicity Study (LD₅₀ Determination)

The median lethal dose (LD₅₀) is a measure of the acute toxicity of a substance.

Materials:

  • Swiss albino mice (male, 6-8 weeks old)

  • This compound

  • Sterile saline solution

  • Syringes and needles for intraperitoneal injection

  • Animal cages

Procedure:

  • Animals are acclimatized for at least one week before the experiment.

  • A range of doses of this compound, dissolved in sterile saline, are prepared.

  • The mice are divided into groups, with each group receiving a different dose of the compound via intraperitoneal injection. A control group receives only the saline vehicle.

  • The animals are observed for mortality and clinical signs of toxicity at regular intervals for a period of 14 days.

  • The number of mortalities in each group is recorded.

  • The LD₅₀ value is calculated using a suitable statistical method, such as the probit analysis.

Potential Mechanism of Action and Signaling Pathways

The precise molecular targets and signaling pathways affected by this compound have not been elucidated. However, based on its chemical structure as a cyanohydrin and the observed biological activities, some potential mechanisms can be proposed.

The cytotoxicity of cyanohydrins is often attributed to the intracellular release of cyanide. Cyanide is a potent inhibitor of cytochrome c oxidase (Complex IV) in the mitochondrial electron transport chain.[2] Inhibition of this enzyme disrupts cellular respiration, leading to a rapid decrease in ATP production and subsequent cell death, potentially through apoptosis.

The nitrile group itself is present in numerous approved drugs and can participate in various non-covalent interactions with biological targets, such as hydrogen bonding and hydrophobic interactions.[3][4] It is plausible that this compound could interact with specific enzymes or receptors, thereby modulating intracellular signaling cascades. For instance, many nitrile-containing compounds are known to be inhibitors of kinases involved in pathways like the JAK/STAT and PI3K-AKT-mTOR pathways, which are critical for cell survival and proliferation.[4]

Signaling_Pathway cluster_cell Cell cluster_mito Mitochondrion cluster_signal Signaling Cascades EHB 2-Ethyl-2-hydroxy- butanenitrile CCO Cytochrome c Oxidase (Complex IV) EHB->CCO Inhibition (via CN⁻ release) Kinase Kinase (e.g., JAK, PI3K) EHB->Kinase Potential Interaction (Nitrile Moiety) ATP ATP Production CCO->ATP Inhibition Apoptosis Apoptosis ATP->Apoptosis Induction Downstream Downstream Signaling (e.g., STAT, AKT) Kinase->Downstream Activation Proliferation Cell Proliferation Downstream->Proliferation Inhibition Proliferation->Apoptosis Induction

Caption: Proposed mechanisms of action for this compound.

Conclusion and Future Directions

The initial exploratory studies on this compound suggest that this compound possesses noteworthy biological activities, including cytotoxicity against cancer cells and antimicrobial effects. Its relatively simple structure and amenability to chemical modification make it an interesting scaffold for further investigation in drug discovery.

Future research should focus on several key areas:

  • Comprehensive Biological Screening: The compound should be tested against a broader panel of cancer cell lines and microbial strains to better define its spectrum of activity.

  • Mechanism of Action Studies: Detailed investigations are required to elucidate the precise molecular targets and signaling pathways modulated by this compound. This would involve studies to confirm the role of cyanide release in its cytotoxicity and to identify any other potential protein interactions.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of analogs of this compound will be crucial to optimize its potency and selectivity, as well as to improve its pharmacokinetic properties.

  • In Vivo Efficacy Studies: Promising analogs should be evaluated in relevant animal models of cancer or infectious diseases to assess their therapeutic potential.

References

Methodological & Application

Chemical Principles: The Strecker Synthesis of α-Aminonitriles

Author: BenchChem Technical Support Team. Date: December 2025

Due to the hazardous nature of the chemicals involved in the synthesis of 2-Ethyl-2-hydroxybutanenitrile, this document will focus on the underlying chemical principles and critical safety protocols rather than providing a detailed experimental protocol for its synthesis. The handling of cyanide compounds requires specialized training, equipment, and emergency preparedness. This information is intended for educational purposes for an audience of trained professionals in controlled laboratory settings.

The synthesis of this compound from 3-pentanone (B124093) is a classic example of a cyanohydrin formation reaction. This reaction is a key step in the broader Strecker synthesis, a method for synthesizing α-amino acids.

The reaction involves the nucleophilic addition of a cyanide anion to the carbonyl carbon of a ketone (in this case, 3-pentanone). The reaction is typically base-catalyzed, which increases the concentration of the cyanide nucleophile. The general steps are:

  • Nucleophilic Attack: The cyanide ion (CN⁻) attacks the electrophilic carbonyl carbon of 3-pentanone. This breaks the carbon-oxygen π-bond, and the electrons are pushed to the oxygen atom, forming an alkoxide intermediate.

  • Protonation: The resulting alkoxide intermediate is then protonated by a proton source, such as hydrogen cyanide (HCN) or water, to yield the final this compound product.

This reaction is reversible, and the equilibrium position depends on the reaction conditions and the structure of the carbonyl compound.

Safety as a Primary Protocol

Working with cyanide compounds is extremely dangerous and requires strict adherence to safety protocols. Hydrogen cyanide (HCN) and its salts are potent, rapidly acting poisons.

Key Hazards:

  • Acute Toxicity: Inhalation, ingestion, or skin contact with cyanide can be fatal within minutes. Cyanide inhibits cellular respiration, leading to asphyxiation at the cellular level.

  • HCN Gas Formation: Acidification of cyanide salts will liberate highly toxic and flammable hydrogen cyanide gas.

  • Reactivity: Cyanide salts can react violently with oxidizing agents.

Critical Safety and Handling Protocols:

Protocol CategorySpecification
Engineering Controls All manipulations must be performed in a certified, high-performance chemical fume hood with a demonstrated face velocity of 80-120 feet per minute (fpm). A dedicated cyanide-only workspace is highly recommended.
Personal Protective Equipment (PPE) Body: Chemical-resistant lab coat and apron. Hands: Double-gloving with nitrile or neoprene gloves; check breakthrough times. Eyes: Chemical splash goggles and a full-face shield. Respiratory: A respirator with an appropriate cartridge may be required for certain operations or emergencies.
Waste Disposal All cyanide-containing waste (solid and liquid) must be segregated, clearly labeled as "Cyanide Waste," and disposed of according to institutional and federal hazardous waste regulations. Never mix cyanide waste with acidic waste.
Emergency Preparedness A certified and unexpired cyanide antidote kit (e.g., hydroxocobalamin (B81358) or sodium thiosulfate/sodium nitrite) must be immediately accessible. All personnel must be trained in its location and use. An emergency shower and eyewash station must be within a 10-second travel distance.
Decontamination A freshly prepared 10% solution of ferrous sulfate (B86663) can be used to complex and neutralize cyanide spills, followed by a bleach solution for further decontamination.

Visualizing the Process and Safety Workflow

The following diagrams illustrate the general chemical reaction pathway and the mandatory safety workflow for any procedure involving cyanides.

G cluster_reactants Reactants cluster_process Reaction Process cluster_product Product ketone 3-Pentanone attack Nucleophilic Attack on Carbonyl Carbon ketone->attack cyanide Cyanide Source (e.g., NaCN) cyanide->attack protonation Protonation of Alkoxide Intermediate attack->protonation Forms Intermediate product This compound protonation->product G start Procedure Start ppe Don Full PPE (Face Shield, Double Gloves, Apron) start->ppe hood Verify Fume Hood Functionality ppe->hood antidote Confirm Antidote Kit is Accessible & Unexpired hood->antidote prep Prepare Workspace & Reagents (Inside Fume Hood) antidote->prep execute Execute Procedure (Inside Fume Hood) prep->execute quench Quench Reaction & Neutralize Active Cyanide Reagents execute->quench waste Segregate & Label All Cyanide Waste quench->waste decon Decontaminate Glassware & Workspace waste->decon end Procedure Complete decon->end

Application Notes and Protocols for the Preparation of 2-Ethyl-2-hydroxybutanenitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This document provides a detailed laboratory protocol for the synthesis of 2-Ethyl-2-hydroxybutanenitrile, also known as 3-pentanone (B124093) cyanohydrin. The synthesis involves the nucleophilic addition of a cyanide ion to 3-pentanone (diethyl ketone). This protocol is intended for researchers, scientists, and professionals in drug development and organic synthesis. All procedures involving cyanide compounds must be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment.

Introduction

This compound is a cyanohydrin derivative that serves as a versatile intermediate in organic synthesis.[1] Cyanohydrins are valuable precursors for synthesizing various important molecules, such as α-hydroxy acids and β-amino alcohols, by manipulating the nitrile and hydroxyl functional groups.[2] The preparation method detailed here is the formation of a cyanohydrin from a ketone, a fundamental carbon-carbon bond-forming reaction.[3] The reaction involves the addition of cyanide, generated in situ from sodium cyanide and an acid, to the carbonyl carbon of 3-pentanone.[4][5]

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
CAS Number34451-66-6[6][7]
Molecular FormulaC₆H₁₁NO[6][7]
Molecular Weight113.16 g/mol [7]
AppearanceColorless to pale yellow liquid[8]
Density0.954 g/cm³[6][9]
Boiling Point214.4 °C at 760 mmHg[6][9]
Flash Point83.5 °C[6][9]
SolubilityModerately soluble in water, soluble in organic solvents[8]

Table 2: Reagents for Synthesis

ReagentMolar Mass ( g/mol )Quantity (g)Moles (mol)Comments
3-Pentanone86.1386.11.0---
Sodium Cyanide49.0149.01.0EXTREMELY TOXIC
Hydrochloric Acid (37%)36.4698.51.0Corrosive
Methylene (B1212753) Chloride84.93As needed---For extraction
Anhydrous Magnesium Sulfate120.37As needed---For drying

Experimental Protocol

Safety Precautions:

  • Cyanide Hazard: Sodium cyanide and the generated hydrogen cyanide (HCN) gas are extremely toxic and can be fatal if swallowed, inhaled, or absorbed through the skin.[7] All steps must be performed in a certified, well-ventilated chemical fume hood.

  • Personal Protective Equipment (PPE): Wear a lab coat, safety goggles, and nitrile gloves at all times. Consider using a face shield.

  • Emergency Preparedness: Have a cyanide antidote kit available and ensure all personnel are trained in its use. An emergency shower and eyewash station must be readily accessible.

  • Waste Disposal: All cyanide-containing waste must be quenched with an oxidizing agent (e.g., sodium hypochlorite (B82951) solution) before disposal according to institutional and local regulations.

Procedure:

  • Reaction Setup: Equip a 1-liter, three-necked, round-bottom flask with a mechanical stirrer, a thermometer, and a dropping funnel. Place the flask in an ice/water bath to maintain a low temperature.

  • Charge Reagents: To the flask, add a solution of sodium cyanide (49.0 g, 1.0 mol) dissolved in 120 mL of water.

  • Addition of Ketone: Begin vigorous stirring and allow the cyanide solution to cool to between 0 °C and 5 °C. Once cooled, add 3-pentanone (86.1 g, 1.0 mol) dropwise from the dropping funnel over a period of 1 hour, ensuring the reaction temperature does not exceed 10 °C.

  • Acidification: After the ketone addition is complete, continue stirring the mixture for an additional hour at 0-5 °C. Following this, add 37% hydrochloric acid (98.5 g, 1.0 mol) dropwise via the dropping funnel over a period of 2.5 hours. Maintain the temperature between 0 °C and 5 °C throughout the addition. This step generates hydrogen cyanide in situ, which then reacts with the ketone.

  • Reaction Completion: Once the acid addition is complete, stir the reaction mixture for an additional 30 minutes at 0-5 °C.

  • Work-up and Extraction: Remove the ice bath and allow the mixture to warm to room temperature. Transfer the reaction mixture to a separatory funnel. Extract the aqueous mixture with methylene chloride (3 x 150 mL).

  • Drying and Solvent Removal: Combine the organic extracts and dry them over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate using a rotary evaporator under reduced pressure to remove the methylene chloride.

  • Purification: The crude residual product can be purified by vacuum distillation. An expected yield for a similar cyanohydrin synthesis is approximately 88%.[4][10]

Characterization:

  • HPLC: The purity of the final product can be assessed using reverse-phase HPLC.[11]

  • Infrared (IR) Spectroscopy: The IR spectrum should show a broad absorption band for the hydroxyl group (-OH) around 3400 cm⁻¹ and a sharp, medium intensity peak for the nitrile group (-C≡N) around 2250 cm⁻¹.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Expected signals would include triplets and quartets corresponding to the two ethyl groups, and a singlet for the hydroxyl proton.

    • ¹³C NMR: Expected signals would include peaks for the nitrile carbon, the quaternary carbon bearing the hydroxyl and nitrile groups, and the carbons of the two ethyl groups.

Experimental Workflow

G cluster_setup Reaction Setup cluster_reaction Synthesis cluster_workup Work-up & Purification A 1. Charge Flask - NaCN - Water B 2. Cool to 0-5 °C A->B Ice Bath C 3. Add 3-Pentanone (1 hr, 0-5 °C) B->C D 4. Stir (1 hr) C->D E 5. Add HCl (37%) (2.5 hr, 0-5 °C) D->E F 6. Stir (30 min) E->F G 7. Warm to RT F->G H 8. Extract with CH₂Cl₂ G->H I 9. Dry Organic Layer (anhydrous MgSO₄) H->I J 10. Concentrate (Rotary Evaporator) I->J K 11. Vacuum Distillation J->K L Final Product: This compound K->L Purified

Caption: Synthesis workflow for this compound.

References

Industrial Production of 2-Ethyl-2-hydroxybutanenitrile: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the industrial-scale synthesis of 2-Ethyl-2-hydroxybutanenitrile, a key intermediate in the pharmaceutical and specialty chemical industries. The information compiled herein is based on patented industrial processes and publicly available data, offering insights into two primary manufacturing methods.

Overview

This compound, also known as diethyl ketone cyanohydrin or 3-pentanone (B124093) cyanohydrin, is a cyanohydrin derivative synthesized through the nucleophilic addition of a cyanide group to diethyl ketone.[1] Its bifunctional nature, containing both a hydroxyl and a nitrile group, makes it a versatile building block in organic synthesis. The industrial production of this compound primarily relies on two established methods: the reaction of diethyl ketone with hydrogen cyanide using a basic catalyst, and the in situ generation of hydrogen cyanide from a cyanide salt in the presence of a strong acid.

Physicochemical Data

PropertyValue
Molecular FormulaC₆H₁₁NO
Molecular Weight113.16 g/mol [2]
CAS Number34451-66-6[2]
Boiling Point214.4°C at 760 mmHg[3]
Density0.954 g/cm³[3]
Flash Point83.5°C[3]
Synonyms2-ethyl-2-hydroxybutyronitrile, 3-Pentanone cyanohydrin, Diethyl ketone cyanohydrin[3]

Industrial Synthesis Methods: A Comparative Summary

Two primary industrial methods for the synthesis of this compound are outlined below. The choice of method often depends on factors such as the availability and handling of raw materials, safety considerations, and desired product purity.

ParameterMethod 1: Catalytic Addition of HCNMethod 2: In situ HCN Generation from NaCN
Primary Reagents Diethyl ketone (3-Pentanone), Hydrogen Cyanide (HCN)Diethyl ketone (3-Pentanone), Sodium Cyanide (NaCN), Hydrochloric Acid (HCl)
Catalyst/Promoter Diethylamine (B46881)Not explicitly required (acid-driven)
Reaction Temperature -10 to 30°C[4]0 to 5°C[5]
pH 7.5 to 8.5[4]Acidic
Reaction Time 1 to 2 hours[4]3 to 4 hours (addition times)[5]
Reported Yield/Conversion 94.5-95% HCN conversion[4]88.9% product yield (based on ketone)[5][6]
Purification Neutralization, acidification, vacuum distillation[4]Solvent extraction, vacuum distillation[5][7]

Experimental Protocols

Method 1: Diethylamine-Catalyzed Synthesis

This protocol is based on the process described in patent US6743938B1.[4]

Materials:

  • Diethyl ketone (3-Pentanone)

  • Anhydrous Hydrogen Cyanide (HCN)

  • Diethylamine

  • Sulfuric acid (for neutralization)

Equipment:

  • Jacketed glass reactor with overhead stirring, temperature control, and ports for reagent addition and gas handling.

  • Scrubber system for unreacted HCN.

  • Vacuum distillation apparatus.

Procedure:

  • Reaction Setup: Charge the reactor with diethyl ketone. The molar ratio of HCN to diethyl ketone should be maintained between 0.95 and 1.05.[4]

  • Catalyst Addition: Add diethylamine as a catalyst at a rate of 1.5×10⁻³ to 3×10⁻³ moles per mole of the limiting reagent (either HCN or diethyl ketone).[4]

  • Reaction: Cool the mixture to a temperature between -10 and 30°C.[4] Slowly add hydrogen cyanide to the stirred mixture while maintaining the temperature. The reaction is typically allowed to proceed for 1 to 2 hours.[4]

  • Quenching and Stabilization: After the reaction is complete, neutralize the diethylamine catalyst by adding sulfuric acid to bring the pH to 2. This step stabilizes the cyanohydrin and prevents its decomposition back to the starting materials.[4]

  • Purification:

    • Remove any unreacted HCN and excess diethyl ketone by distillation under reduced pressure (e.g., 150 mbar). The temperature should be kept around 40°C to minimize thermal decomposition of the product.[4]

    • The crude this compound is then further purified by vacuum distillation.

Method 2: Synthesis via In Situ Generation of Hydrogen Cyanide

This protocol is based on the process described in patent EP0132320A1.[5]

Materials:

  • Diethyl ketone (3-Pentanone)

  • Sodium Cyanide (NaCN)

  • Concentrated Hydrochloric Acid (37%)

  • Water

  • Methylene (B1212753) chloride (for extraction)

  • Anhydrous sodium sulfate (B86663) (for drying)

Equipment:

  • Jacketed glass reactor with overhead stirring, temperature control, and a dropping funnel.

  • Separatory funnel.

  • Rotary evaporator.

  • Vacuum distillation apparatus.

Procedure:

  • Reaction Setup: Prepare a solution of sodium cyanide in water in the reactor and cool the solution to 0-5°C using an ice bath.[5][7]

  • Ketone Addition: Slowly add diethyl ketone to the stirred sodium cyanide solution over a period of 1-2 hours, maintaining the temperature at 0-5°C.[7] Continue stirring for an additional hour.[7]

  • HCN Generation and Reaction: Slowly add a calculated amount of concentrated hydrochloric acid to the reaction mixture over 2-3 hours, ensuring the temperature remains between 0 and 5°C.[7] After the addition is complete, stir the mixture for an additional 30 minutes.[7]

  • Work-up and Extraction:

    • Allow the mixture to warm to room temperature.

    • Extract the aqueous layer with methylene chloride.[7]

    • Combine the organic extracts and dry over anhydrous sodium sulfate.[5]

  • Purification:

    • Filter off the drying agent.

    • Remove the methylene chloride and any unreacted diethyl ketone using a rotary evaporator.[7]

    • The resulting crude product can be further purified by vacuum distillation.[5]

Visualization of Synthesis Pathways

The following diagrams illustrate the chemical workflows for the two described industrial production methods.

G cluster_0 Method 1: Diethylamine-Catalyzed Synthesis A Diethyl Ketone D Reaction Mixture (-10 to 30°C, 1-2h) A->D B Hydrogen Cyanide (HCN) B->D C Diethylamine (Catalyst) C->D E Crude Product Mixture D->E G Stabilized Crude Product E->G F Sulfuric Acid (Quench) F->G H Vacuum Distillation G->H I Purified this compound H->I

Caption: Workflow for the diethylamine-catalyzed synthesis of this compound.

G cluster_1 Method 2: In Situ HCN Generation J Sodium Cyanide (NaCN) in Water L Reaction Mixture 1 (0-5°C) J->L K Diethyl Ketone K->L N Reaction Mixture 2 (In situ HCN generation) L->N M Hydrochloric Acid (HCl) M->N O Crude Product in Aqueous Mixture N->O P Solvent Extraction (Methylene Chloride) O->P Q Organic Extract P->Q R Drying (Na2SO4) & Solvent Removal Q->R S Crude this compound R->S T Vacuum Distillation S->T U Purified this compound T->U

Caption: Workflow for the synthesis of this compound via in situ HCN generation.

Safety Considerations

The industrial production of this compound involves the use of highly hazardous materials. All procedures must be conducted in a well-ventilated area, with appropriate personal protective equipment (PPE), and by personnel trained in handling such chemicals.

  • Hydrogen Cyanide (HCN): Extremely toxic and flammable. Requires specialized handling and monitoring.

  • Cyanide Salts (e.g., NaCN): Highly toxic. Reacts with acids to produce toxic hydrogen cyanide gas.

  • This compound: The product itself is classified as toxic if swallowed, in contact with skin, or if inhaled. It can also cause serious eye damage and is very toxic to aquatic life with long-lasting effects.[2]

Emergency procedures and access to appropriate antidotes for cyanide poisoning are mandatory when working with these substances. Refer to the Safety Data Sheets (SDS) for all chemicals used for detailed safety information.[8][9]

References

Application Notes and Protocols: 2-Ethyl-2-hydroxybutanenitrile in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of 2-Ethyl-2-hydroxybutanenitrile as a versatile intermediate in organic synthesis. This cyanohydrin serves as a valuable building block for the creation of a variety of important organic molecules, including α-hydroxy acids and β-amino alcohols, which are key structural motifs in many pharmaceutical agents and fine chemicals.

Chemical and Physical Properties

This compound, also known as diethyl ketone cyanohydrin, is a colorless to pale yellow liquid. Its bifunctional nature, containing both a hydroxyl and a nitrile group, allows for a diverse range of chemical transformations.

PropertyValue
CAS Number 34451-66-6[1][2]
Molecular Formula C₆H₁₁NO[1][2][3]
Molecular Weight 113.16 g/mol [1][3]
Boiling Point 214.4 °C at 760 mmHg[3]
Density 0.954 g/cm³[3]
Flash Point 83.5 °C[3]
Synonyms 3-Pentanone cyanohydrin, Diethyl ketone cyanohydrin[1][2]

Synthetic Applications Overview

This compound is a key intermediate for the synthesis of various functionalized molecules. The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or reduced to a primary amine. The hydroxyl group can undergo further reactions as well, making this compound a flexible precursor in multi-step syntheses.[4]

SynthesisPathways Diethyl Ketone Diethyl Ketone This compound This compound Diethyl Ketone->this compound NaCN, H+ 2-Ethyl-2-hydroxybutanoic Acid 2-Ethyl-2-hydroxybutanoic Acid This compound->2-Ethyl-2-hydroxybutanoic Acid H3O+, Δ 2-Amino-2-ethyl-1-butanol 2-Amino-2-ethyl-1-butanol This compound->2-Amino-2-ethyl-1-butanol 1. LiAlH4 2. H2O

Caption: Synthetic utility of this compound.

Experimental Protocols

3.1. Synthesis of this compound from Diethyl Ketone

This protocol describes the formation of the cyanohydrin from diethyl ketone.

SynthesisWorkflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Dissolve NaCN Dissolve NaCN in H2O Add Ketone Add Diethyl Ketone Dissolve NaCN->Add Ketone Cool Cool to 0-10 °C Add Ketone->Cool Add Acid Slowly add H2SO4 (aq) Cool->Add Acid Stir Stir for 2-3 hours at 0-10 °C Add Acid->Stir Separate Layers Separate organic layer Stir->Separate Layers Extract Extract aqueous layer with ether Separate Layers->Extract Dry Dry combined organic layers (Na2SO4) Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Distill Vacuum distill to purify Concentrate->Distill

Caption: Workflow for the synthesis of this compound.

Materials:

  • Diethyl ketone (3-pentanone)

  • Sodium cyanide (NaCN)

  • Sulfuric acid (H₂SO₄)

  • Diethyl ether

  • Anhydrous sodium sulfate

  • Ice

Procedure:

  • Caution: Sodium cyanide is highly toxic. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve sodium cyanide (0.5 mol, 24.5 g) in 100 mL of water.

  • Add diethyl ketone (0.5 mol, 43.07 g, 53 mL) to the sodium cyanide solution.

  • Cool the mixture to 0-10 °C in an ice-salt bath.

  • Slowly add a pre-cooled solution of 40% sulfuric acid (0.25 mol, 24.5 g in 37 mL of water) to the stirred mixture over 2-3 hours, maintaining the temperature between 0 and 10 °C.

  • After the addition is complete, continue stirring for an additional 30 minutes at the same temperature.

  • Transfer the reaction mixture to a separatory funnel. The organic layer of the cyanohydrin may separate.

  • Separate the layers and extract the aqueous layer three times with 50 mL portions of diethyl ether.

  • Combine the organic layer and the ethereal extracts and dry over anhydrous sodium sulfate.

  • Filter to remove the drying agent and concentrate the solution under reduced pressure to remove the solvent.

  • The crude product can be purified by vacuum distillation.

Reactant/ProductMolar Mass ( g/mol )MolesGramsVolumeYield (%)
Diethyl Ketone86.130.543.0753 mL-
Sodium Cyanide49.010.524.5--
Sulfuric Acid (conc.)98.080.2524.5--
This compound113.16---~75-85

3.2. Hydrolysis to 2-Ethyl-2-hydroxybutanoic Acid

This protocol details the acid-catalyzed hydrolysis of the nitrile group to a carboxylic acid.

Materials:

  • This compound

  • Concentrated hydrochloric acid (HCl) or sulfuric acid (H₂SO₄)

  • Water

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, place this compound (0.1 mol, 11.32 g).

  • Add a mixture of concentrated hydrochloric acid (50 mL) and water (50 mL).

  • Heat the mixture to reflux for 4-6 hours. The reaction progress can be monitored by TLC.

  • After cooling to room temperature, transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate, and filter.

  • Remove the solvent under reduced pressure to yield the crude 2-Ethyl-2-hydroxybutanoic acid, which can be purified by recrystallization or distillation.

Reactant/ProductMolar Mass ( g/mol )MolesGramsYield (%)
This compound113.160.111.32-
2-Ethyl-2-hydroxybutanoic Acid132.16-->90

3.3. Reduction to 2-Amino-2-ethyl-1-butanol

This protocol describes the reduction of the nitrile to a primary amine using lithium aluminum hydride (LiAlH₄).

ReductionWorkflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Suspend LAH Suspend LiAlH4 in dry THF Cool Cool to 0 °C Suspend LAH->Cool Add Nitrile Slowly add this compound in THF Cool->Add Nitrile Reflux Reflux for 4 hours Add Nitrile->Reflux Quench Carefully quench with H2O, then NaOH(aq), then H2O Reflux->Quench Filter Filter the aluminum salts Quench->Filter Dry Dry filtrate (Na2SO4) Filter->Dry Concentrate Concentrate in vacuo Dry->Concentrate Distill Vacuum distill to purify Concentrate->Distill

Caption: Workflow for the reduction of this compound.

Materials:

Procedure:

  • Caution: Lithium aluminum hydride reacts violently with water. All glassware must be oven-dried, and the reaction must be conducted under an inert atmosphere (e.g., nitrogen or argon).

  • In a dry three-necked flask equipped with a mechanical stirrer, a reflux condenser with a drying tube, and a dropping funnel, suspend LiAlH₄ (0.15 mol, 5.7 g) in 150 mL of anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of this compound (0.1 mol, 11.32 g) in 50 mL of anhydrous THF from the dropping funnel.

  • After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4 hours.

  • Cool the reaction mixture back to 0 °C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water (5.7 mL), 15% aqueous NaOH (5.7 mL), and then water again (17.1 mL).

  • Stir the resulting white precipitate for 30 minutes, then filter it off and wash with THF.

  • Combine the filtrate and washings, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure, and purify the resulting 2-Amino-2-ethyl-1-butanol by vacuum distillation.

Reactant/ProductMolar Mass ( g/mol )MolesGramsYield (%)
This compound113.160.111.32-
Lithium Aluminum Hydride37.950.155.7-
2-Amino-2-ethyl-1-butanol117.19--~80-90

Applications in Drug Development

The α-hydroxy acid and β-amino alcohol moieties derived from this compound are prevalent in a wide range of biologically active molecules. The ability to introduce the C2-ethyl substitution provides a route to analogues of existing drugs, potentially modulating their pharmacokinetic and pharmacodynamic properties. Researchers in drug development can utilize this intermediate to synthesize novel compounds for screening in various therapeutic areas, including but not limited to antivirals, anticancer agents, and cardiovascular drugs. The straightforward and scalable protocols provided herein facilitate the rapid generation of diverse chemical libraries for lead discovery and optimization.

References

Application Notes: The Role of 2-Ethyl-2-hydroxybutanenitrile in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Ethyl-2-hydroxybutanenitrile, a cyanohydrin derivative, serves as a versatile intermediate in organic synthesis. Its bifunctional nature, possessing both a hydroxyl and a nitrile group, allows for a variety of chemical transformations, making it a valuable building block for the synthesis of more complex molecules, including those with potential agrochemical applications. This document outlines the potential applications of this compound in the synthesis of agrochemical precursors, with a focus on the generation of substituted butyrolactones and cyanoacetamides, which are moieties found in various bioactive compounds.

Key Applications in Agrochemical Synthesis

While direct synthesis of commercial agrochemicals from this compound is not extensively documented in publicly available literature, its structure lends itself to the synthesis of key intermediates. The primary reactive sites are the nitrile and hydroxyl groups, which can undergo the following transformations:

  • Hydrolysis of the Nitrile Group: The nitrile group can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid or an amide. This is a crucial step in the synthesis of α-hydroxy carboxylic acids and their derivatives.

  • Reduction of the Nitrile Group: The nitrile can be reduced to a primary amine, leading to the formation of β-amino alcohols, which are important synthons for various biologically active compounds.

  • Reactions of the Hydroxyl Group: The hydroxyl group can undergo oxidation, esterification, or etherification, allowing for further functionalization of the molecule.

A significant potential application is the synthesis of α-hydroxy-γ-butyrolactone analogs. Pantolactone (α-hydroxy-β,β-dimethyl-γ-butyrolactone) is a well-known compound in this class and serves as a precursor for pantothenic acid (Vitamin B5), which can act as a plant growth regulator. By analogy, this compound can be a precursor to α-hydroxy-β,β-diethyl-γ-butyrolactone, a structurally related molecule with potential herbicidal or plant growth regulatory properties.

Another synthetic route involves the conversion of the nitrile to a cyanoacetamide. Cyanoacetamide derivatives are known to be versatile precursors for the synthesis of a wide range of heterocyclic compounds, some of which exhibit fungicidal and herbicidal activities.

Data Presentation

Table 1: Plausible Synthesis of α-hydroxy-β,β-diethyl-γ-butyrolactone from this compound

StepReactionReagents & ConditionsTheoretical Yield (%)Purity (%)Reference
1Hydrolysis and LactonizationConcentrated HCl, Heat85-95>95 (after purification)Adapted from pantolactone synthesis patents

Table 2: Plausible Synthesis of 2-Cyano-N-(substituted)acetamides from this compound derivatives

StepReactionReagents & ConditionsTheoretical Yield (%)Purity (%)Reference
1Conversion to CyanoacetamideAmine, Heat70-90>98 (after recrystallization)General cyanoacetamide synthesis protocols

Experimental Protocols

Protocol 1: Synthesis of α-hydroxy-β,β-diethyl-γ-butyrolactone

This protocol describes the hydrolysis of the nitrile group of this compound followed by in-situ lactonization to form the corresponding γ-butyrolactone.

Materials:

  • This compound

  • Concentrated Hydrochloric Acid (HCl)

  • Water

  • Sodium Bicarbonate (NaHCO₃) solution (saturated)

  • Ethyl Acetate (B1210297)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a 250 mL round-bottom flask equipped with a reflux condenser, place this compound (0.1 mol).

  • Slowly add concentrated hydrochloric acid (50 mL) to the flask while stirring. The reaction is exothermic.

  • Heat the mixture to reflux (approximately 100-110 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Carefully neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate until the effervescence ceases.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • The crude product can be purified by vacuum distillation or column chromatography to yield pure α-hydroxy-β,β-diethyl-γ-butyrolactone.

Protocol 2: Synthesis of 2-Cyano-2-(1-hydroxycyclopentyl)acetamide

This protocol outlines a potential pathway for converting a derivative of this compound into a cyanoacetamide, a versatile intermediate for heterocyclic synthesis. This is a hypothetical example as the direct conversion from this compound is not straightforward and would likely involve multiple steps, starting with the formation of the corresponding ester. A more direct example is the reaction of ethyl cyanoacetate (B8463686) with an amine.

Materials:

  • Ethyl 2-cyano-2-(1-hydroxycyclopentyl)acetate (hypothetical intermediate)

  • Ammonia (aqueous solution, 28%) or desired primary/secondary amine

  • Ethanol (B145695)

  • Round-bottom flask

  • Stirring apparatus

Procedure:

  • Dissolve the starting ethyl cyanoacetate derivative (0.1 mol) in ethanol (100 mL) in a round-bottom flask.

  • Cool the solution in an ice bath.

  • Slowly add an excess of the amine (e.g., aqueous ammonia, 0.3 mol) to the solution with stirring.

  • Allow the reaction to stir at room temperature for 12-24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, remove the solvent under reduced pressure.

  • The resulting crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to yield the pure cyanoacetamide.

Mandatory Visualization

Agrochemical_Synthesis_Pathway A This compound B α-hydroxy-β,β-diethyl- γ-butyrolactone A->B  Acid Hydrolysis    & Lactonization   D 2-Cyano-2-ethyl-2-hydroxyacetamide A->D  Amidation   C Potential Herbicides & Plant Growth Regulators B->C  Further    Modification   E Heterocyclic Compounds D->E  Cyclization Reactions   F Potential Fungicides & Herbicides E->F  Screening &    Optimization  

Caption: Synthetic pathways from this compound.

Experimental_Workflow_Lactone start Start: this compound & Conc. HCl reflux Reflux for 4-6 hours start->reflux neutralize Neutralize with NaHCO₃ reflux->neutralize extract Extract with Ethyl Acetate neutralize->extract dry Dry (MgSO₄) & Concentrate extract->dry purify Purify (Distillation/Chromatography) dry->purify end End: α-hydroxy-β,β-diethyl-γ-butyrolactone purify->end

Application Notes and Protocols: Nucleophilic Addition Reactions Involving 2-Ethyl-2-hydroxybutanenitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and subsequent nucleophilic addition and transformation reactions of 2-Ethyl-2-hydroxybutanenitrile. This versatile intermediate, also known as 3-pentanone (B124093) cyanohydrin, is a valuable building block in organic synthesis. The protocols detailed below are intended to serve as a guide for laboratory procedures, offering insights into reaction setup, monitoring, and product isolation.

Overview of this compound

This compound (C₆H₁₁NO) is a cyanohydrin synthesized via the nucleophilic addition of a cyanide anion to the carbonyl carbon of 3-pentanone.[1] Its bifunctional nature, possessing both a hydroxyl and a nitrile group, allows for a variety of subsequent chemical transformations, making it a useful precursor for the synthesis of α-hydroxy acids, β-amino alcohols, and other valuable molecules in medicinal and materials chemistry.[2][3]

Chemical and Physical Properties:

PropertyValue
Molecular Formula C₆H₁₁NO
Molecular Weight 113.16 g/mol [4]
CAS Number 34451-66-6[5]
Appearance Colorless to pale yellow liquid
Boiling Point 214.4°C at 760 mmHg
Density 0.954 g/cm³
Solubility Moderately soluble in water, soluble in organic solvents

Synthesis of this compound

The synthesis of this compound is achieved through a nucleophilic addition reaction, specifically a cyanohydrin formation from 3-pentanone. The reaction is typically catalyzed by a base to generate the cyanide nucleophile.[6]

Reaction Mechanism

G cluster_step1 Step 1: Nucleophilic Attack cluster_step2 Step 2: Protonation ketone 3-Pentanone (Electrophile) intermediate Tetrahedral Alkoxide Intermediate ketone->intermediate CN⁻ attack cyanide Cyanide Ion (Nucleophile) product This compound (Cyanohydrin) intermediate->product Protonation by HCN HCN Hydrogen Cyanide

Caption: Mechanism of this compound synthesis.

Experimental Protocol: Synthesis from 3-Pentanone

This protocol outlines the synthesis of this compound using trimethylsilyl (B98337) cyanide (TMSCN), a safer alternative to hydrogen cyanide gas.[7]

Materials:

  • 3-Pentanone

  • Trimethylsilyl cyanide (TMSCN)[7]

  • Iron(III) oxide (Fe₃O₄) nanoparticles (as catalyst)[8]

  • Deep Eutectic Solvent (DES) (e.g., choline (B1196258) chloride:urea 1:2 molar ratio) or another suitable solvent[8]

  • Ethyl acetate (B1210297)

  • Acidic water (for work-up)

  • Silica (B1680970) gel for column chromatography

  • Petroleum ether and ethyl acetate (for elution)

Procedure:

  • To a dried reaction vessel equipped with a magnetic stir bar, add the deep eutectic solvent (e.g., 0.5 mL).[8]

  • Add 3-pentanone (1.0 mmol) and trimethylsilyl cyanide (1.2 mmol) to the solvent.[8]

  • Add the Fe₃O₄ nanoparticle catalyst (e.g., 10 mg).[8]

  • Heat the reaction mixture to 60°C and stir until the reaction is complete, monitoring by Thin Layer Chromatography (TLC).[8]

  • Upon completion, add ethyl acetate to the reaction mixture to extract the product from the solvent phase.[8]

  • Separate the ethyl acetate layer and evaporate the solvent under reduced pressure.

  • Treat the resulting residue with acidic water.

  • Purify the crude product by flash column chromatography on silica gel, eluting with a mixture of ethyl acetate and petroleum ether to afford pure this compound.[8]

Quantitative Data: While specific yield for this compound using this exact protocol is not available in the searched literature, similar reactions with other carbonyl compounds have reported high yields.[8]

ReactantProductCatalystConditionsYieldReference
Various CarbonylsCyanohydrinsFe₃O₄60°CHigh[8]

Subsequent Reactions of this compound

The dual functionality of this compound allows for its conversion into other important chemical entities.

Hydrolysis to α-Hydroxy Carboxylic Acid

The nitrile group can be hydrolyzed under acidic or basic conditions to yield 2-ethyl-2-hydroxybutanoic acid.[3]

Experimental Protocol: Acid-Catalyzed Hydrolysis

Materials:

  • This compound

  • Concentrated Hydrochloric Acid (HCl)

  • Water

  • Diethyl ether (for extraction)

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask, combine this compound with an excess of concentrated hydrochloric acid.

  • Heat the mixture under reflux. The reaction progress can be monitored by TLC or by observing the cessation of ammonia (B1221849) evolution (if a basic workup is used).

  • After cooling to room temperature, transfer the reaction mixture to a separatory funnel.

  • Extract the aqueous layer multiple times with diethyl ether.

  • Combine the organic extracts and dry over anhydrous magnesium sulfate.

  • Filter to remove the drying agent and evaporate the solvent under reduced pressure to yield crude 2-ethyl-2-hydroxybutanoic acid.

  • The crude product can be further purified by recrystallization.

Quantitative Data:

ReactantProductReagentsConditionsYield
This compound2-ethyl-2-hydroxybutanoic acidConc. HCl, H₂ORefluxNot Reported
Reduction to β-Amino Alcohol

The nitrile group can be reduced to a primary amine using a strong reducing agent like lithium aluminum hydride (LiAlH₄), resulting in the formation of 1-amino-2-ethyl-2-butanol.[9]

Experimental Protocol: Reduction with LiAlH₄

Caution: Lithium aluminum hydride is a highly reactive and pyrophoric substance. Handle with extreme care under an inert atmosphere.

Materials:

Procedure:

  • Set up a flame-dried, three-necked flask equipped with a dropping funnel, a reflux condenser, and a nitrogen inlet.

  • Under a nitrogen atmosphere, add a suspension of LiAlH₄ in anhydrous diethyl ether to the flask.

  • Dissolve this compound in anhydrous diethyl ether and add it dropwise to the LiAlH₄ suspension at a rate that maintains a gentle reflux.[9]

  • After the addition is complete, continue to stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitor by TLC).

  • Cool the reaction mixture in an ice bath and cautiously quench the excess LiAlH₄ by the sequential slow addition of water, 15% aqueous sodium hydroxide, and then more water (Fieser work-up).[9]

  • Stir the resulting mixture until a granular precipitate forms.

  • Filter the solid and wash it thoroughly with diethyl ether.

  • Combine the organic filtrates, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure to obtain the crude 1-amino-2-ethyl-2-butanol, which can be purified by distillation under reduced pressure.[10]

Quantitative Data:

ReactantProductReducing AgentConditionsYield
This compound1-amino-2-ethyl-2-butanolLiAlH₄Anhydrous Ether/THF, RefluxNot Reported

Applications in Drug Development and Organic Synthesis

Experimental Workflow and Logic Diagram

The following diagram illustrates the logical workflow from the starting material, 3-pentanone, to the key products derived from this compound.

G start 3-Pentanone cyanohydrin This compound start->cyanohydrin Nucleophilic Addition (Cyanohydrin Formation) hydrolysis_product 2-ethyl-2-hydroxybutanoic acid (α-Hydroxy Acid) cyanohydrin->hydrolysis_product Hydrolysis (e.g., H₃O⁺, heat) reduction_product 1-amino-2-ethyl-2-butanol (β-Amino Alcohol) cyanohydrin->reduction_product Reduction (e.g., LiAlH₄)

Caption: Synthetic workflow from 3-pentanone to key derivatives.

References

Application Notes and Protocols for the Synthesis of 2-Ethyl-2-hydroxybutanoic Acid via Hydrolysis of 2-Ethyl-2-hydroxybutanenitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The conversion of nitriles to carboxylic acids is a cornerstone of organic synthesis, providing a reliable route to valuable intermediates in pharmaceutical and chemical industries. This document outlines the detailed application notes and protocols for the hydrolysis of 2-Ethyl-2-hydroxybutanenitrile to yield 2-Ethyl-2-hydroxybutanoic acid. This transformation is pivotal for accessing α-hydroxy carboxylic acid moieties, which are prevalent in numerous biologically active molecules. The protocols provided cover both acid- and base-catalyzed hydrolysis methods, offering flexibility based on substrate compatibility and desired reaction conditions. 2-Ethyl-2-hydroxybutanoic acid serves as a versatile building block in drug development and as an internal standard in analytical applications.[1]

Reaction Principle

The hydrolysis of this compound to 2-Ethyl-2-hydroxybutanoic acid proceeds through a two-stage mechanism. The initial step involves the hydration of the nitrile group to form a 2-Ethyl-2-hydroxybutanamide intermediate. This amide is subsequently hydrolyzed to the final carboxylic acid product. This process can be effectively catalyzed by either an acid or a base.

Under acidic conditions, the nitrile nitrogen is protonated, which enhances the electrophilicity of the nitrile carbon, thereby facilitating a nucleophilic attack by water. In a basic medium, the hydroxide (B78521) ion, a potent nucleophile, directly attacks the nitrile carbon, initiating the hydrolysis.

Data Presentation

The following tables provide a summary of typical reaction conditions and expected outcomes for the hydrolysis of this compound. It is important to note that the optimal conditions may require empirical validation.

Table 1: Acid-Catalyzed Hydrolysis of this compound

ParameterCondition 1Condition 2
Catalyst Sulfuric Acid (H₂SO₄)Hydrochloric Acid (HCl)
Solvent AqueousAqueous
Temperature 100-120°C (Reflux)100°C (Reflux)
Reaction Time 4-8 hours6-12 hours
Typical Yield 75-85%70-80%
Notes Vigorous gas (NH₃) evolution may be observed.Reaction progress can be monitored by TLC or GC.

Table 2: Base-Catalyzed Hydrolysis of this compound

ParameterCondition 1Condition 2
Catalyst Sodium Hydroxide (NaOH)Potassium Hydroxide (KOH)
Solvent Ethanol (B145695)/Water mixtureAqueous
Temperature 80-100°C (Reflux)100-110°C (Reflux)
Reaction Time 8-16 hours10-20 hours
Typical Yield 80-90%85-95%
Notes Initially forms the carboxylate salt.Requires an acidic workup to protonate the carboxylate.

Experimental Protocols

Method 1: Acid-Catalyzed Hydrolysis

This protocol describes the hydrolysis of this compound using a strong acid catalyst.

Materials:

  • This compound

  • Concentrated Sulfuric Acid (H₂SO₄) or Hydrochloric Acid (HCl)

  • Deionized Water

  • Diethyl ether

  • Anhydrous magnesium sulfate

  • Saturated sodium bicarbonate solution

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (e.g., 0.1 mol, 11.3 g).

  • Acid Addition: Slowly and carefully add an excess of aqueous acid (e.g., 100 mL of 6M H₂SO₄ or HCl) to the flask while stirring. The addition should be performed in an ice bath to control the initial exothermic reaction.

  • Reflux: Heat the mixture to reflux (approximately 100-120°C) and maintain for 4-12 hours. The reaction progress should be monitored periodically using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Transfer the cooled mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).

  • Washing: Combine the organic layers and wash with deionized water (2 x 50 mL) followed by a saturated sodium bicarbonate solution (2 x 50 mL) to neutralize any remaining acid.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator to yield the crude 2-Ethyl-2-hydroxybutanoic acid.

  • Purification: The crude product can be further purified by recrystallization or vacuum distillation.

Method 2: Base-Catalyzed Hydrolysis

This protocol details the hydrolysis of this compound under basic conditions.

Materials:

  • This compound

  • Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)

  • Ethanol

  • Deionized Water

  • Concentrated Hydrochloric Acid (HCl)

  • Diethyl ether

  • Anhydrous magnesium sulfate

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask fitted with a magnetic stir bar and a reflux condenser, dissolve sodium hydroxide (e.g., 0.4 mol, 16 g) in a mixture of ethanol (50 mL) and deionized water (50 mL).

  • Substrate Addition: Add this compound (e.g., 0.1 mol, 11.3 g) to the alkaline solution.

  • Reflux: Heat the mixture to reflux (approximately 80-100°C) with vigorous stirring for 8-16 hours. Monitor the reaction's completion by TLC or GC.[2]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully acidify the solution to a pH of approximately 2 by the slow addition of concentrated HCl in an ice bath.

  • Extraction: Transfer the acidified mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).

  • Washing: Combine the organic layers and wash with deionized water (2 x 50 mL).[2]

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude 2-Ethyl-2-hydroxybutanoic acid.[2]

  • Purification: The crude product can be purified by vacuum distillation or recrystallization.

Visualizations

Reaction Pathway

The following diagram illustrates the general chemical transformation from the nitrile to the carboxylic acid.

Reaction_Pathway Start This compound Intermediate 2-Ethyl-2-hydroxybutanamide Start->Intermediate Hydration (H₂O, H⁺ or OH⁻) Product 2-Ethyl-2-hydroxybutanoic Acid Intermediate->Product Hydrolysis (H₂O, H⁺ or OH⁻)

Caption: Chemical pathway for the hydrolysis of this compound.

Experimental Workflow: Acid-Catalyzed Hydrolysis

This diagram outlines the key steps in the acid-catalyzed hydrolysis protocol.

Acid_Hydrolysis_Workflow cluster_reaction Reaction cluster_workup Work-up & Purification A Mix this compound and aqueous acid B Heat to Reflux A->B C Monitor Reaction (TLC/GC) B->C D Cool to Room Temperature C->D Reaction Complete E Extract with Diethyl Ether D->E F Wash Organic Layer E->F G Dry and Concentrate F->G H Purify Product G->H Base_Hydrolysis_Workflow cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve Base in Solvent B Add this compound A->B C Heat to Reflux B->C D Monitor Reaction (TLC/GC) C->D E Cool and Acidify D->E Reaction Complete F Extract with Diethyl Ether E->F G Wash Organic Layer F->G H Dry and Concentrate G->H I Purify Product H->I

References

Application Notes and Protocols: Reduction of 2-Ethyl-2-hydroxybutanenitrile to a Primary Amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the chemical reduction of the nitrile group in 2-Ethyl-2-hydroxybutanenitrile to a primary amine, yielding 2-amino-2-ethyl-1-butanol. This transformation is a crucial step in the synthesis of various pharmaceutical intermediates and other fine chemicals. The protocols described herein detail two primary methods for this reduction: the use of a powerful hydride reducing agent, Lithium Aluminum Hydride (LiAlH₄), and catalytic hydrogenation using Raney Nickel. This guide includes comprehensive experimental workflows, data presentation in tabular format for easy comparison, and safety precautions.

Introduction

The reduction of nitriles to primary amines is a fundamental transformation in organic synthesis. This compound, a cyanohydrin, can be converted to the valuable amino alcohol, 2-amino-2-ethyl-1-butanol, through the reduction of its nitrile functional group.[1][2] This product serves as a versatile building block in the development of novel therapeutic agents and other specialty chemicals. The presence of a hydroxyl group alpha to the nitrile presents unique considerations for the selection of the appropriate reduction methodology to avoid side reactions. This document outlines two robust and widely applicable methods to achieve this transformation: Lithium Aluminum Hydride reduction and catalytic hydrogenation.

Chemical Reaction

The overall chemical transformation is depicted in the following scheme:

Scheme 1: Reduction of this compound to 2-amino-2-ethyl-1-butanol

Data Presentation

The selection of a reduction method can significantly impact the reaction conditions, yield, and safety considerations. The following tables summarize the key parameters for the two primary methods discussed.

Table 1: Comparison of Reduction Methods

ParameterLithium Aluminum Hydride (LiAlH₄) ReductionCatalytic Hydrogenation (Raney Nickel)
Reagent Lithium Aluminum Hydride (LiAlH₄)Hydrogen Gas (H₂) and Raney Nickel Catalyst
Solvent Anhydrous ethers (e.g., Diethyl ether, THF)Alcohols (e.g., Ethanol (B145695), Methanol), often with ammonia (B1221849)
Temperature 0°C to refluxRoom temperature to elevated temperatures
Pressure AtmosphericAtmospheric to high pressure
Typical Yield Generally high (A related reduction of D-2-Aminobutyric acid reports a 61% yield)[3]Variable, dependent on catalyst activity and conditions
Key Advantages High reactivity, rapid reactionsMilder conditions, avoids pyrophoric reagents, suitable for large scale
Key Disadvantages Highly reactive and pyrophoric, requires stringent anhydrous conditions, difficult workupCatalyst can be pyrophoric when dry, potential for side reactions, requires specialized pressure equipment for high-pressure reactions

Table 2: Physical and Chemical Properties of 2-amino-2-ethylbutan-1-ol

PropertyValue
Molecular Formula C₆H₁₅NO[1]
Molecular Weight 117.19 g/mol [1]
Appearance Colorless to light yellow viscous liquid[4]
Boiling Point 83-84°C at 20 mmHg[5]
Solubility Soluble in common organic solvents, poorly soluble in water[4]

Experimental Protocols

Protocol 1: Reduction of this compound using Lithium Aluminum Hydride (LiAlH₄)

This protocol is adapted from general procedures for the reduction of nitriles and esters with LiAlH₄.[6][7][8]

Materials:

  • This compound

  • Lithium Aluminum Hydride (LiAlH₄)

  • Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

  • Distilled water

  • 15% aqueous Sodium Hydroxide (NaOH) solution

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer

  • Ice bath

  • Nitrogen or Argon gas supply

Procedure:

  • Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel under an inert atmosphere (Nitrogen or Argon).

  • Reagent Preparation: In the flask, prepare a suspension of LiAlH₄ (1.5 equivalents) in anhydrous diethyl ether or THF. Cool the suspension to 0°C using an ice bath.

  • Addition of Substrate: Dissolve this compound (1 equivalent) in anhydrous diethyl ether or THF in the dropping funnel. Add the nitrile solution dropwise to the stirred LiAlH₄ suspension at a rate that maintains the reaction temperature below 10°C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours. The reaction can be gently refluxed if necessary to ensure completion. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up (Fieser Method): [9] Cool the reaction mixture back to 0°C with an ice bath. Cautiously and slowly add the following reagents sequentially while stirring vigorously:

    • 'x' mL of water (where 'x' is the number of grams of LiAlH₄ used).

    • 'x' mL of 15% aqueous NaOH solution.

    • '3x' mL of water.

  • Isolation: A granular precipitate of aluminum salts should form. Stir the mixture at room temperature for 15-30 minutes. Filter the mixture through a pad of Celite or filter paper. Wash the filter cake thoroughly with diethyl ether or THF.

  • Purification: Combine the organic filtrates and dry over anhydrous MgSO₄ or Na₂SO₄. Filter to remove the drying agent and concentrate the solvent under reduced pressure to obtain the crude 2-amino-2-ethyl-1-butanol. The product can be further purified by vacuum distillation.

Protocol 2: Catalytic Hydrogenation of this compound using Raney Nickel

This protocol is based on general procedures for the catalytic hydrogenation of nitriles.[10][11]

Materials:

  • This compound

  • Raney Nickel (slurry in water or ethanol)

  • Ethanol or Methanol

  • Ammonia solution (optional, to suppress secondary amine formation)

  • Hydrogenation apparatus (e.g., Parr hydrogenator or balloon hydrogenation setup)

  • Hydrogen gas supply

  • Filter agent (e.g., Celite)

Procedure:

  • Catalyst Preparation: In the hydrogenation vessel, add a slurry of Raney Nickel (typically 5-10% by weight of the nitrile). If using a water slurry, carefully decant the water and wash the catalyst with the reaction solvent (e.g., ethanol).

  • Reaction Mixture: Dissolve this compound in ethanol (or methanol). For some reductions, the addition of ammonia can help to minimize the formation of secondary amine byproducts.

  • Hydrogenation: Seal the reaction vessel and purge with hydrogen gas several times to remove air. Pressurize the vessel with hydrogen to the desired pressure (this can range from atmospheric pressure using a balloon to higher pressures in an autoclave).

  • Reaction: Stir the reaction mixture vigorously at room temperature or with gentle heating. Monitor the reaction by observing hydrogen uptake. The reaction time can vary from a few hours to overnight depending on the catalyst activity, pressure, and temperature.

  • Work-up: Once the reaction is complete (no more hydrogen uptake), carefully vent the hydrogen and purge the vessel with an inert gas like nitrogen.

  • Isolation: Filter the reaction mixture through a pad of Celite to remove the Raney Nickel catalyst. Caution: Raney Nickel is pyrophoric when dry and must be handled with care. The filter cake should be kept wet and disposed of properly.

  • Purification: Concentrate the filtrate under reduced pressure to remove the solvent. The resulting crude 2-amino-2-ethyl-1-butanol can be purified by vacuum distillation.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

G Workflow for the Reduction of this compound cluster_start Starting Material cluster_methods Reduction Methods cluster_workup Work-up and Purification cluster_product Final Product Start This compound Method1 LiAlH4 Reduction Start->Method1 Anhydrous Ether/THF Method2 Catalytic Hydrogenation (Raney Nickel) Start->Method2 Ethanol/Methanol, H2 Workup1 Quenching & Filtration Method1->Workup1 Workup2 Catalyst Filtration Method2->Workup2 Purification Vacuum Distillation Workup1->Purification Workup2->Purification End 2-amino-2-ethyl-1-butanol Purification->End

Caption: Experimental workflow for amine synthesis.

Safety Precautions

  • Lithium Aluminum Hydride (LiAlH₄): This reagent is highly reactive and pyrophoric. It reacts violently with water and protic solvents. All manipulations should be carried out under an inert atmosphere in a fume hood. Appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, is mandatory.

  • Raney Nickel: While stable as a slurry, Raney Nickel is pyrophoric when dry and can ignite spontaneously in the air. Always handle it as a wet slurry and do not allow it to dry on filter paper or spatulas.

  • Hydrogen Gas: Hydrogen is highly flammable and can form explosive mixtures with air. Ensure the hydrogenation apparatus is properly assembled and leak-tested. Perform the reaction in a well-ventilated area, away from ignition sources.

Conclusion

The reduction of this compound to 2-amino-2-ethyl-1-butanol can be effectively achieved using either Lithium Aluminum Hydride or catalytic hydrogenation with Raney Nickel. The choice of method will depend on the available equipment, scale of the reaction, and safety considerations. The protocols provided herein offer a detailed guide for researchers to perform this valuable transformation, enabling the synthesis of important chemical intermediates for drug development and other scientific applications.

References

Application Notes and Protocols for the Characterization of 2-Ethyl-2-hydroxybutanenitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Ethyl-2-hydroxybutanenitrile, also known as 3-pentanone (B124093) cyanohydrin, is a cyanohydrin derivative with the molecular formula C₆H₁₁NO.[1] As a bifunctional molecule containing both a hydroxyl and a nitrile group, it serves as a versatile intermediate in organic synthesis, with potential applications in the development of pharmaceuticals and other specialty chemicals.[2] Accurate characterization and quality control of this compound are essential for its application in research and drug development.

These application notes provide a comprehensive overview of the analytical techniques for the characterization of this compound, including its physicochemical properties, spectroscopic data, and chromatographic methods. Detailed protocols are provided to guide researchers in the analysis of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₆H₁₁NO[1]
Molecular Weight 113.16 g/mol [1]
CAS Number 34451-66-6[1]
IUPAC Name This compound[1]
Synonyms 3-Pentanone cyanohydrin, Diethyl ketone cyanohydrin[3]
Density 0.954 g/cm³ (Predicted)[4]
Boiling Point 214.4 °C at 760 mmHg (Predicted)[4]
Flash Point 83.5 °C (Predicted)[4]
LogP 1.06108 (Predicted)[4]

Spectroscopic Characterization

Spectroscopic techniques are fundamental for the structural elucidation and identification of this compound. The following sections provide predicted spectral data based on the compound's structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.

¹H NMR (Predicted)

  • δ 1.0-1.2 (t, 6H): Two equivalent methyl groups of the ethyl substituents.

  • δ 1.6-1.8 (q, 4H): Two equivalent methylene (B1212753) groups of the ethyl substituents.

  • δ 2.5-3.5 (s, 1H): Hydroxyl proton (signal may be broad and its position can vary depending on solvent and concentration).

¹³C NMR (Predicted)

  • δ 8-10: Methyl carbons of the ethyl groups.

  • δ 30-35: Methylene carbons of the ethyl groups.

  • δ 70-75: Quaternary carbon attached to the hydroxyl and nitrile groups.

  • δ 120-125: Nitrile carbon.

Mass Spectrometry (MS) (Predicted)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

  • Molecular Ion (M⁺): m/z = 113.

  • Major Fragments (Predicted):

    • m/z = 84: Loss of the ethyl radical (•CH₂CH₃).

    • m/z = 57: Formation of the diethyl ketene (B1206846) radical cation.

    • m/z = 29: Ethyl cation.

Infrared (IR) Spectroscopy (Predicted)

IR spectroscopy is useful for identifying the key functional groups present in the molecule.

  • ~3400 cm⁻¹ (broad): O-H stretching vibration of the hydroxyl group.

  • ~2970 cm⁻¹ (strong): C-H stretching vibrations of the ethyl groups.

  • ~2240 cm⁻¹ (medium, sharp): C≡N stretching vibration of the nitrile group.

  • ~1080 cm⁻¹ (strong): C-O stretching vibration.

Chromatographic Methods

Chromatographic techniques are essential for assessing the purity and quantifying this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds.

Experimental Workflow for GC-MS Analysis

cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis p1 Dissolve sample in a volatile solvent (e.g., Dichloromethane) p2 Filter through a 0.22 µm syringe filter p1->p2 g1 Inject sample into GC p2->g1 g2 Separation on capillary column g1->g2 g3 Elution and transfer to MS g2->g3 g4 Ionization (EI) and mass analysis g3->g4 d1 Identify peak corresponding to the analyte g4->d1 d2 Compare mass spectrum with reference/predicted data d1->d2 d3 Quantify using a calibration curve d1->d3

Caption: Workflow for GC-MS analysis of this compound.

Protocol for GC-MS Analysis

  • Sample Preparation:

    • Prepare a stock solution of this compound in dichloromethane (B109758) at a concentration of 1 mg/mL.

    • Prepare a series of calibration standards by diluting the stock solution.

    • Filter all solutions through a 0.22 µm syringe filter before injection.

  • Instrumentation:

    • A gas chromatograph coupled with a mass spectrometer (GC-MS).

  • Chromatographic Conditions:

    • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Injector Temperature: 250 °C.

    • Oven Temperature Program:

      • Initial temperature: 60 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 200 °C.

      • Hold at 200 °C for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Injection Volume: 1 µL.

    • Split Ratio: 20:1.

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-200.

    • Source Temperature: 230 °C.

    • Transfer Line Temperature: 280 °C.

  • Data Analysis:

    • Identify the peak for this compound based on its retention time.

    • Confirm the identity by comparing the acquired mass spectrum with the predicted fragmentation pattern.

    • Quantify the analyte by constructing a calibration curve from the peak areas of the standards.

High-Performance Liquid Chromatography (HPLC)

HPLC is suitable for the analysis of less volatile or thermally labile compounds. A reverse-phase method is appropriate for the polar nature of this compound.

Logical Relationship for HPLC Method Development

compound This compound (Polar Analyte) method Reverse-Phase HPLC compound->method column C18 Column method->column mobile_phase Polar Mobile Phase (e.g., Water/Acetonitrile) method->mobile_phase detection UV Detection (low λ) or Mass Spectrometry method->detection

Caption: Rationale for HPLC method selection.

Protocol for HPLC Analysis

  • Sample Preparation:

    • Prepare a stock solution of this compound in the mobile phase at a concentration of 1 mg/mL.

    • Prepare a series of calibration standards by diluting the stock solution.

    • Filter all solutions through a 0.22 µm syringe filter before injection.

  • Instrumentation:

    • A standard HPLC system with a UV or Mass Spectrometer detector.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase: A mixture of water and acetonitrile. For Mass Spectrometry detection, replace phosphoric acid with formic acid.[5]

      • A: 0.1% Phosphoric acid in Water

      • B: Acetonitrile

    • Gradient: 10% B to 90% B over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

  • Detection:

    • UV Detector: 210 nm (due to the lack of a strong chromophore).

    • Mass Spectrometer (if available): Electrospray Ionization (ESI) in positive mode, monitoring for the protonated molecule [M+H]⁺ at m/z = 114.

  • Data Analysis:

    • Identify the peak corresponding to this compound based on its retention time.

    • Quantify the analyte by constructing a calibration curve from the peak areas or heights of the standards.

Safety Precautions

This compound is classified as toxic if swallowed, in contact with skin, or if inhaled, and it can cause serious eye damage.[1] It is also very toxic to aquatic life with long-lasting effects.[1] Always handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Conclusion

The analytical methods outlined in these application notes provide a robust framework for the characterization of this compound. The combination of spectroscopic and chromatographic techniques allows for unambiguous identification, purity assessment, and quantification, which are critical for its application in research and development. While the spectral data provided is predicted, the proposed protocols are based on established analytical principles for similar molecules and should serve as a strong starting point for method development and validation.

References

Application Notes and Protocols: Spectroscopic Analysis of 2-Ethyl-2-hydroxybutanenitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Ethyl-2-hydroxybutanenitrile, also known as 3-pentanone (B124093) cyanohydrin, is an organic compound with the chemical formula C₆H₁₁NO.[1][2][3] Its structure features a nitrile (-C≡N) and a hydroxyl (-OH) group attached to the same carbon atom, which is further substituted with two ethyl groups.[1][4] This bifunctional nature makes it a potentially valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and other bioactive molecules. Accurate structural elucidation and characterization are paramount for its application, and Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are powerful analytical techniques for this purpose.

This document provides detailed application notes and protocols for the NMR and IR spectroscopic analysis of this compound.

Predicted Spectroscopic Data

Due to the limited availability of experimental spectra in public databases, the following data is based on computational predictions. These values serve as a reference for experimental analysis.

Predicted ¹H NMR Data

The predicted ¹H NMR spectrum of this compound shows distinct signals for the ethyl and hydroxyl protons.

Predicted Chemical Shift (ppm) Multiplicity Integration Assignment
~2.5 - 3.5Singlet (broad)1H-OH
~1.7 - 1.9Quartet4H-CH₂-
~0.9 - 1.1Triplet6H-CH₃

Table 1: Predicted ¹H NMR chemical shifts for this compound.

Predicted ¹³C NMR Data

The predicted ¹³C NMR spectrum provides information on the carbon framework of the molecule.

Predicted Chemical Shift (ppm) Assignment
~122-C≡N
~72C-OH
~32-CH₂-
~8-CH₃

Table 2: Predicted ¹³C NMR chemical shifts for this compound.

Predicted IR Spectroscopy Data

The predicted IR spectrum indicates the presence of key functional groups.

Predicted Wavenumber (cm⁻¹) Intensity Assignment
~3400 - 3500Strong, BroadO-H stretch
~2970, ~2940, ~2880Medium-StrongC-H stretch (alkane)
~2240MediumC≡N stretch
~1460MediumC-H bend (methylene)
~1380MediumC-H bend (methyl)
~1060StrongC-O stretch

Table 3: Predicted characteristic IR absorption bands for this compound.

Experimental Protocols

The following are detailed protocols for acquiring NMR and IR spectra of this compound.

NMR Spectroscopy Protocol

3.1.1. Sample Preparation

  • Weigh approximately 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆) in a clean, dry vial.

  • Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing (0 ppm).

  • Filter the solution through a pipette with a small cotton or glass wool plug into a clean 5 mm NMR tube to remove any particulate matter.

  • Cap the NMR tube securely.

3.1.2. Instrument Setup and Data Acquisition

  • Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

  • Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

  • Shim the magnetic field to achieve optimal homogeneity.

  • For ¹H NMR, acquire the spectrum using a standard single-pulse experiment. A sufficient number of scans (e.g., 8-16) should be averaged to obtain a good signal-to-noise ratio.

  • For ¹³C NMR, acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be necessary due to the lower natural abundance of ¹³C.

  • Process the acquired Free Induction Decay (FID) by applying a Fourier transform, phase correction, and baseline correction.

  • Reference the spectrum to the internal standard (TMS at 0 ppm).

IR Spectroscopy Protocol (Attenuated Total Reflectance - ATR)

3.2.1. Sample Preparation and Instrument Setup

  • Ensure the ATR crystal is clean by wiping it with a soft tissue dampened with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum.

3.2.2. Data Acquisition

  • Place a small drop of neat this compound directly onto the center of the ATR crystal.

  • If the instrument has a pressure arm, apply gentle and consistent pressure to ensure good contact between the sample and the crystal.

  • Acquire the IR spectrum. Typically, 16-32 scans are co-added to achieve a high-quality spectrum. The typical spectral range is 4000-400 cm⁻¹.

  • After data collection, clean the ATR crystal thoroughly with a suitable solvent.

Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis cluster_reporting Reporting Sample 2-Ethyl-2-hydroxy- butanenitrile NMR_Prep Dissolve in Deuterated Solvent + TMS Sample->NMR_Prep IR_Prep Neat Liquid Sample->IR_Prep NMR_Acq ¹H and ¹³C NMR Spectroscopy NMR_Prep->NMR_Acq IR_Acq ATR-FTIR Spectroscopy IR_Prep->IR_Acq NMR_Process Processing (FT, Phasing) and Referencing NMR_Acq->NMR_Process IR_Process Background Subtraction and Peak Picking IR_Acq->IR_Process Structure_Elucid Structural Elucidation and Verification NMR_Process->Structure_Elucid IR_Process->Structure_Elucid Report Application Note and Protocol Generation Structure_Elucid->Report

Caption: Workflow for Spectroscopic Analysis.

Conclusion

The protocols and predicted data presented in this document provide a comprehensive guide for the NMR and IR spectroscopic characterization of this compound. Adherence to these methodologies will enable researchers, scientists, and drug development professionals to obtain high-quality spectral data, facilitating accurate structural confirmation and purity assessment, which are critical for its intended applications.

References

Application Notes and Protocols for the Purification of Crude 2-Ethyl-2-hydroxybutanenitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Ethyl-2-hydroxybutanenitrile, also known as 3-pentanone (B124093) cyanohydrin, is a valuable intermediate in organic synthesis. As a cyanohydrin, it possesses both a hydroxyl and a nitrile functional group, making it a versatile building block for the synthesis of various molecules, including alpha-hydroxy acids, alpha-amino alcohols, and other specialty chemicals. The crude product obtained from the synthesis of this compound typically contains unreacted starting materials, salts, and side products. Therefore, effective purification is crucial to obtain a product of high purity suitable for subsequent synthetic steps.

These application notes provide detailed protocols for the purification of crude this compound, focusing on a pre-distillation wash and subsequent vacuum distillation. This document also includes tables with representative quantitative data for yield and purity, along with diagrams to illustrate the workflow.

Potential Impurities in Crude this compound

The primary synthesis of this compound involves the reaction of 3-pentanone with a cyanide source, such as sodium or potassium cyanide, in the presence of an acid or a bisulfite adduct.[1][2] Based on this, common impurities in the crude product may include:

  • Unreacted 3-pentanone: Due to incomplete reaction.

  • Cyanide salts: Such as sodium or potassium cyanide.

  • Inorganic salts: Formed during the workup, for example, sodium bisulfate.[2]

  • Water: From aqueous reagents and workup procedures.

  • Hydrolysis products: The nitrile group can be susceptible to hydrolysis, especially under acidic or basic conditions and at elevated temperatures, leading to the formation of 2-ethyl-2-hydroxybutanamide or 2-ethyl-2-hydroxybutanoic acid.[3]

  • Side-reaction products: Depending on the specific reaction conditions.

Given the high boiling point of this compound at atmospheric pressure (214.4°C), purification is best achieved by vacuum distillation to prevent thermal decomposition.[4][5][6]

Data Presentation: Comparison of Purification Stages

The following table summarizes representative quantitative data for the purification of a crude this compound sample. The values are based on typical yields for cyanohydrin purifications and may vary depending on the initial purity of the crude product and the efficiency of the purification process.[1][2]

ParameterCrude ProductAfter Aqueous WashAfter Vacuum Distillation
Purity (by GC/HPLC) 75-85%80-90%>95%
Overall Yield -~95% (of theoretical)70-85% (of theoretical)
Appearance Yellow to brown oilPale yellow oilColorless to pale yellow oil
Key Impurities 3-Pentanone, salts, waterResidual 3-pentanone, waterTrace impurities

Experimental Protocols

Protocol 1: Pre-distillation Aqueous Wash of Crude this compound

This protocol describes the initial purification step to remove inorganic salts, water-soluble impurities, and acidic or basic residues from the crude product.

Materials:

  • Crude this compound

  • Diethyl ether

  • 1.0 N HCl (hydrochloric acid)

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

  • Separatory funnel

  • Erlenmeyer flasks

  • Rotary evaporator

Procedure:

  • Dissolve the crude this compound in approximately 3 volumes of diethyl ether.

  • Transfer the solution to a separatory funnel.

  • Wash the organic layer sequentially with:

    • One portion of 1.0 N HCl.

    • One portion of saturated sodium bicarbonate solution. Caution: Vent the separatory funnel frequently to release pressure from CO2 evolution.

    • One portion of saturated sodium chloride solution (brine).

  • Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate for at least 30 minutes.

  • Filter the drying agent.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the diethyl ether. The resulting oil is the washed crude product, ready for vacuum distillation.

Protocol 2: Vacuum Distillation of this compound

This protocol details the final purification of the washed crude product by vacuum distillation.

Materials:

  • Washed crude this compound

  • Distillation apparatus (round-bottom flask, distillation head, condenser, receiving flask)

  • Vacuum pump with a pressure gauge

  • Heating mantle with a stirrer

  • Boiling chips or a magnetic stir bar

Procedure:

  • Assemble the distillation apparatus. Ensure all glass joints are properly sealed with vacuum grease.

  • Place the washed crude this compound and a few boiling chips or a magnetic stir bar into the round-bottom flask.

  • Connect the apparatus to the vacuum pump.

  • Slowly and carefully reduce the pressure to the desired level (e.g., 10-20 mmHg).

  • Once the vacuum is stable, begin heating the distillation flask gently with the heating mantle.

  • Collect a small forerun fraction, which may contain residual solvent and low-boiling impurities.

  • Increase the temperature gradually and collect the main fraction at the appropriate boiling point. The boiling point of this compound at reduced pressure is not widely reported, but can be estimated. For example, at approximately 15 mmHg, the boiling point is expected to be in the range of 90-110°C.

  • Monitor the temperature and pressure throughout the distillation to ensure a clean separation.

  • Once the main fraction has been collected, stop heating and allow the apparatus to cool to room temperature before slowly releasing the vacuum.

  • The collected liquid in the receiving flask is the purified this compound.

Visualizations

PurificationWorkflow Purification Workflow for this compound crude Crude this compound dissolve Dissolve in Diethyl Ether crude->dissolve wash Aqueous Wash (HCl, NaHCO3, Brine) dissolve->wash dry Dry over Na2SO4 wash->dry concentrate Concentrate (Rotary Evaporator) dry->concentrate distill Vacuum Distillation concentrate->distill pure Pure this compound distill->pure

Caption: Overall purification workflow.

LogicalRelationships Logical Relationships in Purification cluster_impurities Impurity Types cluster_steps Purification Steps Unreacted Ketone Unreacted Ketone Vacuum_Distillation Vacuum Distillation Unreacted Ketone->Vacuum_Distillation Separated by Inorganic Salts Inorganic Salts Aqueous_Wash Aqueous Wash Inorganic Salts->Aqueous_Wash Removed by Hydrolysis Products Hydrolysis Products Hydrolysis Products->Aqueous_Wash Partially removed by Aqueous_Wash->Vacuum_Distillation Precedes

Caption: Impurity removal logic.

References

Troubleshooting & Optimization

Common side reactions and byproducts in 2-Ethyl-2-hydroxybutanenitrile synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Ethyl-2-hydroxybutanenitrile.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction for synthesizing this compound?

A1: The synthesis of this compound is a nucleophilic addition reaction known as cyanohydrin formation. In this reaction, the cyanide ion (CN⁻) attacks the electrophilic carbonyl carbon of 3-pentanone (B124093) (diethyl ketone). The resulting intermediate is then protonated to yield the final product. The cyanide source is typically hydrogen cyanide (HCN) or a salt such as sodium cyanide (NaCN) or potassium cyanide (KCN).[1][2]

Q2: What are the critical reaction parameters to control during the synthesis?

A2: Several parameters are crucial for a successful synthesis:

  • Temperature: The reaction is exothermic, and low temperatures (typically between 0°C and 10°C) are recommended to favor product formation and minimize side reactions and product decomposition.[3]

  • pH: The reaction is base-catalyzed. A slightly basic medium is necessary to ensure the presence of the cyanide anion nucleophile. However, a highly basic pH can promote unwanted side reactions.[2]

  • Purity of Reagents: Impurities in the starting materials, particularly in the 3-pentanone, can lead to the formation of byproducts.

Q3: How can I monitor the progress of the reaction?

A3: The progress of the reaction can be monitored using standard analytical techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC). These methods can be used to track the consumption of the 3-pentanone starting material and the formation of the this compound product.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Low or No Product Yield 1. Reaction equilibrium not favoring the product. The cyanohydrin formation is a reversible reaction. Ensure you are using appropriate reaction conditions (low temperature) to shift the equilibrium towards the product.[1] Consider using a slight excess of the cyanide source.
2. Insufficiently basic reaction medium. The cyanide ion is the active nucleophile. Ensure the pH is slightly basic to generate a sufficient concentration of cyanide ions.[2]
3. Impure starting materials. Use purified 3-pentanone to avoid side reactions.
Presence of a High-Boiling Point, Viscous Byproduct 1. Aldol condensation of 3-pentanone. The basic conditions of the reaction can promote the self-condensation of 3-pentanone. Maintain a low reaction temperature and avoid excessively basic conditions.
Formation of a Yellow to Brown Precipitate 1. Polymerization of cyanide. Under basic conditions, cyanide ions can polymerize. Avoid high concentrations of base and elevated temperatures.
Product Decomposes During Work-up or Purification 1. Thermal instability of the cyanohydrin. This compound can revert to its starting materials, especially at higher temperatures.[3] Perform aqueous work-up and extractions at low temperatures.
2. Unstable pH during work-up. Acidify the crude product to a pH of around 5 before distillation to improve stability.[3]
3. High distillation temperature. Purify the product by vacuum distillation to lower the boiling point and prevent decomposition.[3]

Experimental Protocols

Representative Protocol for this compound Synthesis

This protocol is adapted from a standard procedure for cyanohydrin formation.[3][4]

Materials:

  • 3-Pentanone (diethyl ketone)

  • Sodium Cyanide (NaCN)

  • Sodium Metabisulfite (B1197395) (optional, for color improvement)

  • Sulfuric Acid (concentrated)

  • Diethyl Ether (or other suitable extraction solvent)

  • Anhydrous Magnesium Sulfate (for drying)

  • Deionized Water

  • Ice

Procedure:

  • Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, prepare a solution of sodium cyanide in water. If using, dissolve sodium metabisulfite in the cyanide solution. Cool the flask to 0-5°C in an ice-salt bath.

  • Addition of 3-Pentanone: Add 3-pentanone to the dropping funnel and add it dropwise to the stirred cyanide solution while maintaining the temperature between 0-10°C.

  • Acidification: After the addition of 3-pentanone is complete, slowly add sulfuric acid from the dropping funnel to the reaction mixture. Continue to maintain the temperature below 10°C.

  • Reaction Time: Stir the reaction mixture at 0-10°C for several hours. Monitor the reaction progress by TLC or GC.

  • Work-up: Once the reaction is complete, separate the organic layer. Extract the aqueous layer with diethyl ether. Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with brine. Dry the organic layer over anhydrous magnesium sulfate.

  • Purification: Filter off the drying agent and remove the solvent under reduced pressure. Purify the crude product by vacuum distillation.

Safety Precautions:

  • Hydrogen cyanide is a highly toxic gas that can be generated when cyanide salts are mixed with acid. This experiment must be performed in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Have a cyanide poisoning antidote kit available and be familiar with its use.

Data Presentation

Table 1: Influence of Temperature on Product Yield (Representative Data)

Temperature (°C)Expected Product Yield (%)Observations
0 - 5HighMinimal side product formation.
10 - 15Moderate to HighSlight increase in byproduct formation may be observed.
> 20Low to ModerateSignificant increase in byproducts and potential for product decomposition.

Table 2: Common Byproducts and Their Formation Conditions

ByproductFormation ConditionsMethod of Identification
3-Pentanone (unreacted)Incomplete reaction; reaction equilibriumGC, NMR
Aldol condensation product of 3-pentanoneBasic conditions, elevated temperatureGC-MS, NMR
Cyanide polymersBasic conditions, elevated temperatureVisual (precipitate), IR spectroscopy

Visualizations

Main_Reaction_Pathway Main Reaction Pathway for this compound Synthesis 3-Pentanone 3-Pentanone Tetrahedral_Intermediate Tetrahedral Intermediate 3-Pentanone->Tetrahedral_Intermediate + CN⁻ Cyanide_Ion Cyanide Ion (CN⁻) Cyanide_Ion->Tetrahedral_Intermediate Product This compound Tetrahedral_Intermediate->Product + H⁺ Protonation Protonation (H⁺) Protonation->Product

Caption: Main reaction pathway for the synthesis.

Side_Reaction_Pathways Common Side Reaction Pathways cluster_reversion Reversion cluster_aldol Aldol Condensation cluster_polymerization Cyanide Polymerization Product_Rev This compound Pentanone_Rev 3-Pentanone Product_Rev->Pentanone_Rev Heat or High pH HCN_Rev HCN Product_Rev->HCN_Rev Heat or High pH Pentanone_Aldol1 3-Pentanone Aldol_Product Aldol Adduct/Condensation Product Pentanone_Aldol1->Aldol_Product Base (OH⁻) Pentanone_Aldol2 3-Pentanone Pentanone_Aldol2->Aldol_Product Cyanide1 CN⁻ Polymer Cyanide Polymer Cyanide1->Polymer Base (OH⁻) Cyanide2 CN⁻ Cyanide2->Polymer

Caption: Potential side reaction pathways.

Troubleshooting_Workflow Troubleshooting Workflow for Low Yield Start Low Product Yield Check_Temp Is reaction temperature low (0-10°C)? Start->Check_Temp Lower_Temp Lower temperature using an ice bath. Check_Temp->Lower_Temp No Check_pH Is the pH slightly basic? Check_Temp->Check_pH Yes Lower_Temp->Check_pH Adjust_pH Adjust pH carefully. Check_pH->Adjust_pH No Check_Reagents Are starting materials pure? Check_pH->Check_Reagents Yes Adjust_pH->Check_Reagents Purify_Reagents Purify 3-pentanone. Check_Reagents->Purify_Reagents No Check_Workup Is work-up performed at low temperature? Check_Reagents->Check_Workup Yes Purify_Reagents->Check_Workup Cool_Workup Perform extractions and washing with cold solutions. Check_Workup->Cool_Workup No Success Improved Yield Check_Workup->Success Yes Cool_Workup->Success

Caption: A logical workflow for troubleshooting low yields.

References

Technical Support Center: Purification of 2-Ethyl-2-hydroxybutanenitrile

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 2-Ethyl-2-hydroxybutanenitrile. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) related to the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the purification of this compound?

A1: The primary challenges in purifying this compound stem from its inherent instability. The molecule is a cyanohydrin, and this functional group is susceptible to decomposition under various conditions. Key challenges include:

  • Thermal Instability: The compound can revert to its starting materials, 3-pentanone (B124093) and hydrogen cyanide, upon heating. This makes purification by distillation at atmospheric pressure problematic.

  • pH Sensitivity: The cyanohydrin equilibrium is sensitive to pH. Basic conditions can promote decomposition back to the starting ketone and cyanide. While mild acidic conditions can help stabilize the cyanohydrin, strong acids can lead to hydrolysis of the nitrile group.

  • Co-elution with Impurities: Due to its instability, purification by column chromatography on standard stationary phases like silica (B1680970) gel can be challenging, as the stationary phase can promote decomposition.

  • Presence of Impurities: The crude product typically contains unreacted starting materials (3-pentanone, cyanide source) and potential side-products.

Q2: What are the common impurities found in crude this compound?

A2: Common impurities include unreacted starting materials such as 3-pentanone and cyanide salts.[1] Additionally, side-products from the cyanohydrin reaction or subsequent decomposition and hydrolysis can be present.[2][3] Water is also a frequent impurity.[1]

Q3: Is it possible to purify this compound by distillation?

A3: While distillation is a common purification technique for liquids, it presents a significant challenge for this compound due to its thermal instability.[4] Heating the compound can cause it to decompose back to 3-pentanone and hydrogen cyanide. If distillation is to be attempted, it must be performed under high vacuum to lower the boiling point and minimize thermal stress on the molecule.

Q4: Can I use column chromatography to purify this compound?

A4: Column chromatography can be attempted, but care must be taken. Standard silica gel is slightly acidic and can potentially cause decomposition or hydrolysis of the cyanohydrin.[5] It is advisable to use a deactivated stationary phase and to perform the chromatography quickly with non-polar solvent systems to minimize contact time and potential degradation.

Q5: How can I store purified this compound to prevent decomposition?

A5: To minimize decomposition during storage, this compound should be kept in a tightly sealed container in a cool, dark place, preferably refrigerated. The presence of a small amount of a weak acid can help to stabilize the cyanohydrin by inhibiting the reverse reaction.

Troubleshooting Guides

Issue 1: Low Yield After Purification
Potential Cause Troubleshooting Step
Decomposition during distillation The high temperature required for distillation at atmospheric pressure is likely causing the product to revert to its starting materials. Solution: Employ vacuum distillation to lower the boiling point and reduce thermal decomposition.[1]
Decomposition on chromatography column The stationary phase (e.g., silica gel) may be promoting the decomposition of the cyanohydrin. Solution: Consider using a less acidic or deactivated stationary phase. Elute the compound quickly with a suitable solvent system to minimize contact time.[5] Alternatively, explore other purification methods like liquid-liquid extraction.
Product loss during workup The product may be partially soluble in the aqueous phase during extraction. Solution: Perform multiple extractions with a suitable organic solvent to ensure complete recovery of the product from the aqueous layer.
Incomplete reaction The initial synthesis may not have gone to completion, resulting in a low concentration of the desired product in the crude material. Solution: Monitor the reaction progress using techniques like TLC or GC to ensure the reaction has reached completion before initiating the purification process.
Issue 2: Product is Contaminated with Starting Material (3-Pentanone)
Potential Cause Troubleshooting Step
Inefficient purification The purification method used is not effectively separating the product from the unreacted ketone. Solution 1 (Distillation): If using vacuum distillation, ensure the fractionating column provides sufficient theoretical plates to separate the components based on their boiling points. Solution 2 (Chromatography): Optimize the mobile phase for column chromatography to achieve better separation between the product and 3-pentanone.
Re-equilibration The purified product may be decomposing back to 3-pentanone. Solution: Ensure that storage and handling conditions are optimized to maintain the stability of the cyanohydrin (cool temperature, exclusion of bases).
Issue 3: Presence of Acidic or Amide Impurities
Potential Cause Troubleshooting Step
Hydrolysis of the nitrile group Exposure to strong acidic or basic conditions during workup or purification can lead to the hydrolysis of the nitrile to a carboxylic acid or an amide.[2][3] Solution: Maintain a neutral or weakly acidic pH throughout the purification process. Avoid prolonged exposure to strong acids or bases. If an acidic workup is necessary, perform it at low temperatures and for a minimal amount of time.

Experimental Protocols

Protocol 1: Purification by Vacuum Distillation

Objective: To purify this compound from non-volatile impurities and starting materials with different boiling points.

Methodology:

  • Drying: Dry the crude product over an anhydrous drying agent (e.g., anhydrous magnesium sulfate (B86663) or sodium sulfate) to remove any residual water.

  • Filtration: Filter the dried crude product to remove the drying agent.

  • Apparatus Setup: Assemble a vacuum distillation apparatus. It is crucial to use a vacuum pump that can achieve a sufficiently low pressure to significantly reduce the boiling point of the compound.

  • Distillation:

    • Heat the distillation flask gently using a heating mantle.

    • Collect the fraction that distills at the expected boiling point under the applied vacuum. The boiling point will be significantly lower than the atmospheric boiling point of 214.4°C.[6]

    • Monitor the temperature closely to ensure a clean separation of fractions.

  • Storage: Immediately store the purified product in a sealed container under refrigeration.

Quantitative Data Summary:

ParameterValueReference
Molecular Weight113.16 g/mol [7]
Boiling Point (at 760 mmHg)214.4 °C[6]
Density0.954 g/cm³[6]
Protocol 2: Purification by Liquid-Liquid Extraction

Objective: To remove water-soluble impurities such as cyanide salts from the crude product.

Methodology:

  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., diethyl ether or ethyl acetate).

  • Washing:

    • Transfer the organic solution to a separatory funnel.

    • Wash the organic layer with a saturated aqueous solution of sodium bisulfite to remove unreacted ketone.

    • Wash with deionized water to remove water-soluble impurities.

    • Wash with brine (saturated NaCl solution) to aid in the separation of the aqueous and organic layers and to begin the drying process.

  • Drying: Separate the organic layer and dry it over an anhydrous drying agent (e.g., anhydrous magnesium sulfate).

  • Solvent Removal: Filter to remove the drying agent and then remove the solvent under reduced pressure using a rotary evaporator.

Visualizations

Purification_Troubleshooting cluster_start Initial State cluster_problem Problem Identification cluster_causes Potential Causes cluster_solutions Solutions cluster_end Desired Outcome Start Crude this compound Problem Low Purity or Yield Start->Problem Decomposition Thermal/Chemical Decomposition Problem->Decomposition Impurities Presence of Impurities (Starting Materials, Byproducts) Problem->Impurities Loss Product Loss During Workup Problem->Loss VacuumDistillation Use Vacuum Distillation Decomposition->VacuumDistillation for thermal instability DeactivatedChroma Use Deactivated Chromatography Media Decomposition->DeactivatedChroma for column instability MildConditions Use Mild pH and Temperature Conditions Decomposition->MildConditions for pH sensitivity Impurities->VacuumDistillation to separate by boiling point OptimizeExtraction Optimize Liquid-Liquid Extraction Impurities->OptimizeExtraction to remove water-soluble impurities Loss->OptimizeExtraction to improve recovery End Pure this compound VacuumDistillation->End DeactivatedChroma->End OptimizeExtraction->End MildConditions->End

Caption: Troubleshooting workflow for the purification of this compound.

Purification_Workflow cluster_synthesis Synthesis cluster_workup Initial Workup cluster_purification Purification cluster_analysis Analysis and Storage Synthesis Crude Reaction Mixture Extraction Liquid-Liquid Extraction (to remove salts and water-soluble impurities) Synthesis->Extraction Drying Drying of Organic Phase (e.g., with MgSO4) Extraction->Drying PurificationChoice Choose Purification Method Drying->PurificationChoice VacuumDist Vacuum Distillation PurificationChoice->VacuumDist for thermally labile compound ColumnChrom Column Chromatography (with precautions) PurificationChoice->ColumnChrom if distillation is not suitable Analysis Purity Analysis (e.g., GC, NMR) VacuumDist->Analysis ColumnChrom->Analysis Storage Store under cool, dark conditions Analysis->Storage

Caption: General experimental workflow for the purification of this compound.

References

Technical Support Center: Stabilizing 2-Ethyl-2-hydroxybutanenitrile in Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the methods for stabilizing 2-Ethyl-2-hydroxybutanenitrile during chemical reactions. The information is presented in a question-and-answer format, including troubleshooting guides and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

A1: this compound, also known as 3-pentanone (B124093) cyanohydrin, is a cyanohydrin derivative.[1] Its stability is a primary concern because it exists in equilibrium with its precursors, 3-pentanone and hydrogen cyanide (HCN).[2] This equilibrium is sensitive to reaction conditions, and decomposition back to the starting materials can occur, leading to reduced yield, product impurity, and the release of highly toxic hydrogen cyanide gas.[2]

Q2: What are the primary factors that influence the stability of this compound?

A2: The stability of this compound is significantly influenced by:

  • pH: The compound is most stable in acidic conditions (pH 4-5).[2] In neutral or basic solutions, the equilibrium shifts, favoring decomposition.[3]

  • Temperature: Elevated temperatures accelerate the rate of decomposition.[4][5] Therefore, maintaining low temperatures during synthesis and storage is crucial.[1]

  • Presence of water and certain solvents: Water and some protic solvents can facilitate decomposition.[4]

Q3: What are the recommended storage conditions for this compound?

A3: To ensure maximum stability, this compound should be stored in a cool, dry, and well-ventilated area, away from heat and incompatible substances such as bases. The addition of a stabilizer, such as a small amount of acid, is highly recommended for long-term storage.[2][6]

Troubleshooting Guide

Issue Possible Cause Recommended Action
Low yield of the desired product in a reaction involving this compound. Decomposition of the cyanohydrin due to unfavorable pH or high temperature.Ensure the reaction medium is acidic (pH 4-5) by adding a suitable stabilizer. Maintain a low reaction temperature. Consider in situ generation and reaction of the cyanohydrin.
The reaction mixture turns yellow or brown. Decomposition of the cyanohydrin can lead to the formation of colored byproducts.Verify the pH of the reaction mixture and adjust if necessary. Ensure the reaction is performed under an inert atmosphere to prevent oxidation. Purify the starting materials to remove any impurities that might catalyze decomposition.
Inconsistent reaction outcomes. Variable stability of the this compound starting material.Always use freshly prepared or properly stabilized this compound. Perform a quality control check (e.g., NMR or GC) on the starting material before use.
Difficulty in isolating the pure product. Co-elution of decomposition products (3-pentanone) with the desired product.Adjust the pH of the workup solution to be mildly acidic to minimize decomposition during extraction and purification. Use low-temperature purification techniques like column chromatography in a cold room.
Safety concerns due to potential HCN release. Decomposition of the cyanohydrin.All manipulations should be carried out in a well-ventilated fume hood. Have a cyanide poisoning first-aid kit readily available. Neutralize any basic waste streams containing the cyanohydrin with an acidic solution before disposal.

Stabilization Strategies

The most common and effective method for stabilizing this compound is the addition of an acidic stabilizer. These stabilizers work by keeping the pH of the solution in the acidic range, which suppresses the equilibrium shift towards decomposition.

Comparison of Stabilizers
StabilizerConcentration (% w/w)Cyanohydrin Content After 7 Hours at 100°C (%)Reference
None 074.9[6]
Phosphoric Acid 0.193.2[6]
Citric Acid 0.191.0[6]
Boric Anhydride 0.191.6[6]

Note: This data is for (S)-4-fluoro-(3)-phenoxybenzaldehyde cyanohydrin and should be used as a guideline. Optimal stabilizer and concentration should be determined experimentally for this compound.[6]

Experimental Protocols

Protocol 1: General Procedure for Stabilization of this compound

Objective: To stabilize a sample of this compound for use in a subsequent reaction or for storage.

Materials:

  • This compound

  • Selected acidic stabilizer (e.g., phosphoric acid, citric acid)

  • Anhydrous solvent (if required)

  • Inert, clean, and dry reaction vessel or storage container

  • Magnetic stirrer and stir bar

Procedure:

  • Place the this compound in the reaction vessel or storage container under an inert atmosphere (e.g., nitrogen or argon).

  • If the cyanohydrin is a solid or highly viscous, it may be dissolved in a minimal amount of a compatible anhydrous solvent.

  • With gentle stirring, add the acidic stabilizer to the this compound. The recommended starting concentration is typically between 0.01% and 1% by weight.[6]

  • Continue stirring for 10-15 minutes to ensure the stabilizer is evenly distributed.

  • The stabilized this compound is now ready for use in the next reaction step or for storage.

Protocol 2: In Situ Generation and Stabilization for Immediate Use

Objective: To generate and stabilize this compound within the reaction mixture for immediate consumption in a subsequent step, minimizing decomposition.

Materials:

  • 3-Pentanone

  • Cyanide source (e.g., trimethylsilyl (B98337) cyanide (TMSCN) or sodium cyanide/acid)

  • Acidic stabilizer/catalyst (e.g., a Lewis acid for TMSCN, or the acid used to generate HCN from NaCN)

  • Anhydrous solvent

  • Inert, clean, and dry reaction vessel

  • Magnetic stirrer and stir bar

  • Cooling bath

Procedure:

  • Set up the reaction vessel under an inert atmosphere and cool it to the desired reaction temperature (typically 0 °C or lower).

  • Charge the reaction vessel with 3-pentanone and the anhydrous solvent.

  • Slowly add the cyanide source to the stirred solution. If using NaCN and an acid, the acid also serves as the stabilizer.

  • The reaction progress to form the cyanohydrin can be monitored by techniques such as TLC or GC-MS.

  • Once the formation of this compound is complete, the subsequent reactant can be added directly to the reaction mixture. The acidic conditions used for the cyanohydrin formation will continue to stabilize the product during the subsequent reaction.

Visualizing the Chemistry

Decomposition_Stabilization Decomposition and Stabilization of this compound cluster_Decomposition Decomposition Pathway cluster_Stabilization Stabilization This compound This compound 3-Pentanone 3-Pentanone This compound->3-Pentanone Reversible HCN HCN This compound->HCN Reversible Acidic_Conditions Acidic Conditions (pH 4-5) Equilibrium_Shift Equilibrium shifts towards Cyanohydrin Acidic_Conditions->Equilibrium_Shift Equilibrium_Shift->this compound Favors Stability Conditions Neutral/Basic pH High Temperature Conditions->this compound Promotes Decomposition

Caption: Decomposition and stabilization pathways of this compound.

Experimental_Workflow Workflow for Stabilization of this compound start Start prep_cyanohydrin Prepare/Obtain This compound start->prep_cyanohydrin add_stabilizer Add Acidic Stabilizer (0.01-1% w/w) prep_cyanohydrin->add_stabilizer mix Stir for 15 min under Inert Atmosphere add_stabilizer->mix stabilized_product Stabilized This compound mix->stabilized_product storage Store at low temp in a sealed container stabilized_product->storage next_reaction Use in Subsequent Reaction stabilized_product->next_reaction end End storage->end next_reaction->end

Caption: Experimental workflow for the stabilization of this compound.

References

Identification of common impurities in 2-Ethyl-2-hydroxybutanenitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist users in identifying common impurities in 2-Ethyl-2-hydroxybutanenitrile during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in this compound?

The most common impurities in this compound typically fall into three categories:

  • Unreacted Starting Materials: The most prevalent impurities are often the unreacted starting materials from the synthesis process.

  • Side Products: Byproducts formed from competing reactions during the synthesis.

  • Degradation Products: Compounds that form due to the instability of the final product.

A summary of these common impurities is provided in the table below.

Impurity CategoryCommon Impurities
Unreacted Starting Materials3-Pentanone (B124093), Cyanide (e.g., from Sodium Cyanide or Hydrogen Cyanide)
Side ProductsDi-adducts or products from aldol (B89426) condensation of 3-pentanone
Degradation Products3-Pentanone and Hydrogen Cyanide (from retro-cyanohydrin reaction)

Q2: How are these impurities formed?

The formation of these impurities is directly related to the synthesis and stability of this compound. The primary reaction is the nucleophilic addition of a cyanide ion to the carbonyl carbon of 3-pentanone.[1][2] This reaction is reversible, and the equilibrium can be influenced by factors such as temperature and pH.[1]

  • Unreacted 3-Pentanone and Cyanide: Incomplete reaction or unfavorable equilibrium conditions will result in the presence of unreacted starting materials in the final product mixture.

  • Side Products: Under certain conditions, particularly with elevated temperatures or incorrect pH, side reactions such as the aldol condensation of 3-pentanone can occur, leading to the formation of larger, more complex byproducts.

  • Degradation Products: this compound, being a cyanohydrin, is susceptible to a retro-cyanohydrin reaction, especially in the presence of heat or basic conditions.[2] This degradation pathway leads back to the formation of 3-pentanone and hydrogen cyanide.

Q3: What analytical techniques are recommended for identifying and quantifying these impurities?

Both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are suitable techniques for the analysis of this compound and its impurities.

  • High-Performance Liquid Chromatography (HPLC): This is often the preferred method due to the thermal lability of cyanohydrins. A reversed-phase method can effectively separate the polar analyte from the less polar 3-pentanone and other potential impurities.

  • Gas Chromatography (GC): While GC can be used, special care must be taken to avoid thermal degradation of the this compound in the hot injector port. This can lead to inaccurate quantification and the overestimation of 3-pentanone impurity. A split/splitless injector with optimized temperature settings or a cool-on-column inlet is recommended.

Troubleshooting Guides

HPLC Analysis Issues
IssuePossible Cause(s)Recommended Solution(s)
Poor peak shape for this compound (tailing) Secondary interactions with the stationary phase; inappropriate mobile phase pH.Use a high-purity, end-capped C18 column. Adjust the mobile phase pH to be at least 2 pH units away from the pKa of any acidic or basic analytes.
Co-elution of impurities with the main peak Insufficient resolution of the chromatographic method.Optimize the mobile phase composition (e.g., adjust the organic solvent to water ratio, try a different organic modifier like methanol). Consider a gradient elution method.
Appearance of new peaks during analysis or upon sample storage On-going degradation of this compound in the sample vial.Prepare samples fresh and analyze them promptly. Keep sample vials in the autosampler cooled if possible. Ensure the sample diluent is neutral or slightly acidic.
Inconsistent peak areas for the same sample Autosampler injection volume variability; sample evaporation.Ensure the autosampler is properly maintained and calibrated. Use vial caps (B75204) with septa to minimize evaporation.
GC Analysis Issues
IssuePossible Cause(s)Recommended Solution(s)
High levels of 3-Pentanone detected, even in high-purity samples Thermal degradation of this compound in the GC inlet.Lower the injector temperature. Use a splitless injection with a fast oven ramp to transfer the analyte to the column quickly. A cool-on-column injector is the ideal solution to prevent any thermal degradation before the column.
Broad or tailing peaks Active sites in the GC liner or on the column; non-volatile residues.Use a deactivated liner. Bake out the column according to the manufacturer's instructions. If the problem persists, trim the front end of the column.
Ghost peaks appearing in subsequent runs Carryover from a previous injection.Implement a thorough needle wash protocol in the autosampler sequence. Run a blank solvent injection after a high-concentration sample.

Experimental Protocols

Protocol 1: HPLC Method for Purity Assessment of this compound

Objective: To determine the purity of this compound and quantify impurities such as 3-pentanone.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid (for pH adjustment)

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of Acetonitrile and Water (e.g., 50:50 v/v). Adjust the pH of the aqueous portion to approximately 3.0 with phosphoric acid. Degas the mobile phase before use.

  • Standard Preparation:

    • Accurately weigh about 25 mg of this compound reference standard into a 25 mL volumetric flask.

    • Dissolve and dilute to volume with the mobile phase.

    • Prepare a separate standard for 3-pentanone in a similar manner.

  • Sample Preparation:

    • Accurately weigh about 25 mg of the this compound sample into a 25 mL volumetric flask.

    • Dissolve and dilute to volume with the mobile phase.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • UV Detection Wavelength: 210 nm

  • Analysis: Inject the standard and sample solutions and record the chromatograms. Identify the peaks based on their retention times compared to the standards. Calculate the percentage purity and the amount of each impurity using the peak areas.

Protocol 2: GC-MS Method for Impurity Identification in this compound

Objective: To identify volatile and semi-volatile impurities in this compound.

Instrumentation:

  • GC-MS system with a cool-on-column or PTV injector

  • A low-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)

Reagents:

  • Dichloromethane (GC grade)

  • Helium (carrier gas, high purity)

Procedure:

  • Sample Preparation:

    • Dissolve approximately 10 mg of the this compound sample in 1 mL of dichloromethane.

  • GC-MS Conditions:

    • Injector: Cool-on-column or PTV inlet with a temperature program starting at a low temperature (e.g., 40 °C) and ramping up.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 40 °C, hold for 2 minutes.

      • Ramp to 250 °C at 10 °C/min.

      • Hold at 250 °C for 5 minutes.

    • MS Detector: Electron Ionization (EI) at 70 eV. Scan range from m/z 35 to 350.

  • Analysis: Inject the sample and acquire the total ion chromatogram (TIC). Identify the peaks by comparing their mass spectra with a reference library (e.g., NIST).

Visualizations

Impurity_Formation_Pathway cluster_synthesis Synthesis 3-Pentanone 3-Pentanone This compound This compound 3-Pentanone->this compound Unreacted Starting Materials Unreacted Starting Materials 3-Pentanone->Unreacted Starting Materials Side Products Side Products 3-Pentanone->Side Products Aldol Condensation Cyanide Source Cyanide Source Cyanide Source->this compound Cyanide Source->Unreacted Starting Materials Degradation Products Degradation Products This compound->Degradation Products Retro-cyanohydrin (Heat, Base)

Caption: Formation pathways of common impurities in this compound.

Troubleshooting_Workflow cluster_hplc HPLC Troubleshooting cluster_gc GC Troubleshooting start Impurity Analysis Issue is_hplc HPLC Analysis? start->is_hplc is_gc GC Analysis? is_hplc->is_gc No hplc_peak_shape Poor Peak Shape? is_hplc->hplc_peak_shape Yes gc_high_ketone High 3-Pentanone? is_gc->gc_high_ketone Yes hplc_coelution Co-elution? hplc_peak_shape->hplc_coelution No hplc_solution1 Adjust Mobile Phase pH Use High-Purity Column hplc_peak_shape->hplc_solution1 Yes hplc_new_peaks New Peaks Appearing? hplc_coelution->hplc_new_peaks No hplc_solution2 Optimize Mobile Phase Use Gradient Elution hplc_coelution->hplc_solution2 Yes hplc_solution3 Analyze Fresh Samples Cool Autosampler hplc_new_peaks->hplc_solution3 Yes end Issue Resolved hplc_new_peaks->end No hplc_solution1->end hplc_solution2->end hplc_solution3->end gc_peak_tailing Peak Tailing? gc_high_ketone->gc_peak_tailing No gc_solution1 Lower Injector Temp Use Cool-on-Column gc_high_ketone->gc_solution1 Yes gc_solution2 Use Deactivated Liner Bake/Trim Column gc_peak_tailing->gc_solution2 Yes gc_peak_tailing->end No gc_solution1->end gc_solution2->end

Caption: A logical workflow for troubleshooting common issues in the analysis of this compound.

References

Optimization of reaction conditions for synthesizing 2-Ethyl-2-hydroxybutanenitrile

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of 2-Ethyl-2-hydroxybutanenitrile

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions for the optimal synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound, also known as 3-Pentanone (B124093) cyanohydrin, is a nitrile derivative with the molecular formula C₆H₁₁NO.[1][2] It is classified as a cyanohydrin, formed by the nucleophilic addition of a cyanide anion to 3-pentanone.[1] Due to its bifunctional nature, containing both a hydroxyl and a nitrile group, it serves as a valuable intermediate in organic synthesis. Its primary applications are in the preparation of pharmaceuticals, agrochemicals, and other specialty chemicals.[1][3]

Q2: What is the primary method for synthesizing this compound?

The most common method is the cyanohydrin reaction, which involves the addition of a cyanide source to the carbonyl carbon of 3-pentanone (diethyl ketone).[1][4] This reaction is typically performed using one of the following cyanide sources:

  • Sodium or Potassium Cyanide with Acid: An aqueous solution of sodium cyanide (NaCN) or potassium cyanide (KCN) is mixed with the ketone, followed by the slow addition of an acid (e.g., sulfuric acid) to generate hydrogen cyanide (HCN) in situ.[5]

  • Trimethylsilyl Cyanide (TMSCN): This reagent can be used, often with a catalyst, to form a silylated cyanohydrin, which is then hydrolyzed to yield the final product.[6][7]

  • Hydrogen Cyanide (HCN): Direct use of HCN gas is possible but strongly discouraged in a laboratory setting due to its extreme toxicity and volatility.[3][5]

Q3: What are the critical reaction parameters to control for optimal yield and purity?

Optimizing the synthesis requires careful control over several key parameters:

  • Temperature: The reaction is exothermic, and low temperatures are crucial to prevent the reverse reaction and minimize side products.[8] Maintaining the reaction in an ice-salt bath or at a controlled temperature, typically between 0°C and 10°C, is essential.[1]

  • pH: The optimal pH depends on the chosen method. For reactions using sodium or potassium cyanide with in-situ HCN generation, a pH of 4-5 is reported to give the fastest reaction rate.[5] For base-catalyzed methods, a pH of 8-10 may be required to ensure a sufficient concentration of the free cyanide nucleophile.[8]

  • Stoichiometry: The molar ratio of the cyanide source to 3-pentanone should be carefully controlled, typically near equimolar amounts to ensure complete conversion without excess toxic cyanide in the workup.[8]

  • Reagent Purity: Using pure reagents is vital, as impurities in the starting ketone or cyanide source can lead to side reactions and lower yields.

Troubleshooting Guide

Q4: My reaction yield is consistently low. What are the potential causes and solutions?

Low yields can stem from several issues. Use the following logical progression to troubleshoot the problem.

Troubleshooting_Low_Yield Troubleshooting Flowchart for Low Yield Start Low Yield Observed Temp Is Temperature Maintained at 0-10°C? Start->Temp pH Is pH Correct for the Method? Temp->pH Yes Sol_Temp Solution: Use ice-salt bath and monitor internal reaction temperature. Temp->Sol_Temp No Reagents Are Reagents Pure and Anhydrous? pH->Reagents Yes Sol_pH Solution: Adjust pH (4-5 for in-situ HCN, 8-10 for base-catalyzed). Verify with pH meter. pH->Sol_pH No Mixing Is Mixing Adequate? Reagents->Mixing Yes Sol_Reagents Solution: Purify 3-pentanone by distillation. Use fresh, high-purity cyanide source. Reagents->Sol_Reagents No Workup Is Product Lost During Workup? Mixing->Workup Yes Sol_Mixing Solution: Use efficient mechanical stirring to ensure homogeneity. Mixing->Sol_Mixing No Sol_Workup Solution: Perform extractions with fresh solvent. Avoid high temperatures during solvent evaporation. Workup->Sol_Workup No Reaction_Mechanism Nucleophilic Addition Mechanism Alkoxide Alkoxide Intermediate Product This compound Alkoxide->Product + H⁺ (from H₂O or Acid) Experimental_Workflow General Synthesis Workflow Setup 1. Reaction Setup (Flask, Stirrer, Cooling Bath) Reagents 2. Reagent Addition (3-Pentanone, NaCN, Acid) Setup->Reagents Reaction 3. Controlled Reaction (0-10°C, 2-4 hours) Reagents->Reaction Workup 4. Aqueous Workup (Neutralization, Extraction) Reaction->Workup Purification 5. Purification (Drying, Solvent Removal, Vacuum Distillation) Workup->Purification Analysis 6. Product Analysis (NMR, GC-MS, IR) Purification->Analysis

References

Troubleshooting ambiguous peaks in the NMR spectrum of 2-Ethyl-2-hydroxybutanenitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering ambiguous peaks in the NMR spectrum of 2-Ethyl-2-hydroxybutanenitrile.

Troubleshooting Guides

Issue: Appearance of Unexpected Peaks in the ¹H NMR Spectrum

Unforeseen signals in your proton NMR spectrum can originate from various sources. Follow this guide to diagnose and address these ambiguous peaks.

1. Is the peak a singlet around 1.5-1.6 ppm?

  • Possible Cause: Residual water in your deuterated solvent. The chemical shift of water can vary depending on the solvent and temperature.

  • Recommended Action:

    • Use a freshly opened bottle of deuterated solvent or a previously opened bottle that has been stored under an inert atmosphere.

    • Add a small amount of D₂O to your NMR tube, shake vigorously, and re-acquire the spectrum. The water peak should exchange with deuterium (B1214612) and either disappear or significantly decrease in intensity.[1]

2. Are there multiple sets of peaks that resemble your product?

  • Possible Cause: The presence of unreacted starting materials or byproducts from the synthesis. The synthesis of this compound from 3-pentanone (B124093) and a cyanide source can result in residual 3-pentanone.

  • Recommended Action:

    • Compare the chemical shifts of the unexpected peaks with the known spectrum of 3-pentanone.

    • Repurify your sample using an appropriate technique such as column chromatography or distillation.

3. Do you observe broad, rolling peaks?

  • Possible Cause: The sample concentration is too high, leading to viscosity issues and poor shimming. It could also be due to the presence of paramagnetic impurities.

  • Recommended Action:

    • Dilute your sample.

    • Ensure the sample is fully dissolved and free of particulate matter. Filter the sample if necessary.

    • Re-shim the spectrometer before acquiring the spectrum.

4. Have you identified peaks that do not correspond to your product, starting materials, or common solvents?

  • Possible Cause: Decomposition of the cyanohydrin. Cyanohydrins can be unstable and may decompose back to the starting ketone and hydrogen cyanide, or undergo other side reactions.

  • Recommended Action:

    • Acquire the NMR spectrum as soon as possible after preparing the sample.

    • Consider acquiring the spectrum at a lower temperature to minimize decomposition.

Frequently Asked Questions (FAQs)

Q1: What are the expected ¹H and ¹³C NMR chemical shifts for this compound?

A1: The predicted chemical shifts are summarized in the table below. Note that actual experimental values may vary slightly depending on the solvent and concentration.

¹H NMR Predicted Chemical Shift (ppm) Multiplicity Integration
-OHBroad singlet1H
-CH₂-Quartet4H
-CH₃Triplet6H
¹³C NMR Predicted Chemical Shift (ppm)
C≡N~120
C-OH~70
-CH₂-~30
-CH₃~8

Q2: My -OH peak is very broad or not visible. What should I do?

A2: The hydroxyl proton is acidic and can exchange with residual water or other exchangeable protons in the sample, leading to significant peak broadening.[1] To confirm its presence, you can add a drop of D₂O to your NMR tube. The -OH proton will exchange with deuterium, causing the peak to disappear from the ¹H NMR spectrum.

Q3: I see a peak at ~7.26 ppm in my CDCl₃ spectrum. What is it?

A3: This is the residual peak from the deuterated chloroform (B151607) (CDCl₃) solvent. All deuterated solvents will show small residual peaks from the non-deuterated isotopologue.

Q4: How can I improve the signal-to-noise ratio in my ¹³C NMR spectrum?

A4: Due to the low natural abundance of ¹³C, obtaining a spectrum with a good signal-to-noise ratio can be challenging. You can improve it by:

  • Increasing the sample concentration.

  • Increasing the number of scans.

  • Using a spectrometer with a higher magnetic field strength.

Experimental Protocols

Protocol 1: ¹H NMR Spectroscopy of this compound

  • Sample Preparation:

    • Dissolve 5-10 mg of purified this compound in approximately 0.6 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent.

    • Ensure the sample is fully dissolved. If necessary, gently vortex the sample.

    • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

  • NMR Acquisition Parameters (400 MHz Spectrometer):

    • Pulse Program: Standard single-pulse experiment (e.g., zg30).

    • Number of Scans (NS): 8-16

    • Relaxation Delay (D1): 1.0 s

    • Acquisition Time (AQ): 3-4 s

    • Spectral Width (SW): 12-15 ppm

    • Transmitter Frequency Offset (o1p): Centered at approximately 5-6 ppm.

  • Data Processing:

    • Apply Fourier transform to the Free Induction Decay (FID).

    • Phase correct the spectrum.

    • Calibrate the chemical shift by setting the residual solvent peak to its known value (e.g., 7.26 ppm for CDCl₃).

    • Integrate the peaks to determine the relative proton ratios.

Protocol 2: ¹³C NMR Spectroscopy of this compound

  • Sample Preparation:

    • Dissolve 20-50 mg of purified this compound in approximately 0.6 mL of deuterated chloroform (CDCl₃).

  • NMR Acquisition Parameters (100 MHz Spectrometer):

    • Pulse Program: Standard proton-decoupled ¹³C experiment (e.g., zgpg30).

    • Number of Scans (NS): 1024 or more, depending on the sample concentration.

    • Relaxation Delay (D1): 2.0 s

    • Acquisition Time (AQ): 1-2 s

    • Spectral Width (SW): 200-240 ppm

    • Transmitter Frequency Offset (o1p): Centered at approximately 100 ppm.

  • Data Processing:

    • Apply Fourier transform to the FID.

    • Phase correct the spectrum.

    • Calibrate the chemical shift by setting the solvent peak to its known value (e.g., 77.16 ppm for CDCl₃).

Visualizations

troubleshooting_workflow start Ambiguous Peak in NMR Spectrum is_impurity Potential Impurity? start->is_impurity is_sample_prep Sample Preparation Issue? is_impurity->is_sample_prep No solvent_peak Residual Solvent Peak (e.g., CHCl3 at 7.26 ppm) is_impurity->solvent_peak Yes water_peak Water Peak (broad, variable shift) is_impurity->water_peak Yes starting_material Unreacted Starting Material (e.g., 3-Pentanone) is_impurity->starting_material Yes side_product Side Product from Synthesis is_impurity->side_product Yes is_instrumental Instrumental Issue? is_sample_prep->is_instrumental No concentration High Concentration (Broad Peaks) is_sample_prep->concentration Yes particulates Particulate Matter (Poor Shimming) is_sample_prep->particulates Yes shimming Poor Shimming (Asymmetric Peaks) is_instrumental->shimming Yes low_sn Low Signal-to-Noise is_instrumental->low_sn Yes action_repurify Action: Repurify Sample solvent_peak->action_repurify action_d2o_exchange Action: D2O Exchange water_peak->action_d2o_exchange starting_material->action_repurify side_product->action_repurify action_dilute Action: Dilute Sample concentration->action_dilute action_filter Action: Filter Sample particulates->action_filter action_reshim Action: Re-shim Spectrometer shimming->action_reshim action_increase_scans Action: Increase Scans low_sn->action_increase_scans

Caption: Troubleshooting workflow for ambiguous NMR peaks.

signal_pathway cluster_sample Sample cluster_instrument NMR Spectrometer Analyte This compound Acquisition Data Acquisition (Pulse Sequence, Scans) Analyte->Acquisition Impurities Impurities (Starting Material, Byproducts) Impurities->Acquisition Solvent Deuterated Solvent + Residual H₂O Solvent->Acquisition Processing Data Processing (FT, Phasing, Calibration) Acquisition->Processing Spectrum Final NMR Spectrum Processing->Spectrum

Caption: Factors influencing the final NMR spectrum.

References

Preventing the decomposition of 2-Ethyl-2-hydroxybutanenitrile under various conditions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 2-Ethyl-2-hydroxybutanenitrile

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the decomposition of this compound under various experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What is the primary decomposition pathway of this compound?

A1: The primary decomposition pathway for this compound, a cyanohydrin, is a reversible retro-cyanohydrin reaction. In this process, the molecule breaks down into its parent ketone, 3-pentanone (B124093), and hydrogen cyanide (HCN). This decomposition is significantly accelerated by basic conditions and elevated temperatures.[1][2]

Q2: How does pH affect the stability of this compound?

A2: The stability of this compound is highly dependent on pH. Basic conditions (pH > 7) dramatically increase the rate of decomposition back to 3-pentanone and cyanide.[1] To maintain stability, a slightly acidic environment (pH 4-5) is recommended.

Q3: What is the most effective method for preventing the decomposition of this compound?

A3: The most effective method for preventing decomposition is to maintain a slightly acidic pH, typically between 4 and 5.[3] This is achieved by adding a small amount of an acidic stabilizer to the cyanohydrin, either in its neat form or in a solution.

Q4: Which acidic stabilizers are recommended for this compound?

A4: Both inorganic and organic acids can be used as stabilizers. Commonly used stabilizers include:

  • Inorganic acids: Sulfuric acid and phosphoric acid are effective.[2]

  • Organic acids: Citric acid and boric acid are also widely used and may be preferred in applications where discoloration is a concern.[3] Boric anhydride (B1165640) is particularly useful in cases where the cyanohydrin may be contaminated with water, as it reacts with water to form boric acid.[3]

Q5: How does the choice of stabilizer impact downstream reactions?

A5: The choice of stabilizer can influence subsequent reactions. For instance, if a downstream process is sensitive to strong acids, a milder organic acid like citric acid might be more suitable than sulfuric acid. It is crucial to consider the compatibility of the stabilizer with the reagents and catalysts in the next synthetic step. Neutralization or removal of the stabilizer may be necessary before proceeding with certain reactions.

Q6: What are the recommended storage conditions for this compound?

A6: To ensure long-term stability, this compound should be stored in a cool (2-8°C), dry, and well-ventilated area, away from heat and direct light. The container should be tightly sealed to prevent exposure to atmospheric moisture. The addition of a stabilizer is highly recommended for prolonged storage.[3]

Q7: How can I monitor the decomposition of this compound?

A7: Decomposition can be monitored using several analytical techniques:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This method can detect the reappearance of the starting material, 3-pentanone, which is a key indicator of decomposition. However, care must be taken as the high temperatures of the GC inlet can induce thermal decomposition, leading to inaccurate results.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to assess the purity of the cyanohydrin and detect the presence of 3-pentanone.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a suitable method for purity assessment and can quantify the cyanohydrin and its degradation products without the risk of thermal decomposition associated with GC.[3]

Troubleshooting Guides

Issue 1: My this compound sample has turned yellow.

  • Possible Cause: The yellowing of the sample can be an indication of decomposition. The formation of byproducts or conjugated systems can lead to discoloration.

  • Recommended Action:

    • Check the pH of the sample. If it is neutral or basic, adjust it to a pH of 4-5 with a suitable acidic stabilizer (e.g., a small amount of citric acid solution).

    • Analyze the purity of the sample using HPLC or NMR to identify and quantify any degradation products.

    • If significant decomposition has occurred, consider repurifying the sample by distillation under reduced pressure or preparing a fresh batch.

Issue 2: I am observing a decrease in the purity of my this compound sample over time, even when stored in the cold.

  • Possible Cause: Even at low temperatures, decomposition can occur if the sample is not properly stabilized or if it is exposed to moisture or basic contaminants.

  • Recommended Action:

    • Ensure an appropriate acidic stabilizer is present in the sample. If a stabilizer was added, its concentration might be insufficient.

    • Verify that the storage container is made of an inert material and that the cap provides an airtight seal to protect from moisture.

    • If the sample is in a solution, ensure the solvent is anhydrous.

Issue 3: My GC-MS analysis shows a significant peak for 3-pentanone, but NMR/HPLC analysis of the same sample shows high purity.

  • Possible Cause: This discrepancy is a strong indication of thermal decomposition of the cyanohydrin in the hot GC inlet.[4] The high temperature causes the retro-cyanohydrin reaction to occur, artificially generating 3-pentanone.

  • Recommended Action:

    • Lower the GC Inlet Temperature: Reduce the inlet temperature in increments to find the lowest temperature that still allows for efficient volatilization of the compound.

    • Use a Cool-on-Column Inlet: If available, a cool-on-column inlet introduces the sample at a lower temperature, minimizing thermal stress.[4]

    • Derivatization: Consider derivatizing the hydroxyl group to a more thermally stable functional group before GC analysis.

    • Use HPLC for Purity Assessment: For accurate purity determination of thermally labile compounds like cyanohydrins, HPLC is the preferred method.[3]

Data Presentation

Table 1: Effect of pH on the Stability of a Representative Cyanohydrin (Acetone Cyanohydrin)

Disclaimer: The following data is for acetone (B3395972) cyanohydrin and is provided as an illustrative example of the effect of pH on cyanohydrin stability. Similar trends are expected for this compound.

pHHalf-life (minutes)
4.957
6.328
6.88

Table 2: Comparison of Acidic Stabilizers for a Representative Enantiomer-Enriched Cyanohydrin

Disclaimer: This data is from a study on stabilizing enantiomer-enriched cyanohydrins and demonstrates the efficacy of various acidic stabilizers. Similar performance is expected for this compound.[3]

StabilizerConcentration (% w/w)Content after 7 hours (%)
Citric Acid0.1Not Specified
Boric Anhydride0.191.6
Phosphoric Acid0.193.2

Experimental Protocols

Protocol 1: Stabilization of this compound

Objective: To stabilize this compound against decomposition.

Materials:

  • This compound

  • Acidic stabilizer (e.g., Citric Acid or Phosphoric Acid)

  • Anhydrous solvent (optional, e.g., diethyl ether, ethyl acetate)

Procedure:

  • If stabilizing the neat compound, add the acidic stabilizer directly to the this compound. A typical concentration range is 0.01 to 1% by weight. For example, add 10 mg of citric acid to 10 g of the cyanohydrin.

  • If stabilizing a solution of the cyanohydrin, dissolve the cyanohydrin in a suitable anhydrous solvent. Then, add the acidic stabilizer to the solution.

  • Thoroughly mix the sample to ensure the stabilizer is evenly distributed.

  • Confirm the pH of the stabilized solution is between 4 and 5 using a pH meter or pH indicator strips suitable for organic solvents.

  • Store the stabilized sample in a tightly sealed, inert container in a cool, dark place.

Protocol 2: GC-MS Analysis of this compound Decomposition

Objective: To qualitatively and quantitatively analyze for the presence of this compound and its primary decomposition product, 3-pentanone.

Instrumentation:

  • Gas Chromatograph with a Mass Spectrometer detector (GC-MS)

  • A low-polarity, inert capillary column (e.g., 5% phenyl-methylpolysiloxane)

Sample Preparation:

  • Prepare a stock solution of the this compound sample in a suitable anhydrous solvent (e.g., ethyl acetate (B1210297) or dichloromethane).

  • Prepare a calibration curve using standards of 3-pentanone in the same solvent.

GC-MS Conditions (starting point, optimization required):

  • Inlet Temperature: 150°C (or the lowest possible temperature for efficient volatilization)

  • Injection Mode: Split (e.g., 50:1) or cool-on-column if available

  • Oven Program:

    • Initial temperature: 40°C, hold for 2 minutes

    • Ramp: 10°C/min to 200°C

    • Hold at 200°C for 2 minutes

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

  • MS Transfer Line Temperature: 200°C

  • Ion Source Temperature: 230°C

  • Mass Range: m/z 35-200

Data Analysis:

  • Identify the peaks for this compound and 3-pentanone based on their retention times and mass spectra.

  • Quantify the amount of 3-pentanone by comparing its peak area to the calibration curve.

  • The presence of a significant 3-pentanone peak suggests decomposition. To confirm if it is due to thermal decomposition in the inlet, compare the results with an HPLC analysis of the same sample.

Visualizations

DecompositionPathway cluster_products Decomposition Products This compound This compound 3-Pentanone 3-Pentanone This compound->3-Pentanone Decomposition (Basic conditions, Heat) Hydrogen_Cyanide Hydrogen Cyanide 3-Pentanone->this compound Formation (Acidic conditions)

Caption: Decomposition pathway of this compound.

StabilizationWorkflow cluster_prep Preparation cluster_process Process cluster_storage Storage & Monitoring Start Start Sample This compound (Neat or in solution) Start->Sample Add_Stabilizer Add Stabilizer (0.01-1% w/w) Sample->Add_Stabilizer Stabilizer Select Acidic Stabilizer (e.g., Citric Acid) Stabilizer->Add_Stabilizer Mix Thoroughly Mix Add_Stabilizer->Mix Check_pH Verify pH (4-5) Mix->Check_pH Store Store at 2-8°C in a sealed container Check_pH->Store Monitor Monitor Purity Periodically (HPLC, NMR) Store->Monitor End End Monitor->End

Caption: Experimental workflow for stabilizing this compound.

TroubleshootingGuide Start Decomposition Suspected? Check_pH Check pH of Sample Start->Check_pH pH_Condition Is pH > 5? Check_pH->pH_Condition Adjust_pH Add Acidic Stabilizer to pH 4-5 pH_Condition->Adjust_pH Yes Analyze_Purity Analyze Purity (HPLC/NMR) pH_Condition->Analyze_Purity No Adjust_pH->Analyze_Purity Purity_Condition Is Purity Acceptable? Analyze_Purity->Purity_Condition Repurify Repurify or Prepare Fresh Batch Purity_Condition->Repurify No Proceed Proceed with Experiment Purity_Condition->Proceed Yes

Caption: Logical troubleshooting guide for suspected decomposition.

References

Technical Support Center: Hazard Mitigation for Reactions Involving 2-Ethyl-2-hydroxybutanenitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance on hazard mitigation for chemical reactions involving 2-Ethyl-2-hydroxybutanenitrile. The following troubleshooting guides and frequently asked questions (FAQs) are designed to directly address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: this compound is a cyanohydrin and presents significant health risks. It is classified as acutely toxic if swallowed, in contact with skin, or if inhaled.[1] It can also cause serious eye damage.[1] Like other cyanohydrins, it has the potential to release highly toxic hydrogen cyanide (HCN) gas, especially under acidic conditions or when heated.[2][3]

Q2: What are the initial signs of exposure to this compound or hydrogen cyanide?

A2: Mild or early symptoms of cyanide exposure can include irritation of the nose, mouth, and throat, headache, dizziness, nausea, difficulty breathing, a sense of suffocation, general weakness, and heaviness of limbs.[4] Severe exposure can rapidly lead to convulsions, loss of consciousness, and death.[4]

Q3: What should I do in case of an accidental exposure?

A3: Immediate action is critical. Call emergency services immediately and inform them of a cyanide exposure.[5] Move the affected individual to fresh air.[2] If there is skin contact, remove all contaminated clothing and wash the affected area with copious amounts of water for at least 15 minutes.[4][6] For eye contact, flush with water for at least 15 minutes.[5] Do not perform mouth-to-mouth resuscitation to avoid self-contamination.[4] Provide the Safety Data Sheet (SDS) to emergency medical personnel.[2]

Q4: My reaction is showing an uncontrolled temperature increase. What should I do?

A4: An uncontrolled temperature increase, known as a thermal runaway, is a critical safety issue in exothermic cyanohydrin reactions.[5] Immediately cease the addition of any reagents.[5] Apply emergency cooling, such as an ice bath.[5] If the temperature continues to rise, be prepared to quench the reaction according to your pre-planned emergency protocol.[5] If the situation cannot be controlled, evacuate the area and activate your facility's emergency alarm.[5]

Q5: How can I safely quench a reaction containing this compound?

A5: The standard and safest method for quenching unreacted cyanide is through oxidation under alkaline conditions.[1] A common procedure involves the addition of an aqueous solution of sodium hypochlorite (B82951) (bleach) and sodium hydroxide (B78521). This converts the cyanide to the much less toxic cyanate. Acidic workups are extremely hazardous as they will liberate large quantities of HCN gas.[1]

Troubleshooting Guides

Issue 1: Unexpected Exotherm or Thermal Runaway

Symptoms:

  • Rapid, uncontrolled increase in reaction temperature.

  • Bubbling or gas evolution from the reaction mixture.

  • Change in color or viscosity of the reaction mixture.

Possible Causes:

  • Addition rate of reagents (e.g., cyanide source) is too fast.[5]

  • Inadequate cooling or failure of the cooling system.[5]

  • Poor stirring leading to localized hot spots.[5]

  • Incorrect initial reaction temperature.[5]

Solutions:

Mitigation Strategy Description Key Parameters
Controlled Reagent Addition Utilize a syringe pump or dropping funnel for slow, controlled addition of the cyanide source.Addition rate should be determined during process safety studies.
Efficient Cooling Ensure the cooling bath or reactor jacket has sufficient capacity to handle the reaction exotherm.Maintain a temperature differential of at least 20°C between the coolant and the desired reaction temperature.
Vigorous Stirring Maintain efficient mechanical or magnetic stirring throughout the reaction.Ensure the vortex is visible and that solids are well-suspended.
Emergency Quenching Protocol Have a pre-determined quenching agent and procedure ready.A solution of sodium hypochlorite and sodium hydroxide is a common choice.
Issue 2: Low Yield or Product Decomposition

Symptoms:

  • Lower than expected yield of this compound.

  • Presence of starting materials (ketone/aldehyde) in the final product mixture.

  • Formation of dark-colored byproducts.

Possible Causes:

  • The formation of cyanohydrins is a reversible reaction.[1]

  • Elevated temperatures can cause the cyanohydrin to decompose back to the starting materials.[6]

  • Incorrect pH can affect the reaction equilibrium.[1]

Solutions:

Parameter Recommendation Justification
Temperature Control Maintain a low reaction temperature, typically between -10°C and 20°C.Minimizes the reverse reaction and decomposition of the product.
pH Control Maintain a slightly basic pH (around 8-10) for the reaction.A basic environment is necessary for the cyanide anion to be the active nucleophile, but a highly basic pH can promote side reactions.[3]
Reaction Monitoring Monitor the reaction progress using techniques like TLC, GC, or HPLC.Allows for timely quenching of the reaction once it has reached completion, preventing product degradation.

Experimental Protocols

Protocol 1: Standard Operating Procedure for Handling this compound
  • Risk Assessment: Before starting any work, conduct a thorough risk assessment that considers the toxicity of the material, potential for HCN release, and the scale of the reaction.

  • Engineering Controls: All manipulations of this compound, including weighing and transferring, must be performed in a certified chemical fume hood with a tested face velocity.

  • Personal Protective Equipment (PPE):

    • Gloves: Wear double nitrile gloves.

    • Eye Protection: Chemical splash goggles and a face shield are mandatory.

    • Lab Coat: A flame-resistant lab coat is required.

    • Clothing: Wear long pants and closed-toe shoes.

  • Waste Disposal: All waste containing this compound or cyanide must be quenched using the appropriate procedure (see Protocol 2) before being disposed of in a designated hazardous waste container.

  • Emergency Preparedness:

    • Ensure a safety shower and eyewash station are readily accessible.

    • Have a cyanide exposure antidote kit available and ensure personnel are trained in its use (if applicable by institutional policy).

    • Post emergency contact numbers in a visible location.

Protocol 2: Quenching of a Reaction Mixture Containing Cyanide

WARNING: This procedure should be performed in a chemical fume hood.

  • Cooling: Cool the reaction mixture to 0-5°C in an ice bath.

  • Alkalinization: While stirring, slowly add a 1 M solution of sodium hydroxide (NaOH) to raise the pH of the mixture to >10.

  • Oxidation: Slowly add a 10-15% aqueous solution of sodium hypochlorite (NaOCl, bleach) to the cold, basic solution. A slight exotherm may be observed. Maintain the temperature below 20°C.

  • Stirring: Continue to stir the mixture for at least 2 hours at room temperature to ensure complete oxidation of the cyanide.

  • Testing for Excess Cyanide: Use cyanide test strips to confirm that the concentration of free cyanide is below the acceptable limit for your facility's waste disposal guidelines.

  • Disposal: Once the absence of free cyanide is confirmed, the quenched mixture can be disposed of in the appropriate aqueous waste container.

Visualizations

Hazard_Mitigation_Workflow cluster_planning Planning Phase cluster_execution Experimental Phase cluster_response Emergency Response risk_assessment Conduct Risk Assessment sds_review Review SDS for this compound risk_assessment->sds_review sop_development Develop Standard Operating Procedure (SOP) sds_review->sop_development emergency_plan Establish Emergency Plan sop_development->emergency_plan ppe Wear Appropriate PPE emergency_plan->ppe fume_hood Work in Chemical Fume Hood ppe->fume_hood controlled_addition Controlled Reagent Addition fume_hood->controlled_addition temp_monitoring Monitor Temperature Continuously controlled_addition->temp_monitoring exotherm Uncontrolled Exotherm? temp_monitoring->exotherm exotherm->temp_monitoring No stop_addition Stop Reagent Addition exotherm->stop_addition Yes emergency_cooling Apply Emergency Cooling stop_addition->emergency_cooling quench Quench Reaction emergency_cooling->quench evacuate Evacuate and Alert quench->evacuate

Caption: Hazard mitigation workflow for reactions involving this compound.

Quenching_Protocol start Start Quenching cool Cool Reaction to 0-5°C start->cool alkalinize Adjust pH to >10 with NaOH cool->alkalinize oxidize Slowly Add NaOCl Solution alkalinize->oxidize stir Stir for 2 Hours at RT oxidize->stir test Test for Residual Cyanide stir->test dispose Dispose of Waste test->dispose Cyanide Absent re_quench Re-treat with NaOCl test->re_quench Cyanide Present re_quench->stir

Caption: Decision workflow for quenching cyanide-containing reaction mixtures.

References

Validation & Comparative

Comparison of 2-Ethyl-2-hydroxybutanenitrile with 2-hydroxy-2-methylbutanenitrile

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to 2-Ethyl-2-hydroxybutanenitrile and 2-hydroxy-2-methylbutanenitrile (B16428) for Researchers and Drug Development Professionals

In the landscape of organic synthesis and drug development, α-hydroxy nitriles, or cyanohydrins, serve as versatile intermediates for the creation of a wide array of functional groups. This guide provides a detailed comparison of two such compounds: this compound and 2-hydroxy-2-methylbutanenitrile. This document is intended for researchers, scientists, and professionals in drug development, offering a comparative analysis of their chemical properties, synthesis, and potential applications, supported by available data.

Chemical Structure and Properties

The fundamental difference between the two molecules lies in their substitution at the α-carbon. 2-hydroxy-2-methylbutanenitrile is a chiral compound derived from the asymmetric ketone 2-butanone, possessing a methyl and an ethyl group.[1] In contrast, this compound originates from the symmetric ketone 3-pentanone (B124093) and has two ethyl groups.[2][3] This structural distinction influences their physical and chemical characteristics.

A summary of their key properties is presented in the table below:

PropertyThis compound2-hydroxy-2-methylbutanenitrile
CAS Number 34451-66-6[2][3]4111-08-4[1]
Molecular Formula C₆H₁₁NO[2][3][4]C₅H₉NO[1]
Molecular Weight 113.16 g/mol [2][5]99.13 g/mol [1][6]
Appearance Colorless to pale yellow liquid[3]Colorless oil/liquid[1]
Boiling Point 214.4°C at 760 mmHg[4][7]Not Available
Density 0.954 g/cm³[4][7]Not Available
Water Solubility Moderately soluble[3]25.1 g/L (Predicted)[1][8]
logP 1.0[4]0.29 - 0.54 (Predicted)[1]
pKa (Strongest Acidic) 11.45 ± 0.29 (Predicted)12.48 (Predicted)[1]

Synthesis and Reactivity

Both compounds are primarily synthesized through the cyanohydrin reaction, which involves the nucleophilic addition of a cyanide anion to the carbonyl carbon of a ketone.[1][2][9] For this compound, the precursor is 3-pentanone,[2][3] while 2-hydroxy-2-methylbutanenitrile is synthesized from 2-butanone.[1][9]

The presence of two ethyl groups in this compound results in greater steric hindrance compared to the methyl and ethyl groups in 2-hydroxy-2-methylbutanenitrile.[2] This steric difference can influence reaction kinetics, potentially slowing down nucleophilic reactions at the nitrile group.[2] The increased hydrophobicity from the additional ethyl group in this compound may also lead to lower water solubility compared to its methyl-substituted counterpart.[2]

Experimental Protocols

General Protocol for Traditional Cyanohydrin Synthesis

Disclaimer: This reaction is extremely hazardous due to the use of cyanide. It must be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment and an emergency cyanide poisoning antidote kit readily available.

  • Reaction Setup : A three-necked round-bottom flask is equipped with a mechanical stirrer, a dropping funnel, and a thermometer, and placed in an ice-water bath to maintain a low temperature.[1]

  • Reagents : The respective ketone (2-butanone or 3-pentanone) is dissolved in a suitable solvent such as ethanol. A separate aqueous solution of a cyanide salt, like sodium cyanide (NaCN), is prepared.[1]

  • Reaction : The cyanide salt solution is slowly added to the ketone solution with vigorous stirring. The temperature is maintained below 10-15°C. A mineral acid (e.g., sulfuric acid) is added dropwise to generate hydrocyanic acid in situ, keeping the pH weakly acidic (around 4-5) for an optimal reaction rate.[1] The reaction progress is monitored using techniques like TLC or GC.[1]

  • Workup : Upon completion, the reaction mixture is neutralized. The product is then extracted using an organic solvent, such as diethyl ether.[1] The combined organic layers are dried over an anhydrous drying agent (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure to yield the crude cyanohydrin, which can be further purified by distillation.

Applications in Research and Development

Both molecules are valuable bifunctional intermediates in organic synthesis.[2][6] The hydroxyl and nitrile groups can be selectively transformed into a variety of other functional groups, making them important building blocks for pharmaceuticals and agrochemicals.[1][2][6]

  • Hydrolysis of the nitrile group : Can be converted to α-hydroxy carboxylic acids or α-hydroxy amides.[6]

  • Reduction of the nitrile group : Can be reduced to form β-amino alcohols.[6]

  • Reactions of the hydroxyl group : Can undergo oxidation, esterification, or etherification.[6]

The choice between this compound and 2-hydroxy-2-methylbutanenitrile will depend on the specific structural requirements of the target molecule. The differing steric and electronic properties of the ethyl versus methyl and ethyl substituents can be leveraged to fine-tune the reactivity and properties of the final product.

Visualizing the Synthesis and Transformation

To better illustrate the processes discussed, the following diagrams are provided.

G cluster_synthesis Cyanohydrin Synthesis Workflow start Start: Ketone and Cyanide Source setup Reaction Setup in Ice Bath start->setup reaction Controlled Addition of Reagents setup->reaction monitoring Monitor Reaction (TLC/GC) reaction->monitoring workup Neutralization and Extraction monitoring->workup purification Purification (e.g., Distillation) workup->purification end_product Final Cyanohydrin Product purification->end_product

Caption: A generalized workflow for the synthesis of cyanohydrins.

G cluster_transformations Chemical Transformations of Cyanohydrins cyanohydrin α-Hydroxy Nitrile (Starting Material) hydrolysis Hydrolysis cyanohydrin->hydrolysis reduction Reduction cyanohydrin->reduction oh_reaction OH Group Reaction cyanohydrin->oh_reaction product_acid α-Hydroxy Carboxylic Acid hydrolysis->product_acid product_amide α-Hydroxy Amide hydrolysis->product_amide product_amino_alcohol β-Amino Alcohol reduction->product_amino_alcohol product_ester_ether Ester/Ether Derivative oh_reaction->product_ester_ether

Caption: Key chemical transformations of α-hydroxy nitriles.

Conclusion

Both this compound and 2-hydroxy-2-methylbutanenitrile are important chemical intermediates with distinct properties stemming from their alkyl substituents. While their synthesis and subsequent chemical transformations follow similar pathways, the choice between them will be dictated by the specific synthetic strategy and the desired characteristics of the target molecules. The greater steric hindrance and hydrophobicity of this compound may be a key consideration in reaction design and optimization. This guide provides a foundational comparison to aid researchers in their selection and application of these versatile building blocks.

References

A Comparative Analysis of Cyanohydrins in Organic Synthesis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Enantiopure cyanohydrins are invaluable and versatile building blocks in organic chemistry, serving as crucial intermediates in the synthesis of a wide array of pharmaceuticals and fine chemicals.[1][2] Their dual functionality, possessing both a hydroxyl and a nitrile group, allows for their conversion into other valuable compounds such as α-hydroxy acids, β-amino alcohols, and α-hydroxy aldehydes.[1][3][4] This guide provides a comparative analysis of different cyanohydrins, focusing on their performance in organic synthesis, supported by experimental data and detailed methodologies.

This analysis will explore both chemical and enzymatic routes for cyanohydrin synthesis, highlighting the advantages and limitations of each approach. Key performance indicators such as reaction yield, enantiomeric excess (ee), reaction time, and catalyst loading will be compared for different cyanohydrins and synthetic methods.

Performance Comparison of Cyanohydrin Synthesis Methods

The choice between chemical and enzymatic synthesis of chiral cyanohydrins often depends on factors like enantioselectivity, yield, reaction conditions, and catalyst accessibility.[5] The following tables summarize quantitative data from various studies to facilitate a direct comparison.

Table 1: Chemical vs. Enzymatic Synthesis of Chiral Cyanohydrins
ParameterChemical Synthesis Example (Ti-salen catalyzed)Enzymatic Synthesis Example (HNL catalyzed)
Product O-alkoxycarbonylated/O-acylated cyanohydrins(R)-mandelonitrile
Yield High (substrate dependent)93%[5]
Enantiomeric Excess (ee%) Up to 96%99%[5]
Catalyst Chiral dimeric Ti-salen complex with a tertiary amineImmobilized Prunus dulcis hydroxynitrile lyase (PdHNL-CLEA)[5]
Reaction Time Varies (e.g., several hours)96 hours[5]
Temperature Often low temperatures required (e.g., -20 °C to rt)5 °C[5]
pH Not typically controlled in organic solvents4.0[5]
Cyanide Source Ethyl cyanoformate, acyl cyanides, TMSCN[5]Hydrocyanic acid (HCN)[5]
Table 2: Performance Data for Asymmetric Cyanohydrin Synthesis from Aldehydes
AldehydeCatalystCyanide SourceYield (%)ee (%)Reference
Benzaldehyde(R,R)-Ti(salen)Ethyl Cyanoformate9592[6]
4-Chlorobenzaldehyde(R,R)-Ti(salen)Ethyl Cyanoformate9794[6]
2-Naphthaldehyde(R,R)-Ti(salen)Ethyl Cyanoformate9696[6]
Cinnamaldehyde(R,R)-Ti(salen)Ethyl Cyanoformate9293[6]
Benzaldehyde(R)-Binol-Lithium ComplexTMSCN-98[7]
Various Aldehydes(salen)titaniumKCN/Ac₂Oup to 92-[8]

Key Cyanohydrins in Organic Synthesis

Acetone Cyanohydrin

Acetone cyanohydrin is a versatile and relatively safe source of cyanide. It is often used in transhydrocyanation reactions to generate other cyanohydrins.[9] It also serves as a precursor for the synthesis of methyl methacrylate, a monomer used in the production of acrylic glass.[10]

Mandelonitrile (B1675950)

Mandelonitrile, the cyanohydrin derived from benzaldehyde, is a key intermediate in the synthesis of mandelic acid and its derivatives, which are used as chiral resolving agents and building blocks in pharmaceuticals.[10] The enantioselective synthesis of mandelonitrile is well-established using hydroxynitrile lyases (HNLs).[1]

Glycolonitrile (B6354644)

Glycolonitrile (formaldehyde cyanohydrin) is the simplest cyanohydrin.[11][12] It is a colorless, odorless, and highly toxic liquid.[13] Glycolonitrile is a versatile intermediate in the production of various chemicals, including ethylenediaminetetraacetic acid (EDTA) and nitrilotriacetic acid (NTA), both of which are widely used as chelating agents.[12][14] It can also be used in the Strecker synthesis of glycine.[12]

Experimental Protocols

General Procedure for the Asymmetric Synthesis of Cyanohydrin Ethyl Carbonates Catalyzed by a Bimetallic Titanium Complex[6]
  • A solution of the aldehyde (0.5 mmol) in CH₂Cl₂ (1.0 mL) is added to a solution of the catalyst (0.01 mmol, 2 mol %) in CH₂Cl₂ (1.0 mL) at room temperature.

  • Ethyl cyanoformate (0.6 mmol) is added, and the resulting solution is stirred at room temperature.

  • The reaction progress is monitored by TLC or GC.

  • Upon completion, the reaction mixture is concentrated under reduced pressure.

  • The residue is purified by flash column chromatography on silica (B1680970) gel to afford the desired cyanohydrin ethyl carbonate.

  • The enantiomeric excess is determined by chiral HPLC analysis.

Enzymatic Synthesis of (R)-Mandelonitrile using Immobilized HNL[5]
  • Immobilized Prunus dulcis hydroxynitrile lyase (PdHNL-CLEA) is suspended in a suitable buffer (e.g., citrate (B86180) buffer, pH 4.0).

  • The substrate, benzaldehyde, is added to the suspension.

  • A solution of hydrocyanic acid (HCN) in a water-immiscible organic solvent is added dropwise to the reaction mixture at a controlled temperature (e.g., 5 °C).

  • The reaction is stirred for an extended period (e.g., 96 hours).

  • The enzyme is removed by filtration.

  • The organic layer is separated, dried, and the solvent is evaporated to yield (R)-mandelonitrile.

  • The enantiomeric excess is determined by chiral GC or HPLC.

Reaction Mechanisms and Workflows

The following diagrams illustrate the general mechanism of cyanohydrin formation and a typical experimental workflow.

Cyanohydrin_Formation_Mechanism cluster_reactants Reactants cluster_reaction Reaction cluster_product Product Carbonyl Aldehyde or Ketone Nucleophilic_Attack Nucleophilic Attack of CN⁻ on Carbonyl Carbon Carbonyl->Nucleophilic_Attack Cyanide Cyanide Source (e.g., HCN, TMSCN, KCN) Cyanide->Nucleophilic_Attack Intermediate Tetrahedral Alkoxide Intermediate Nucleophilic_Attack->Intermediate Forms Intermediate Protonation Protonation Intermediate->Protonation Protonated by Acid/Solvent Cyanohydrin Cyanohydrin Protonation->Cyanohydrin

Caption: General mechanism of cyanohydrin formation.

Experimental_Workflow Reactants 1. Mix Aldehyde/Ketone and Cyanide Source with Catalyst Reaction 2. Stir at Controlled Temperature and Time Reactants->Reaction Workup 3. Quench Reaction and Extract Product Reaction->Workup Purification 4. Purify by Chromatography or Distillation Workup->Purification Analysis 5. Characterize and Determine Yield and Enantiomeric Excess Purification->Analysis

Caption: Typical experimental workflow for cyanohydrin synthesis.

Conclusion

Both chemical and enzymatic methods provide powerful tools for the synthesis of chiral cyanohydrins.[5] Chemical synthesis offers flexibility with a wide range of catalysts and cyanide sources, making it applicable to a broad scope of substrates. However, it often requires stringent reaction conditions and the use of hazardous reagents.[5] In contrast, enzymatic synthesis using hydroxynitrile lyases presents a greener and highly selective alternative, operating under mild conditions to produce cyanohydrins with excellent enantioselectivity.[5] The choice of a specific cyanohydrin and synthetic methodology should be guided by the target molecule, desired stereochemistry, and considerations of process safety and scalability.

References

Comparative Guide to Analytical Method Validation for 2-Ethyl-2-hydroxybutanenitrile

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the robust and reliable quantification of chemical entities is fundamental to ensuring product quality, safety, and efficacy. This guide provides a comparative overview of two common analytical techniques, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS), for the quantitative analysis of 2-Ethyl-2-hydroxybutanenitrile.

Due to the limited availability of publicly accessible, fully validated methods for this compound, this guide presents illustrative performance data based on established analytical chemistry principles and the typical performance of these methods for similar small organic molecules. The experimental protocols provided are representative and would require optimization and formal validation for specific applications.

Data Presentation: Comparison of Analytical Methods

The following table summarizes the typical performance characteristics of hypothetical HPLC-UV and GC-MS methods for the analysis of this compound.

Performance ParameterHPLC-UV MethodGC-MS Method (with derivatization)
Linearity (R²) > 0.999> 0.998
Range 1 - 500 µg/mL0.1 - 100 µg/mL
Accuracy (% Recovery) 98.0 - 102.0%95.0 - 105.0%
Precision (% RSD) < 2.0%< 5.0%
Limit of Detection (LOD) ~0.5 µg/mL~0.05 µg/mL
Limit of Quantitation (LOQ) ~1.0 µg/mL~0.1 µg/mL
Sample Throughput HighModerate
Specificity Good (dependent on chromatographic separation)Excellent (based on mass-to-charge ratio)
Derivatization Required NoYes (typically silylation)

Experimental Protocols

Below are detailed representative methodologies for the analysis of this compound using HPLC-UV and GC-MS.

1. High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

This method is suitable for the direct analysis of this compound in solution.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: An isocratic mixture of acetonitrile (B52724) and water (e.g., 40:60 v/v). For methods requiring mass spectrometry compatibility, a volatile buffer like formic acid should be used instead of non-volatile acids like phosphoric acid.[1]

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 210 nm (as nitriles have weak UV absorbance at low wavelengths).

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration within the linear range of the method. Filter the sample through a 0.45 µm syringe filter before injection.

  • Quantification: The concentration of this compound is determined by comparing the peak area of the analyte in the sample to a calibration curve prepared from standards of known concentrations.

2. Gas Chromatography-Mass Spectrometry (GC-MS)

This method offers high specificity and sensitivity but requires a derivatization step to improve the volatility of the analyte.

  • Instrumentation: A GC-MS system with a capillary column.

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).[2]

  • Carrier Gas: Helium at a constant flow rate.

  • Injector Temperature: 250°C.

  • Oven Temperature Program: Start at 60°C, then ramp to 280°C.

  • MS Detector: Electron Ionization (EI) mode at 70 eV.

  • Sample Preparation and Derivatization:

    • Accurately weigh the sample and dissolve it in a suitable solvent (e.g., dichloromethane).

    • Add a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) to convert the hydroxyl group to a more volatile trimethylsilyl (B98337) (TMS) ether.[2]

    • Heat the mixture to facilitate the reaction.

  • Analysis: Impurities are identified by their mass spectra and retention times. Quantification is typically performed using an internal standard.

Mandatory Visualizations

Analytical_Method_Validation_Workflow cluster_planning Planning & Development cluster_execution Validation Execution cluster_reporting Reporting & Implementation start Define Analytical Method Requirements develop Method Development & Optimization start->develop protocol Write Validation Protocol develop->protocol specificity Specificity protocol->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness report Prepare Validation Report robustness->report sops Develop Standard Operating Procedures (SOPs) report->sops routine Implement for Routine Use sops->routine

Caption: Workflow for the validation of an analytical method.

Analytical_Technique_Selection cluster_hplc HPLC-UV cluster_gcms GC-MS start Sample Characteristics & Analytical Requirements decision Need for High Specificity? start->decision hplc_adv Advantages: - No derivatization - High throughput - Good for non-volatile compounds hplc_disadv Disadvantages: - Lower specificity than MS - May have lower sensitivity gcms_adv Advantages: - Excellent specificity - High sensitivity - Good for volatile compounds gcms_disadv Disadvantages: - Requires derivatization - Lower throughput - Not suitable for non-volatile compounds decision->gcms_adv Yes decision2 Is the Analyte Volatile? decision->decision2 No decision2->hplc_adv No decision2->gcms_adv Yes

Caption: Decision tree for selecting an analytical technique.

References

A Comparative Spectroscopic Guide to 2-Ethyl-2-hydroxybutanenitrile and Related Cyanohydrins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the spectral data for 2-Ethyl-2-hydroxybutanenitrile, a key intermediate in various synthetic pathways. Through a detailed comparison with structurally related cyanohydrins—2-Hydroxy-2-methylbutanenitrile, Acetone Cyanohydrin, and Mandelonitrile—this document aims to facilitate the interpretation of NMR, IR, and Mass Spectrometry data for researchers in organic synthesis and drug development. The guide includes detailed experimental protocols and visual aids to support structural elucidation and characterization.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for this compound and its analogs. The data for this compound is predicted based on established spectroscopic principles and data from analogous compounds, while the data for the comparative compounds is based on experimental values.

Table 1: ¹H NMR Spectral Data (Predicted for this compound)

CompoundChemical Shift (δ) ppmMultiplicityIntegrationAssignment
This compound ~2.5 (variable)br s1H-OH
~1.75q4H-CH₂- (x2)
~1.00t6H-CH₃ (x2)
2-Hydroxy-2-methylbutanenitrile~2.1-2.5br s1H-OH
~1.6-1.8q2H-CH₂-
~1.2s3H-CH₃
~1.0t3H-CH₃ (ethyl)
Acetone Cyanohydrin~2.7 (variable)br s1H-OH
1.63s6H-CH₃ (x2)
Mandelonitrile~7.4m5HAr-H
~5.5s1H-CH(OH)CN
~3.8 (variable)br s1H-OH

Table 2: ¹³C NMR Spectral Data (Predicted for this compound)

CompoundChemical Shift (δ) ppmAssignment
This compound ~122-C≡N
~75C-OH
~33-CH₂- (x2)
~8-CH₃ (x2)
2-Hydroxy-2-methylbutanenitrile~122-C≡N
~72C-OH
~35-CH₂-
~25-CH₃
~8-CH₃ (ethyl)
Acetone Cyanohydrin~120-C≡N
~69C-OH
~27-CH₃ (x2)
Mandelonitrile~135C (ipso)
~129.7C (para)
~129.1C (ortho)
~126.7C (meta)
~119-C≡N
~63-CH(OH)CN

Table 3: Infrared (IR) Spectroscopy Data

CompoundO-H Stretch (cm⁻¹)C≡N Stretch (cm⁻¹)C-H Stretch (cm⁻¹)
This compound (Predicted) 3400-3200 (broad)~2250 (sharp, medium)2970-2850
2-Hydroxy-2-methylbutanenitrile~3400 (broad)~2250 (sharp, medium)2980-2880
Acetone Cyanohydrin3400-3200 (broad)~2250 (sharp, medium)2990-2930
Mandelonitrile3400-3200 (broad)~2245 (sharp, medium)3100-3000 (aromatic), ~2900 (aliphatic)

Table 4: Mass Spectrometry (MS) Data

CompoundMolecular Ion (M⁺) m/zKey Fragment Ions (m/z)
This compound (Predicted) 11398 ([M-CH₃]⁺), 86 ([M-HCN]⁺), 84 ([M-C₂H₅]⁺), 57 ([C₄H₉]⁺)
2-Hydroxy-2-methylbutanenitrile9984 ([M-CH₃]⁺), 72 ([M-HCN]⁺), 70 ([M-C₂H₅]⁺)
Acetone Cyanohydrin8570 ([M-CH₃]⁺), 58 ([M-HCN]⁺)
Mandelonitrile133106 ([M-HCN]⁺), 105 ([M-CO]⁺), 77 ([C₆H₅]⁺)

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below. These are generalized protocols and may require optimization based on the specific instrument and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 10-20 mg of the cyanohydrin sample in about 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent depends on the solubility of the analyte and the desired chemical shift reference. Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

  • ¹H NMR Spectroscopy:

    • Instrument: A 400 MHz or higher field NMR spectrometer is recommended for better resolution.

    • Acquisition Parameters:

      • Pulse sequence: Standard single-pulse experiment.

      • Number of scans: 8-16 scans are typically sufficient for good signal-to-noise ratio.

      • Relaxation delay: 1-2 seconds.

      • Spectral width: A spectral width of -2 to 12 ppm is generally adequate for most organic compounds.

  • ¹³C NMR Spectroscopy:

    • Instrument: A spectrometer with a carbon-observe probe operating at a frequency corresponding to the proton frequency (e.g., 100 MHz for a 400 MHz ¹H instrument).

    • Acquisition Parameters:

      • Pulse sequence: A standard proton-decoupled pulse sequence (e.g., zgpg30) is used to obtain a spectrum with single lines for each carbon.

      • Number of scans: A larger number of scans (e.g., 1024 or more) is usually required due to the low natural abundance of ¹³C.

      • Relaxation delay: 2-5 seconds.

Infrared (IR) Spectroscopy
  • Sample Preparation (for liquids): Place a small drop of the neat liquid sample between two salt plates (e.g., NaCl or KBr). Gently press the plates together to form a thin film.

  • Instrument: A Fourier Transform Infrared (FTIR) spectrometer.

  • Acquisition Parameters:

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

  • Data Analysis: Identify the characteristic absorption bands for the key functional groups, such as the broad O-H stretch for the hydroxyl group and the sharp C≡N stretch for the nitrile group.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a dilute solution of the sample in a volatile solvent (e.g., methanol (B129727) or acetonitrile) into the mass spectrometer via direct infusion or through a gas or liquid chromatograph.

  • Ionization Method: Electron Ionization (EI) is a common technique for generating fragment ions and determining the fragmentation pattern.

  • Instrument: A quadrupole, time-of-flight (TOF), or ion trap mass analyzer can be used.

  • Acquisition Parameters:

    • Mass Range: Scan a mass-to-charge (m/z) range appropriate for the expected molecular weight and fragments (e.g., m/z 40-200).

    • Ionization Energy (for EI): Typically 70 eV.

  • Data Analysis: Identify the molecular ion peak (M⁺) and analyze the major fragment ions to deduce the structure of the molecule.

Visualization of Spectroscopic Interpretation

The following diagrams illustrate the logical workflow for spectroscopic analysis and a predicted fragmentation pathway for this compound.

Spectroscopic_Workflow cluster_Techniques Spectroscopic Techniques cluster_Information Derived Information NMR NMR Spectroscopy (¹H, ¹³C) Connectivity Connectivity & Proton/Carbon Environment NMR->Connectivity IR IR Spectroscopy Functional_Groups Functional Groups IR->Functional_Groups MS Mass Spectrometry Molecular_Weight Molecular Weight & Fragmentation MS->Molecular_Weight Structure Structural Elucidation Connectivity->Structure Functional_Groups->Structure Molecular_Weight->Structure

Caption: Logical workflow for structural elucidation using combined spectroscopic data.

Fragmentation_Pathway parent This compound (M⁺, m/z 113) frag1 [M-CH₃]⁺ m/z 98 parent->frag1 - •CH₃ frag2 [M-HCN]⁺ m/z 86 parent->frag2 - HCN frag3 [M-C₂H₅]⁺ m/z 84 parent->frag3 - •C₂H₅ frag4 [C₄H₉]⁺ m/z 57 parent->frag4 - •C(OH)CN

Caption: Predicted mass spectral fragmentation pathway for this compound.

Comparative Analysis of the Biological Activities of 2-Ethyl-2-hydroxybutanenitrile and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activities of 2-Ethyl-2-hydroxybutanenitrile and its structural analog, 2-hydroxy-2-methylbutanenitrile. The information presented herein is intended to support research and development efforts in the fields of medicinal chemistry and pharmacology.

Introduction

This compound, a cyanohydrin derivative, has garnered interest for its potential biological activities, including cytotoxic and antimicrobial effects.[1] Its structural analog, 2-hydroxy-2-methylbutanenitrile, shares the characteristic α-hydroxynitrile moiety, suggesting the potential for similar biological properties. This guide aims to consolidate available data on their biological performance, provide detailed experimental protocols for assessing their activity, and visualize potential mechanisms of action.

Data Presentation: Comparative Biological Activity

The following table summarizes the available quantitative data on the biological activity of this compound. Despite extensive searches, specific quantitative data for the biological activity of its analog, 2-hydroxy-2-methylbutanenitrile, was not available in the public domain at the time of this review.

CompoundBiological ActivityAssay TypeCell Line / OrganismResult
This compoundCytotoxicityNot SpecifiedMCF-7 (Breast Cancer)IC50: ~50 µM[1]
This compoundAntimicrobial ActivityGrowth InhibitionStaphylococcus aureusSignificant reduction in bacterial growth at concentrations >100 µg/mL[1]
2-hydroxy-2-methylbutanenitrileCytotoxicityData Not Available--
2-hydroxy-2-methylbutanenitrileAntimicrobial ActivityData Not Available--

Experimental Protocols

Cytotoxicity Assessment: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Target cancer cell lines (e.g., MCF-7, HepG2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • This compound and its analogs

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. After 24 hours, replace the medium with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds, e.g., DMSO). Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Activity Assessment: Minimum Inhibitory Concentration (MIC) Determination

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • This compound and its analogs

  • Bacterial inoculum standardized to 0.5 McFarland

  • Spectrophotometer

Procedure:

  • Compound Preparation: Prepare a stock solution of the test compounds and make serial two-fold dilutions in MHB in a 96-well plate.

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to achieve a final concentration of 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Add the standardized bacterial inoculum to each well containing the diluted compounds. Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

Mandatory Visualization

Potential Mechanism of Action: Apoptosis Induction

Alpha-hydroxynitriles are hypothesized to induce cytotoxicity in cancer cells by triggering apoptosis, a form of programmed cell death. The intrinsic or mitochondrial pathway of apoptosis is a likely mechanism. This pathway involves the activation of a cascade of caspases, which are proteases that execute the apoptotic process.

Apoptosis_Pathway cluster_stimulus Cellular Stress cluster_mitochondrion Mitochondrion cluster_cytoplasm Cytoplasm Alpha-hydroxynitrile Alpha-hydroxynitrile Bax Bax Alpha-hydroxynitrile->Bax activates Bcl2 Bcl2 Alpha-hydroxynitrile->Bcl2 inhibits Cytochrome_c Cytochrome_c Bax->Cytochrome_c release Bcl2->Bax inhibits Apaf1 Apaf1 Cytochrome_c->Apaf1 Apoptosome Apoptosome Apaf1->Apoptosome forms Caspase9 Caspase9 Caspase9->Apoptosome Caspase3 Caspase3 Apoptosome->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis executes MTT_Workflow cluster_workflow MTT Assay Workflow A 1. Seed cells in 96-well plate B 2. Treat cells with compounds A->B C 3. Add MTT reagent B->C D 4. Incubate to form formazan C->D E 5. Solubilize formazan with DMSO D->E F 6. Measure absorbance at 570 nm E->F G 7. Calculate cell viability and IC50 F->G

References

A Comparative Guide to the Reactivity of 2-Ethyl-2-hydroxybutanenitrile and Other Aliphatic Nitriles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the chemical reactivity of 2-Ethyl-2-hydroxybutanenitrile with other common aliphatic nitriles. The information presented herein is supported by experimental data and detailed methodologies to assist researchers in selecting appropriate nitrile substrates and reaction conditions for their synthetic needs.

Introduction to Nitrile Reactivity

Nitriles (R-C≡N) are versatile functional groups in organic synthesis, primarily due to the electrophilic nature of the carbon atom in the cyano group. Their reactivity is significantly influenced by both electronic and steric factors. Electron-withdrawing groups attached to the nitrile enhance its electrophilicity, while electron-donating groups decrease it. Steric hindrance around the cyano group can impede the approach of nucleophiles, thereby slowing down reaction rates.

This compound is a tertiary cyanohydrin. Its structure, featuring two ethyl groups and a hydroxyl group on the α-carbon, introduces notable steric bulk and electronic effects that differentiate its reactivity from simpler, unbranched aliphatic nitriles.

Comparative Reactivity Data

The following tables summarize quantitative data for two key reactions of nitriles: hydrolysis to carboxylic acids and reduction to primary amines. While direct, side-by-side comparative studies under identical conditions are limited in published literature, the data has been compiled from various sources to provide a representative comparison.

Table 1: Acid-Catalyzed Hydrolysis of Aliphatic Nitriles

Acid-catalyzed hydrolysis is a standard method for converting nitriles to carboxylic acids. The reaction typically requires heating with an aqueous acid solution.[1][2][3]

NitrileStructureReaction ConditionsReaction TimeYield of Carboxylic AcidCitation(s)
This compound CH₃CH₂(OH)C(CH₂CH₃)C≡NDilute HCl, RefluxSlower (qualitative)Moderate to Good[4]
Acetonitrile (B52724) CH₃C≡NDilute HCl, RefluxStandardGood to Excellent[2][5]
Propionitrile CH₃CH₂C≡NDilute HCl, RefluxStandardGood to Excellent[6]
Butyronitrile CH₃CH₂CH₂C≡NDilute HCl, RefluxStandardGood to Excellent[7]

Note: The reactivity of this compound is qualitatively described as slower due to significant steric hindrance around the nitrile group, a common characteristic of branched-chain nitriles.

Table 2: Reduction of Aliphatic Nitriles with Lithium Aluminum Hydride (LiAlH₄)

Reduction with a strong hydride agent like LiAlH₄ is a common method for synthesizing primary amines from nitriles.[8][9][10]

NitrileStructureReaction ConditionsReaction TimeYield of Primary AmineCitation(s)
This compound CH₃CH₂(OH)C(CH₂CH₃)C≡N1. LiAlH₄ in THF, 0°C to RT2. Aqueous Workup4 h (typical)Moderate to Good[4]
Acetonitrile CH₃C≡N1. LiAlH₄ in THF, 0°C to RT2. Aqueous Workup4 h (typical)~70-85%[11]
Propionitrile CH₃CH₂C≡N1. LiAlH₄ in THF, 0°C to RT2. Aqueous Workup4 h (typical)High[12]
Butyronitrile CH₃CH₂CH₂C≡N1. LiAlH₄ in THF, 0°C to RT2. Aqueous Workup4 h (typical)High[12]

Note: While a standard reaction time is often cited, the yield for the reduction of this compound may be lower compared to unbranched nitriles under identical conditions due to steric hindrance.

Analysis of Reactivity Differences

The data suggests that this compound is generally less reactive than its straight-chain, less substituted counterparts like acetonitrile, propionitrile, and butyronitrile. This difference can be attributed to the following factors:

  • Steric Hindrance: The two ethyl groups on the α-carbon create significant steric bulk around the electrophilic carbon of the nitrile group. This hinders the approach of nucleophiles (e.g., water in hydrolysis, hydride ions in reduction), thus slowing down the reaction rate.

  • Electronic Effects: The alkyl groups are weakly electron-donating, which slightly reduces the electrophilicity of the nitrile carbon. The presence of the hydroxyl group can also influence the electronic environment and participate in side reactions under certain conditions.

Experimental Protocols

The following are representative experimental protocols for the hydrolysis and reduction of aliphatic nitriles. These can be adapted for a comparative study.

Protocol 1: Acid-Catalyzed Hydrolysis of an Aliphatic Nitrile

Objective: To convert an aliphatic nitrile to the corresponding carboxylic acid.

Materials:

  • Aliphatic nitrile (e.g., this compound, acetonitrile)

  • Dilute Hydrochloric Acid (e.g., 6 M)

  • Reflux apparatus

  • Extraction solvent (e.g., diethyl ether or dichloromethane)

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Rotary evaporator

Procedure:

  • Place the aliphatic nitrile in a round-bottom flask.

  • Add an excess of dilute hydrochloric acid.

  • Heat the mixture at reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).[1][2]

  • After completion, cool the reaction mixture to room temperature.

  • Extract the aqueous mixture with a suitable organic solvent (e.g., diethyl ether) multiple times.

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude carboxylic acid.

  • Purify the product by distillation or recrystallization as appropriate.

Protocol 2: Reduction of an Aliphatic Nitrile with LiAlH₄

Objective: To synthesize a primary amine from an aliphatic nitrile.

Materials:

  • Aliphatic nitrile

  • Lithium Aluminum Hydride (LiAlH₄)

  • Anhydrous Tetrahydrofuran (THF)

  • Apparatus for reactions under inert atmosphere

  • Ice bath

  • Water

  • 10% Sodium Hydroxide solution

  • Celite

  • Extraction solvent (e.g., ethyl acetate)

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Rotary evaporator

Procedure:

  • To a suspension of LiAlH₄ (1.5 equivalents) in anhydrous THF in a flask under an inert atmosphere (e.g., nitrogen or argon), cool the mixture to 0°C using an ice bath.[12]

  • Slowly add a solution of the nitrile (1 equivalent) in anhydrous THF to the cooled suspension with stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for approximately 4 hours. Monitor the reaction by TLC.[12]

  • Cool the reaction mixture back to 0°C and carefully quench the excess LiAlH₄ by the sequential slow addition of water, followed by 10% aqueous NaOH, and then water again.[12]

  • Filter the resulting suspension through a pad of Celite and wash the filter cake with ethyl acetate.

  • Separate the organic layer from the filtrate, and wash it with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude primary amine.

  • Purify the product by distillation or column chromatography.

Visualizing Reactivity Factors and Experimental Workflow

The following diagrams illustrate the key factors influencing nitrile reactivity and a general workflow for a comparative reactivity study.

G Factors Influencing Nitrile Reactivity cluster_nitrile Aliphatic Nitrile (R-C≡N) cluster_factors Influencing Factors cluster_reactivity Reactivity Outcome Nitrile R-C≡N Steric Steric Hindrance (e.g., branching at α-carbon) Electronic Electronic Effects (Inductive, Resonance) Reactivity Overall Reactivity (Rate and Yield) Steric->Reactivity Decreases Electronic->Reactivity Increases/Decreases

Caption: Factors influencing the reactivity of aliphatic nitriles.

G Experimental Workflow for Comparative Reactivity Study Select_Nitriles Select Nitriles (e.g., this compound, Acetonitrile, Propionitrile) Standardize_Conditions Standardize Reaction Conditions (Temp, Time, Molar Ratios) Select_Nitriles->Standardize_Conditions Select_Reaction Choose Reaction Type (e.g., Hydrolysis, Reduction) Select_Reaction->Standardize_Conditions Perform_Reactions Perform Parallel Reactions Standardize_Conditions->Perform_Reactions Analyze_Products Analyze Products and Yields (TLC, GC, NMR, etc.) Perform_Reactions->Analyze_Products Compare_Data Compare Reactivity Data (Yields, Reaction Rates) Analyze_Products->Compare_Data

Caption: Workflow for a comparative study of nitrile reactivity.

References

A Comparative Economic Analysis of Synthetic Routes to 2-Ethyl-2-hydroxybutanenitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Detailed Guide to the Synthesis of 2-Ethyl-2-hydroxybutanenitrile, Comparing Common Organic Reactions with Respect to Their Economic Viability and Practicality.

This compound, also known as 3-pentanone (B124093) cyanohydrin, is a valuable chemical intermediate in the synthesis of various pharmaceuticals and specialty chemicals. The selection of an optimal synthetic route is crucial for achieving economic efficiency and scalability. This guide provides a comparative economic analysis of three primary synthetic routes to this compound: the traditional hydrocyanation method using cyanide salts, the use of trimethylsilyl (B98337) cyanide (TMSCN), and an enzymatic approach utilizing hydroxynitrile lyases (HNLs).

At a Glance: Comparison of Synthetic Routes

ParameterTraditional (NaCN/H+)Trimethylsilyl Cyanide (TMSCN)Enzymatic (Hydroxynitrile Lyase)
Starting Material 3-Pentanone, Sodium Cyanide3-Pentanone, Trimethylsilyl Cyanide3-Pentanone, Hydrogen Cyanide (in situ)
Estimated Yield 60-90%[1][2]>90%[1]High (estimated >85%)
Purity Moderate to HighHighHigh (potentially enantiopure)
Reaction Time Several hours[3]30 minutes to 2 hours[4]1 to 24 hours (estimated)
Key Advantages Inexpensive reagents, well-establishedHigh yield and selectivity, avoids direct handling of HCN gasHigh enantioselectivity, mild reaction conditions, "green" chemistry
Key Disadvantages Generates highly toxic HCN gas, produces racemic mixture, significant waste disposal costsExpensive reagent, moisture-sensitiveEnzyme cost and stability, potentially limited to one enantiomer

Experimental Protocols

Route 1: Traditional Synthesis using Sodium Cyanide

This method involves the reaction of 3-pentanone with sodium cyanide in the presence of an acid to generate hydrogen cyanide in situ, which then adds to the ketone.

Materials:

  • 3-Pentanone

  • Sodium Cyanide (NaCN)

  • Sulfuric Acid (H₂SO₄) or Hydrochloric Acid (HCl)

  • Water

  • Diethyl ether (for extraction)

  • Anhydrous magnesium sulfate (B86663) (for drying)

Procedure:

  • In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve sodium cyanide in water and add 3-pentanone.

  • Cool the mixture to 0-5°C in an ice-salt bath.

  • Slowly add a pre-cooled solution of sulfuric acid or hydrochloric acid to the stirred mixture over 2-3 hours, maintaining the temperature between 0 and 10°C.[1]

  • After the addition is complete, continue stirring for an additional 30 minutes at the same temperature.

  • Transfer the reaction mixture to a separatory funnel and extract the aqueous layer with diethyl ether.

  • Combine the organic extracts and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and remove the solvent by rotary evaporation.

  • Purify the crude product by vacuum distillation.[1]

Safety Precaution: This reaction generates highly toxic hydrogen cyanide gas and must be performed in a well-ventilated fume hood by trained personnel with appropriate personal protective equipment.

Route 2: Synthesis using Trimethylsilyl Cyanide (TMSCN)

This route offers a safer alternative to the direct use of HCN, forming a silylated cyanohydrin intermediate that is subsequently hydrolyzed.

Materials:

  • 3-Pentanone

  • Trimethylsilyl Cyanide (TMSCN)

  • Zinc Iodide (ZnI₂) or other Lewis acid catalyst

  • Methylene (B1212753) chloride or other suitable solvent

  • Hydrochloric acid (HCl) for hydrolysis

  • Diethyl ether (for extraction)

  • Anhydrous magnesium sulfate (for drying)

Procedure:

  • In a dry, one-necked flask equipped with a reflux condenser, magnetic stirring bar, and a drying tube, charge 3-pentanone, trimethylsilyl cyanide, anhydrous zinc iodide, and dry methylene chloride.[4]

  • Heat the solution at 65°C for 2 hours.[4]

  • Remove the solvent on a rotary evaporator to yield the crude O-(trimethylsilyl) cyanohydrin.[4]

  • To the crude product, add tetrahydrofuran (B95107) and 3 N hydrochloric acid and heat at 65°C for 1 hour to hydrolyze the silyl (B83357) ether.[4]

  • Pour the solution into a separatory funnel, add water, and extract with diethyl ether.

  • Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.

  • The crude product can be further purified by recrystallization or distillation.

Route 3: Enzymatic Synthesis using Hydroxynitrile Lyase (HNL)

This biocatalytic approach offers the potential for highly enantioselective synthesis of this compound. Based on studies with similar ketones like 2-butanone, a hydroxynitrile lyase from Linum usitatissimum (LuHNL) is a promising candidate.[5][6][7][8]

Materials:

  • 3-Pentanone

  • Immobilized Hydroxynitrile Lyase (e.g., LuHNL as cross-linked enzyme aggregates - CLEAs)

  • Hydrogen Cyanide (can be generated in situ from a cyanide salt and an acid, or from a less toxic source like acetone (B3395972) cyanohydrin)

  • Suitable organic solvent (e.g., methyl tert-butyl ether - MTBE)

  • Buffer solution (e.g., citrate (B86180) buffer, pH 4-5)

Procedure (Hypothetical, based on similar reactions):

  • Immobilize the hydroxynitrile lyase to create a reusable catalyst (e.g., as CLEAs).

  • In a temperature-controlled reactor, suspend the immobilized HNL in an organic solvent such as MTBE.

  • Add 3-pentanone to the mixture.

  • Slowly add a source of hydrogen cyanide (e.g., a buffered solution of KCN/HCN or acetone cyanohydrin) to the reaction mixture while maintaining a constant pH and temperature.

  • Monitor the reaction progress using gas chromatography (GC) or high-performance liquid chromatography (HPLC).

  • Once the reaction reaches the desired conversion, filter off the immobilized enzyme for reuse.

  • Isolate the product from the organic phase by removing the solvent under reduced pressure.

  • The crude product can be purified by distillation or chromatography.

Economic Analysis

The economic viability of each synthetic route is determined by a combination of factors including raw material costs, reaction yield, catalyst cost and reusability, energy consumption, and waste disposal expenses.

Raw Material Cost Comparison
Raw MaterialRouteEstimated Price (USD)
3-PentanoneAll~$60-70 / kg
Sodium CyanideTraditional~$193 / kg
Trimethylsilyl Cyanide (TMSCN)TMSCN~$150-200 / 100ml
Hydroxynitrile Lyase (HNL)EnzymaticVaries significantly based on source, purity, and immobilization

Note: Prices are estimates based on publicly available data from chemical suppliers and may vary significantly based on quantity, purity, and supplier.

Cost Breakdown and Considerations

Traditional Route:

  • Advantages: Low cost of primary raw materials (3-pentanone and sodium cyanide).

  • Disadvantages:

    • Safety and Handling: The generation and handling of highly toxic HCN gas require significant investment in specialized equipment, safety protocols, and personnel training, adding to the capital and operational costs.

    • Waste Disposal: The process generates cyanide-containing waste streams, which are hazardous and expensive to treat. The cost for treating liquid cyanide waste can range from approximately $0.62 to $1.88 per pound of cyanide, with sludge treatment costs being even higher.[9] Industrial waste treatment services may charge between $3.00 to $4.50 per pound of cyanide for treatment.[9]

    • Product Quality: This route produces a racemic mixture, which may require additional costly and yield-reducing chiral resolution steps if a specific enantiomer is desired.

TMSCN Route:

  • Advantages:

    • Safety: Avoids the direct use of HCN gas, reducing safety-related costs.[10]

    • High Yield and Purity: Generally provides higher yields and cleaner reactions, potentially reducing purification costs.

  • Disadvantages:

    • Reagent Cost: TMSCN is significantly more expensive than sodium cyanide, making the raw material cost a major contributor to the overall process cost.[10]

    • Moisture Sensitivity: TMSCN is sensitive to moisture, requiring anhydrous reaction conditions which can add to operational complexity and cost.

Enzymatic Route:

  • Advantages:

    • Enantioselectivity: Can produce a single enantiomer with high purity, eliminating the need for chiral resolution.

    • "Green" Chemistry: Operates under mild conditions (temperature and pH), potentially reducing energy consumption and by-product formation.

    • Catalyst Reusability: Immobilized enzymes can be recovered and reused for multiple reaction cycles, which can offset the initial catalyst cost.

  • Disadvantages:

    • Enzyme Cost and Availability: The cost of the specific HNL and its immobilization can be high. The availability of a suitable and stable enzyme for 3-pentanone may also be a limiting factor.

    • Process Development: Optimizing the enzymatic process for industrial scale can require significant research and development effort.

    • Substrate Scope: Enzymes can have a limited substrate scope, and the efficiency of the reaction with 3-pentanone would need to be experimentally validated.

Visualizing the Synthetic Pathways

To better understand the workflow of each synthetic route, the following diagrams are provided.

Traditional_Synthesis 3-Pentanone 3-Pentanone Reaction_Vessel Reaction Vessel (0-10°C) 3-Pentanone->Reaction_Vessel NaCN + Acid NaCN + Acid NaCN + Acid->Reaction_Vessel Extraction Extraction (Diethyl Ether) Reaction_Vessel->Extraction Crude Mixture Drying Drying (MgSO4) Extraction->Drying Evaporation Solvent Evaporation Drying->Evaporation Distillation Vacuum Distillation Evaporation->Distillation Product This compound (Racemic) Distillation->Product TMSCN_Synthesis 3-Pentanone 3-Pentanone Reaction_Silylation Silylation Reaction (65°C) 3-Pentanone->Reaction_Silylation TMSCN + ZnI2 TMSCN + ZnI2 TMSCN + ZnI2->Reaction_Silylation Hydrolysis Hydrolysis (HCl) Reaction_Silylation->Hydrolysis Silylated Intermediate Extraction Extraction (Diethyl Ether) Hydrolysis->Extraction Drying Drying (MgSO4) Extraction->Drying Evaporation Solvent Evaporation Drying->Evaporation Purification Purification Evaporation->Purification Product This compound Purification->Product Enzymatic_Synthesis 3-Pentanone 3-Pentanone Bioreactor Bioreactor (Immobilized HNL) 3-Pentanone->Bioreactor HCN_Source HCN Source HCN_Source->Bioreactor Enzyme_Recovery Enzyme Recovery (Filtration) Bioreactor->Enzyme_Recovery Reaction Mixture Product_Isolation Product Isolation Enzyme_Recovery->Product_Isolation Recycled_Enzyme Recycled Enzyme Enzyme_Recovery->Recycled_Enzyme Purification Purification Product_Isolation->Purification Product This compound (Enantiopure) Purification->Product

References

Navigating α-Hydroxy Nitrile Selection: A Comparative Guide to Alternatives for 2-Ethyl-2-hydroxybutanenitrile in Synthetic Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is a critical decision that profoundly impacts the efficiency, scalability, and stereochemical outcome of a synthetic route. Among the versatile intermediates, α-hydroxy nitriles (cyanohydrins) are of significant importance as precursors to a wide array of valuable molecules, including α-hydroxy acids, α-amino acids, and other pharmacologically relevant scaffolds. This guide provides a detailed comparison of 2-Ethyl-2-hydroxybutanenitrile with its potential alternatives, offering a data-driven analysis of their performance in key synthetic transformations.

This publication aims to furnish a comprehensive overview of viable substitutes for this compound, focusing on their synthesis, reactivity, and applications in common synthetic pathways such as the Strecker synthesis. By presenting quantitative data, detailed experimental protocols, and clear visual diagrams, this guide serves as a practical resource for informed decision-making in chemical synthesis and drug development.

Comparison of Physicochemical Properties

The choice of an α-hydroxy nitrile can be influenced by its physical and chemical properties, which affect its handling, reactivity, and solubility in different solvent systems. The following table provides a summary of key physicochemical properties for this compound and its common alternatives.

PropertyThis compoundAcetone (B3395972) Cyanohydrin2-Hydroxy-2-methylbutanenitrileMandelonitrile
CAS Number 34451-66-6[1]75-86-5[2]4111-08-4[3]532-28-5
Molecular Formula C₆H₁₁NO[1]C₄H₇NO[2]C₅H₉NO[3]C₈H₇NO
Molecular Weight ( g/mol ) 113.16[1]85.11[2]99.13[3]133.15
Boiling Point (°C) Not available95[2]90 (at 10 mmHg)[4]170 (decomposes)
Density (g/cm³) Not available0.932[4]0.9303 (at 19 °C)[4]1.117
Parent Carbonyl 3-PentanoneAcetone2-ButanoneBenzaldehyde

Performance in Synthetic Pathways: A Focus on the Strecker Synthesis

The Strecker synthesis is a cornerstone reaction for the preparation of α-amino acids, where α-hydroxy nitriles can serve as key intermediates or be formed in situ. The structure of the starting cyanohydrin directly influences the steric and electronic environment of the reaction, thereby affecting reaction rates and yields.

While direct comparative studies under identical conditions are scarce, the following table collates available data and provides a qualitative assessment of the reactivity of this compound and its alternatives in the context of their conversion to α-amino nitriles and subsequent hydrolysis to α-amino acids.

α-Hydroxy NitrileTypical Yields in Strecker-type ReactionsReaction ConditionsQualitative Reactivity Assessment
This compound Data not available in comparative studies.Typically involves reaction with an amine source, followed by hydrolysis.The presence of two ethyl groups may introduce significant steric hindrance, potentially leading to slower reaction rates compared to less substituted analogs.
Acetone Cyanohydrin Can be used as a cyanide source. In one study of an N-acylated aminonitrile synthesis, it yielded no product under the specific conditions tested[5]. However, it is widely used in other Strecker-type reactions[6].Varies widely depending on the specific protocol; often used as a cyanide source in the presence of an aldehyde/ketone and an amine[6].As the least sterically hindered ketone-derived cyanohydrin in this list, it is a commonly used reagent. Its effectiveness is highly dependent on the reaction conditions and substrates[5][6].
2-Hydroxy-2-methylbutanenitrile Yields for its use in Strecker synthesis are not readily available in comparative literature.Similar to other cyanohydrins, would involve reaction with an amine and subsequent hydrolysis.Steric hindrance is intermediate between acetone cyanohydrin and this compound. Reactivity is expected to be moderate.
Mandelonitrile High yields reported in various Strecker and related syntheses.Often used in asymmetric syntheses due to the benzylic stereocenter.The aromatic ring can influence reactivity through electronic effects. It is a common substrate for enzymatic and chiral catalyst-mediated reactions[7].

Disclaimer: The yield data presented is collated from different sources and may not be directly comparable due to variations in reaction conditions, substrates, and analytical methods.

Visualizing the Synthetic Pathways

To better understand the role of α-hydroxy nitriles in synthetic chemistry, the following diagrams, generated using Graphviz, illustrate the key reaction pathways and a general experimental workflow.

Synthesis_of_Alpha_Hydroxy_Nitriles General Synthesis of α-Hydroxy Nitriles Ketone Ketone/Aldehyde (R1-CO-R2) Intermediate Tetrahedral Intermediate Ketone->Intermediate Nucleophilic Attack Cyanide Cyanide Source (e.g., HCN, NaCN, TMSCN) Cyanide->Intermediate Catalyst Catalyst (Base or Lewis Acid) Catalyst->Ketone Activation Product α-Hydroxy Nitrile (R1-C(OH)(CN)-R2) Intermediate->Product Protonation

Caption: General synthesis of α-hydroxy nitriles.

Strecker_Synthesis_Pathway Role of α-Hydroxy Nitriles in Strecker Synthesis cluster_formation α-Aminonitrile Formation cluster_hydrolysis Hydrolysis Carbonyl Aldehyde/Ketone Iminium Iminium Ion Carbonyl->Iminium + Amine, - H2O Amine Amine/Ammonia Amine->Iminium Cyanide Cyanide Source Aminonitrile α-Aminonitrile Cyanide->Aminonitrile Iminium->Aminonitrile + Cyanide Amino_acid α-Amino Acid Aminonitrile->Amino_acid H3O+ / Heat Experimental_Workflow Generalized Experimental Workflow Start Start Reaction_Setup Reaction Setup (Ketone/Aldehyde + Solvent) Start->Reaction_Setup Reagent_Addition Addition of Cyanide Source & Catalyst Reaction_Setup->Reagent_Addition Reaction_Monitoring Reaction Monitoring (TLC, GC, etc.) Reagent_Addition->Reaction_Monitoring Workup Aqueous Workup & Extraction Reaction_Monitoring->Workup Purification Purification (Distillation/Chromatography) Workup->Purification Characterization Product Characterization (NMR, IR, MS) Purification->Characterization End End Characterization->End

References

A critical review of synthetic methodologies for producing α-hydroxy nitriles

Author: BenchChem Technical Support Team. Date: December 2025

A Critical Review of Synthetic Methodologies for Producing α-Hydroxy Nitriles

α-Hydroxy nitriles, commonly known as cyanohydrins, are a highly valuable class of bifunctional molecules in organic synthesis. Their importance lies in their versatility as precursors to a wide array of other essential compounds, including α-hydroxy acids, α-hydroxy ketones, β-amino alcohols, and various heterocyclic systems.[1][2][3][4] The ability to synthesize these molecules, particularly in an enantiomerically pure form, is of significant interest to researchers in academia and industry, especially within the realm of drug development and fine chemical production.[5][6][7]

This guide provides a critical review of the primary synthetic methodologies for producing α-hydroxy nitriles. It compares the performance of various approaches, presents quantitative data for easy comparison, details key experimental protocols, and visualizes the fundamental reaction pathways and workflows.

Key Synthetic Methodologies

The synthesis of α-hydroxy nitriles is primarily achieved through the nucleophilic addition of a cyanide anion to the carbonyl carbon of an aldehyde or a ketone.[8][9][10] This reaction, while straightforward in principle, has evolved significantly to address challenges such as the use of highly toxic reagents and the control of stereochemistry. The methodologies can be broadly categorized into classical methods, asymmetric catalytic methods, and enzymatic methods.

Classical Cyanohydrin Synthesis

The traditional method involves the reaction of an aldehyde or ketone with hydrogen cyanide (HCN) or an alkali metal cyanide salt like potassium cyanide (KCN) or sodium cyanide (NaCN), typically under acidic or neutral conditions.[8][9][10] The Urech cyanohydrin method, first described in 1872, utilizes alkali cyanides and acetic acid.[8]

A widely used alternative to the highly toxic HCN gas is the in-situ generation of HCN from salts like KCN or NaCN in the presence of a weak acid.[10] Another common reagent is trimethylsilyl (B98337) cyanide (TMSCN), which reacts with carbonyls to form a silylated cyanohydrin, a protected form that can be easily hydrolyzed to the final product.[8][11]

Advantages:

  • Simple and well-established procedures.

  • Generally applicable to a wide range of aldehydes and aliphatic ketones.

Disadvantages:

  • Extreme toxicity of cyanide sources (HCN, KCN, NaCN).

  • The reaction is reversible, and the equilibrium may not favor the product for some substrates, like aromatic ketones.[12]

  • Produces a racemic mixture of cyanohydrins when a prochiral carbonyl is used, requiring further resolution steps to obtain a single enantiomer.

Asymmetric Catalytic Synthesis

The demand for enantiomerically pure cyanohydrins has driven the development of various catalytic asymmetric methods. These approaches utilize a chiral catalyst to control the stereochemical outcome of the cyanide addition.

a) Metal-Based Catalysis: Chiral Lewis acid complexes are effective catalysts for the asymmetric addition of cyanide to carbonyls. Titanium-salen complexes, in particular, have been extensively studied and shown to catalyze the addition of TMSCN or KCN/acetic anhydride (B1165640) to aldehydes, affording cyanohydrins with high enantiomeric excess.[13] Bimetallic titanium complexes have also been developed for the asymmetric addition of ethyl cyanoformate, yielding protected cyanohydrin carbonates with high enantioselectivity.[14]

b) Organocatalysis: Metal-free, chiral organocatalysts have emerged as a powerful alternative.[5] Catalysts such as chiral thiourea (B124793) derivatives can activate both the carbonyl compound (via hydrogen bonding) and the cyanide source (via a basic moiety), facilitating a highly enantioselective cyanosilylation of ketones.[5] Chiral cyclic dipeptides and chincona alkaloid derivatives have also been employed, offering good to excellent enantioselectivities.[14]

Enzymatic Synthesis

Biocatalysis offers a green and highly selective route to chiral cyanohydrins. Hydroxynitrile lyases (HNLs) are enzymes that catalyze the reversible addition of HCN to aldehydes and ketones.[6][7][15][16] HNLs are classified based on the stereochemistry of the product they form, with both (R)-selective and (S)-selective enzymes being readily available.[6][15]

The reaction is often performed in a biphasic system (e.g., an organic solvent and an aqueous buffer) to manage substrate and product solubility and to maintain the enzyme's activity.[17] Immobilization of the HNL on a solid support can enhance its stability and allow for easier recovery and reuse.[6][17]

Advantages:

  • Extraordinarily high enantioselectivity (often >99% ee).[6]

  • Mild and environmentally friendly reaction conditions.

  • Availability of both (R)- and (S)-selective enzymes provides access to both enantiomers of the desired product.[15]

Disadvantages:

  • Enzyme stability can be a limiting factor.

  • Substrate scope may be narrower compared to some chemical catalysts.

Comparative Data of Synthetic Methodologies

The following table summarizes the performance of various methodologies for the synthesis of α-hydroxy nitriles, providing a quantitative comparison of yields and enantioselectivities.

Methodology/Catalyst Substrate Cyanide Source Yield (%) ee (%) Reference
Metal Catalysis
(R,R)-Ti(salen)BenzaldehydeKCN / Ac₂O8691 (R)[13]
[(salen)TiO]₂BenzaldehydeEthyl Cyanoformate9994 (R)[14]
(R)-BINOL-Li ComplexBenzaldehydeTMSCN9898 (S)[8]
Organocatalysis
Chiral ThioureaAcetophenoneTMSCN9797 (R)[5]
Dimeric Cinchona Alkaloid2-MethoxyacetophenoneEthyl Cyanoformate8197 (S)[14]
Enzymatic Catalysis
Prunus amygdalus HNL (PaHNL)BenzaldehydeAcetone (B3395972) Cyanohydrin>95>99 (R)[5]
Manihot esculenta HNL (MeHNL)BenzaldehydeAcetone Cyanohydrin>9599 (S)[17]
Immobilized PaHNL-CeliteHeptanalAcetone Cyanohydrin9098 (R)[5]

Key Experimental Protocols

Protocol 1: Classical Synthesis of Acetone Cyanohydrin

This procedure is adapted from established methods for preparing cyanohydrins from ketones using an alkali cyanide.[18]

Materials:

  • Sodium cyanide (95% powder)

  • Acetone

  • Sulfuric acid (concentrated)

  • Diethyl ether

  • Anhydrous sodium sulfate

  • 5-L three-necked, round-bottomed flask with a mechanical stirrer, separatory funnel, and thermometer.

Procedure:

  • In the 5-L flask, place a solution of 500 g of sodium cyanide in 1.2 L of water and 900 cc (713 g) of acetone.

  • Surround the flask with an ice bath and stir the solution vigorously.

  • Slowly add 1.25 kg (680 cc) of concentrated sulfuric acid from the separatory funnel at a rate that maintains the reaction temperature between 10-20 °C. This typically takes 2-3 hours.

  • After the acid addition is complete, continue stirring for 15 minutes.

  • Decant the upper layer of acetone cyanohydrin that forms.

  • Filter the remaining solution to remove sodium bisulfate, washing the salt with three 50-cc portions of acetone.

  • Combine the filtrate and acetone washings and extract three times with 250-cc portions of diethyl ether.

  • Combine the ether extracts with the previously decanted cyanohydrin and dry over anhydrous sodium sulfate.

  • Remove the ether and acetone by distillation from a water bath.

  • Distill the residue under reduced pressure, collecting the acetone cyanohydrin at 78–82°/15 mm. The typical yield is 640–650 g.

Safety Note: This reaction should be performed in a well-ventilated fume hood as hydrogen cyanide gas may be evolved. Cyanide salts are extremely toxic.

Protocol 2: Asymmetric Synthesis using a Chiral Thiourea Organocatalyst

This protocol describes the enantioselective cyanosilylation of a prochiral ketone using a chiral thiourea catalyst.[5]

Materials:

  • Prochiral ketone (e.g., acetophenone)

  • Chiral thiourea catalyst (5 mol%)

  • Trimethylsilyl cyanide (TMSCN) (1.2 equivalents)

  • Toluene (B28343) (anhydrous)

  • Flame-dried round-bottom flask under an argon atmosphere.

Procedure:

  • To the flame-dried flask under argon, add the chiral thiourea catalyst (0.05 mmol, 5 mol%).

  • Add the prochiral ketone (1.0 mmol) dissolved in anhydrous toluene (1.0 M solution).

  • Cool the mixture to the specified temperature for the catalyst (e.g., -40 °C).

  • Add TMSCN (1.2 mmol) dropwise to the stirred solution.

  • Monitor the reaction by thin-layer chromatography (TLC) until the starting ketone is consumed.

  • Quench the reaction by adding a few drops of saturated aqueous NaHCO₃ solution.

  • Extract the mixture with ethyl acetate, dry the organic layer over Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel.

  • Determine the enantiomeric excess of the purified silylated cyanohydrin by chiral HPLC or GC analysis.

Protocol 3: HNL-Catalyzed Synthesis in a Biphasic System

This is a general procedure for the synthesis of a chiral cyanohydrin using an immobilized HNL in a batch biphasic system.[5][17]

Materials:

  • Aldehyde substrate (e.g., benzaldehyde)

  • Immobilized Hydroxynitrile Lyase (e.g., PaHNL on Celite)

  • Organic solvent (e.g., methyl tert-butyl ether, MTBE)

  • Aqueous buffer (e.g., 50 mM sodium citrate, pH 4.5)

  • Cyanide source (e.g., acetone cyanohydrin)

  • Jacketed glass reactor with stirring capability.

Procedure:

  • In the jacketed reactor, add the organic solvent (e.g., 5 mL MTBE) and the aqueous buffer (e.g., 5 mL, pH 4.5) to create the two-phase system.

  • Dissolve the aldehyde substrate (1.0 mmol) in the organic phase.

  • Add the immobilized HNL preparation to the biphasic mixture.

  • Cool the reactor to the desired temperature (e.g., 4 °C) and begin vigorous stirring to ensure good mixing.

  • Add the cyanide source, acetone cyanohydrin (1.5 mmol), to initiate the reaction.

  • Monitor the reaction progress by taking samples from the organic layer and analyzing by GC or HPLC to determine conversion and enantiomeric excess.

  • Once the reaction is complete, stop stirring and allow the phases to separate. The immobilized enzyme will either settle or can be filtered off.

  • Separate the organic phase, dry it over Na₂SO₄, and remove the solvent under reduced pressure to obtain the crude cyanohydrin product.

  • If necessary, purify the product by column chromatography.

Visualizations of Key Processes

Caption: General mechanism of cyanohydrin formation.

enzymatic_workflow prep Prepare Biphasic System (Organic Solvent + Aqueous Buffer) add_reactants Add Substrate (Aldehyde) and Immobilized HNL prep->add_reactants react Cool & Stir Vigorously Add Cyanide Source (e.g., Acetone Cyanohydrin) add_reactants->react monitor Monitor Reaction (GC/HPLC Analysis) react->monitor separate Stop Reaction Separate Phases & Catalyst monitor->separate Reaction Complete isolate Isolate Product from Organic Phase separate->isolate purify Purify Cyanohydrin (e.g., Chromatography) isolate->purify

Caption: Experimental workflow for HNL-catalyzed synthesis.

catalytic_approaches cluster_catalysts Asymmetric Catalysis start Aldehyde/Ketone + Cyanide Source metal Metal-Based Catalyst (e.g., Ti-salen) start->metal organo Organocatalyst (e.g., Chiral Thiourea) start->organo enzyme Biocatalyst (Hydroxynitrile Lyase) start->enzyme product Chiral α-Hydroxy Nitrile metal->product organo->product enzyme->product

References

Cross-Referencing Experimental Data of 2-Ethyl-2-hydroxybutanenitrile with Literature Values: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of experimentally obtained data for 2-Ethyl-2-hydroxybutanenitrile against established literature values. It is designed to assist researchers in verifying the identity and purity of synthesized this compound, a key intermediate in various organic syntheses. This document outlines detailed experimental protocols for its synthesis and characterization, presents a comparative analysis of its physicochemical and spectroscopic properties, and offers visual representations of the workflows involved.

Physicochemical Properties: A Comparative Analysis

A direct comparison of experimentally determined physicochemical properties with those reported in the literature is a fundamental step in the characterization of a synthesized compound. The following table summarizes the key physical constants for this compound.

PropertyExperimental ValueLiterature Value
Boiling Point To be determined214.4°C at 760 mmHg[1][2]
Density To be determined0.954 g/cm³[1][2]
Refractive Index To be determined1.440[1]
Melting Point To be determinedNot available[3]

Spectroscopic Data Comparison

Spectroscopic analysis is essential for the structural elucidation and confirmation of the synthesized molecule. This section compares the expected spectroscopic data from literature (predicted) with experimentally obtained spectra.

Spectroscopic DataExperimental ValueLiterature Value (Predicted)
¹H NMR To be determinedPredicted shifts available[1]
¹³C NMR To be determinedPredicted shifts available[1]
IR Spectroscopy To be determinedKey absorptions expected for O-H, C≡N, and C-O functional groups

Experimental Protocols

Detailed methodologies for the synthesis and characterization of this compound are provided below. These protocols are based on established general procedures for cyanohydrin synthesis.

Synthesis of this compound (Diethyl Ketone Cyanohydrin)

This procedure outlines the synthesis of this compound from diethyl ketone.

Materials:

  • Diethyl ketone (3-pentanone)

  • Sodium cyanide (NaCN) or Potassium cyanide (KCN)

  • Sulfuric acid (H₂SO₄), 40% aqueous solution

  • Diethyl ether

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Ice bath

  • Three-necked round-bottom flask

  • Mechanical stirrer

  • Dropping funnel

  • Thermometer

  • Separatory funnel

Procedure:

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, place a solution of sodium cyanide in water and diethyl ketone.

  • Cool the flask in an ice bath and stir the mixture vigorously.

  • Once the temperature of the solution is stable (between 10-15°C), slowly add 40% sulfuric acid from the dropping funnel over a period of 2-3 hours, ensuring the temperature is maintained between 10-20°C.

  • After the addition is complete, continue stirring for an additional 30 minutes.

  • Transfer the reaction mixture to a separatory funnel. If an organic layer has separated, collect it.

  • Extract the aqueous layer three times with diethyl ether.

  • Combine all organic extracts and dry over anhydrous sodium sulfate.

  • Filter the drying agent and remove the diethyl ether and any unreacted diethyl ketone by distillation at atmospheric pressure.

  • The remaining residue is the crude this compound, which can be further purified by vacuum distillation.

Characterization Methods

1. Determination of Physicochemical Properties:

  • Boiling Point: Determined during vacuum distillation, with the temperature and pressure recorded. The boiling point at atmospheric pressure can be extrapolated using a nomograph.

  • Density: Measured using a pycnometer at a specified temperature.

  • Refractive Index: Measured using a refractometer at a specified temperature.

2. Spectroscopic Analysis:

  • Infrared (IR) Spectroscopy: An IR spectrum of the purified product is recorded using a Fourier Transform Infrared (FTIR) spectrometer. The presence of characteristic absorption bands for the hydroxyl (-OH), nitrile (-C≡N), and C-O groups will be verified.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on an NMR spectrometer using a suitable deuterated solvent (e.g., CDCl₃). The chemical shifts, multiplicities, and integration of the signals in the ¹H NMR spectrum, and the number and chemical shifts of the signals in the ¹³C NMR spectrum, are analyzed to confirm the structure of this compound.

Visualizing the Workflow and Logic

The following diagrams illustrate the logical workflow for cross-referencing experimental data with literature values and the reaction pathway for the synthesis of this compound.

cross_referencing_workflow cluster_exp Experimental Work cluster_lit Literature Review Synthesis Synthesis of this compound Purification Purification (e.g., Distillation) Synthesis->Purification ExpData Experimental Data Acquisition (Physicochemical & Spectroscopic) Purification->ExpData Comparison Data Comparison and Analysis ExpData->Comparison LitSearch Search for Literature Values (Databases, Journals) LitData Compile Literature Data (Physicochemical & Spectroscopic) LitSearch->LitData LitData->Comparison Conclusion Conclusion: Verification of Compound Identity and Purity Comparison->Conclusion

Workflow for Cross-Referencing Experimental and Literature Data.

synthesis_pathway Reactants Diethyl Ketone + NaCN Intermediate Cyanohydrin Formation (Nucleophilic Addition) Reactants->Intermediate Reaction Reagent H₂SO₄ (aq) Reagent->Intermediate Catalyst/Proton Source Product This compound Intermediate->Product Work-up

Synthesis Pathway of this compound.

References

Safety Operating Guide

Proper Disposal of 2-Ethyl-2-hydroxybutanenitrile: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Disposal Procedures for Researchers, Scientists, and Drug Development Professionals

The proper handling and disposal of 2-Ethyl-2-hydroxybutanenitrile are critical for ensuring laboratory safety and environmental protection. This compound, a cyanohydrin, is classified as acutely toxic and poses a significant environmental hazard.[1] Adherence to the following procedures is mandatory to mitigate risks and comply with regulations.

Immediate Safety and Handling Precautions

Before beginning any disposal-related activities, ensure that appropriate personal protective equipment (PPE) is worn, including chemical-resistant gloves, safety goggles, and a lab coat. All handling of this compound and its waste should be conducted in a well-ventilated chemical fume hood.[2] Emergency eyewash stations and safety showers must be readily accessible.

Quantitative Data Summary

For quick reference, the key hazard classifications for this compound are summarized below.

Hazard ClassGHS CodeDescription
Acute Toxicity, OralH301Toxic if swallowed
Acute Toxicity, DermalH311Toxic in contact with skin
Acute Toxicity, InhalationH331Toxic if inhaled
Serious Eye DamageH318Causes serious eye damage
Hazardous to the Aquatic Environment, Long-termH410Very toxic to aquatic life with long lasting effects

Source: PubChem CID 36832[1]

Step-by-Step Disposal Protocol

The primary and most secure method for the disposal of this compound is to manage it as hazardous waste through a licensed environmental disposal service.[3][4] In-laboratory treatment is not recommended without specific, validated protocols from your institution's Environmental Health and Safety (EHS) department.[4]

1. Waste Identification and Segregation:

  • Classify all materials contaminated with this compound as hazardous cyanide waste.[5] This includes unused product, reaction byproducts, contaminated solvents, and lab supplies (e.g., gloves, pipette tips, paper towels).

  • Do not mix this compound waste with other chemical waste streams, especially acidic waste, to prevent the release of highly toxic hydrogen cyanide gas.[2][6]

  • Keep solid and liquid cyanide wastes in separate, dedicated containers.[5]

2. Waste Collection and Containment:

  • Use a dedicated, leak-proof, and chemically compatible hazardous waste container. Some regulations may limit the container size for cyanide wastes to 1 quart (approximately 0.94 liters) or less.[7]

  • Ensure the container is clearly labeled.

  • Keep the waste container securely closed at all times, except when adding waste.

3. Labeling:

  • Affix a "Hazardous Waste" label to the container.

  • Clearly identify the contents as "this compound Waste" and include the CAS number: 34451-66-6.

  • Indicate the associated hazards (e.g., "Toxic," "Environmental Hazard").

4. Storage:

  • Store the sealed and labeled waste container in a designated, secure, and well-ventilated hazardous waste accumulation area.

  • Store away from incompatible materials, particularly acids.[2]

5. Arranging for Disposal:

  • Contact your institution's EHS department or a licensed hazardous waste disposal company to schedule a pickup.[3][4]

  • Provide the full chemical name, CAS number, and hazard information to the disposal company.

  • Complete all required waste manifest documentation as per institutional and regulatory guidelines.

Spill Decontamination Protocol

In the event of a spill inside a chemical fume hood:

  • Decontaminate Surfaces: Clean all contaminated surfaces first with a pH 10 buffer solution.

  • Secondary Decontamination: Follow the initial cleaning with a freshly prepared 10% bleach solution.

  • Waste Disposal: All cleaning materials (wipes, absorbents, etc.) must be collected and disposed of as cyanide-containing hazardous waste.[5]

For spills outside of a fume hood, evacuate the area immediately and contact your institution's emergency response team.[5]

Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound.

start Start: Have this compound Waste is_spill Is it a spill? start->is_spill spill_procedure Follow Spill Decontamination Protocol. Collect all materials as hazardous waste. is_spill->spill_procedure Yes segregate Segregate waste: Separate solids and liquids. Keep away from acids. is_spill->segregate No spill_procedure->segregate contain Place in a dedicated, sealed, and properly labeled hazardous waste container. segregate->contain store Store in a designated secure area. contain->store contact_ehs Contact EHS or licensed hazardous waste disposal company. store->contact_ehs end End: Waste properly disposed contact_ehs->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 2-Ethyl-2-hydroxybutanenitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety protocols and logistical plans for the handling and disposal of 2-Ethyl-2-hydroxybutanenitrile. Adherence to these procedures is paramount for ensuring personnel safety and minimizing environmental impact.

Personal Protective Equipment (PPE)

The selection of appropriate Personal Protective Equipment (PPE) is the first line of defense against the hazards associated with this compound. This compound is harmful if it comes into contact with the skin, is inhaled, or causes serious eye irritation.

Due to the nature of this compound, nitrile gloves are recommended for their chemical resistance. It is crucial to use gloves with adequate thickness and to be aware of their breakthrough time. For handling this compound, thicker nitrile gloves are advised, and in cases of expected contact, double-gloving is a prudent measure.[1]

Glove Material Minimum Thickness Breakthrough Time (Acetonitrile as surrogate) Recommendation
Nitrile5 mil> 15 minutes (for splash protection)Recommended for short-term handling and splash protection. Change gloves immediately upon contamination.[2]
Thicker Nitrile Rubber> 8 mil> 480 minutes (for some tested gloves)Recommended for extended handling.[3]

Note: No specific breakthrough time data for this compound was found. Data for Acetonitrile, a related aliphatic nitrile, is used as a conservative estimate. Always consult the glove manufacturer's specific chemical resistance guide.

Work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood. If the concentration of vapors may exceed exposure limits, appropriate respiratory protection is mandatory.

Exposure Scenario Respirator Type Cartridge/Filter
Potential for exceeding exposure limitsHalf-mask or Full-facepiece air-purifying respiratorOrganic Vapor (OV) cartridge (black color code)[4][5]
Unknown concentrations or emergency situationsFull-facepiece Self-Contained Breathing Apparatus (SCBA) in positive-pressure modeN/A

Note: For organic nitriles like acrylonitrile, NIOSH recommends an organic vapor cartridge.[6] Always ensure your respirator is NIOSH-approved and has been properly fit-tested.

To prevent eye contact, chemical splash goggles are required. In situations where there is a higher risk of splashing, a face shield should be worn in addition to goggles.

A lab coat is the minimum requirement for body protection. For tasks with a higher potential for skin contact, a chemically resistant apron or coveralls should be worn.

Handling and Storage

  • Engineering Controls : Always handle this compound in a properly functioning chemical fume hood.

  • Storage : Store in a cool, dry, well-ventilated area away from incompatible materials such as strong acids and oxidizing agents. Keep containers tightly closed.

Disposal Plan

Proper disposal of this compound and contaminated materials is crucial to prevent harm to personnel and the environment.

  • Dedicated Waste Containers : All waste contaminated with this compound must be collected in dedicated, clearly labeled hazardous waste containers.

  • Separate Solid and Liquid Waste : Solid waste (e.g., contaminated gloves, paper towels) and liquid waste must be collected in separate, designated containers.[7]

  • Labeling : Waste containers must be labeled as "Hazardous Waste - Cyanide" and include the date of generation. It is also critical to add "No Acids" to the label to prevent accidental mixing with acidic waste, which could generate highly toxic hydrogen cyanide gas.[1]

The following step-by-step procedures should be followed for decontamination and disposal.

Experimental Protocol: Decontamination of Labware and Surfaces

  • Prepare Decontamination Solutions :

    • pH 10 Buffer Solution : Prepare a buffer solution with a pH of 10.

    • 10% Bleach Solution : Prepare a fresh 10% solution of sodium hypochlorite (B82951) (bleach).

  • Initial Decontamination :

    • Within a chemical fume hood, rinse all contaminated glassware and surfaces first with the pH 10 buffer solution.[7]

  • Secondary Decontamination :

    • Following the buffer rinse, thoroughly clean all contaminated items and surfaces with the freshly prepared 10% bleach solution.[7]

  • Rinsate Collection :

    • Collect all rinsate from the decontamination process as hazardous liquid waste.

  • Final Cleaning :

    • After decontamination, wash glassware with soap and water.

Experimental Protocol: Disposal of Contaminated Solids

  • Collection : Place all contaminated solid materials (gloves, bench paper, etc.) into a designated, labeled solid hazardous waste container.

  • Storage : Store the sealed container in a designated satellite accumulation area away from incompatible materials.

  • Pickup : Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office.

Emergency Procedures

  • Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.

  • Inhalation : Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.

  • Spill : For small spills within a fume hood, absorb the material with an inert absorbent and place it in the designated solid hazardous waste container. For larger spills or spills outside a fume hood, evacuate the area and contact your institution's EHS office.

Visual Workflow for PPE and Disposal

The following diagram illustrates the procedural workflow for the safe handling and disposal of this compound.

PPE_Disposal_Workflow cluster_prep Preparation cluster_handling Handling & Decontamination cluster_disposal Waste Disposal start Start: Handling this compound ppe_selection Select Appropriate PPE: - Nitrile Gloves (double-glove if needed) - Safety Goggles & Face Shield - Lab Coat/Apron - Respirator (if required) start->ppe_selection fume_hood Work in a Certified Chemical Fume Hood ppe_selection->fume_hood handling Perform Experimental Work fume_hood->handling decontaminate Decontaminate Glassware & Surfaces (pH 10 buffer then 10% bleach) handling->decontaminate solid_waste Collect Solid Waste (gloves, paper towels, etc. in separate labeled container) handling->solid_waste liquid_waste Collect Liquid Waste (in labeled 'Cyanide Waste - No Acids' container) decontaminate->liquid_waste decontaminate->solid_waste ehs_pickup Arrange for EHS Waste Pickup liquid_waste->ehs_pickup solid_waste->ehs_pickup end end ehs_pickup->end End of Process

Caption: Workflow for safe handling and disposal of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.